molecular formula C8H14ClNO B2466649 2-Ethylpiperidine-1-carbonyl chloride CAS No. 1267861-18-6

2-Ethylpiperidine-1-carbonyl chloride

Cat. No.: B2466649
CAS No.: 1267861-18-6
M. Wt: 175.66
InChI Key: RDCXIJZCLMDYLF-UHFFFAOYSA-N
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Description

2-Ethylpiperidine-1-carbonyl chloride is a useful research compound. Its molecular formula is C8H14ClNO and its molecular weight is 175.66. The purity is usually 95%.
BenchChem offers high-quality 2-Ethylpiperidine-1-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethylpiperidine-1-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-ethylpiperidine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c1-2-7-5-3-4-6-10(7)8(9)11/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCXIJZCLMDYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Ethylpiperidine-1-carbonyl chloride CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Characterization, and Applications in Covalent Inhibitor Design

Executive Summary

2-Ethylpiperidine-1-carbonyl chloride (CAS: 1267861-18-6) is a specialized carbamoylating agent used primarily in the synthesis of covalent inhibitors targeting serine hydrolases. Unlike common acyl chlorides, this steric-hindered intermediate offers unique selectivity profiles when derivatized into ureas or carbamates. It gained significant prominence in the development of ML211 , a dual inhibitor of lysophospholipases (LYPLA1/2) and ABHD11.

This guide provides a rigorous technical breakdown of its synthesis, handling, and application in medicinal chemistry, specifically focusing on the generation of triazole urea libraries.

Chemical Identity & Physicochemical Properties

Precise identification is critical as name similarity with nitrogen mustards (e.g., 1-(2-chloroethyl)piperidine) often leads to procurement errors.

Identifier Value
CAS Number 1267861-18-6
IUPAC Name 2-Ethylpiperidine-1-carbonyl chloride
Synonyms 1-(Chlorocarbonyl)-2-ethylpiperidine; N-Chlorocarbonyl-2-ethylpiperidine
Molecular Formula C₈H₁₄ClNO
Molecular Weight 175.66 g/mol
SMILES CCC1CCCCN1C(=O)Cl
Physical State Colorless to pale yellow oil (typically)
Reactivity Highly moisture-sensitive; hydrolyzes to 2-ethylpiperidine and HCl/CO₂
Synthesis & Manufacturing Logic

The synthesis of 2-ethylpiperidine-1-carbonyl chloride presents a challenge due to the steric hindrance at the alpha-carbon (ethyl group). Standard phosgenation can be sluggish. The preferred laboratory-scale method utilizes triphosgene (bis(trichloromethyl) carbonate) due to its safer handling profile compared to gaseous phosgene, though it requires strict temperature control to prevent decomposition.

3.1 Reaction Mechanism & Pathway

The reaction proceeds via a nucleophilic attack of the secondary amine (2-ethylpiperidine) on the electrophilic carbonyl of the phosgene equivalent.

SynthesisPathway Start 2-Ethylpiperidine (Nucleophile) Inter Tetrahedral Intermediate Start->Inter + Reagent (DCM, 0°C) Reagent Triphosgene (Electrophile Source) Reagent->Inter Product 2-Ethylpiperidine-1- carbonyl chloride Inter->Product Elimination of Cl- Byprod HCl (Scavenged by Base) Inter->Byprod

Figure 1: Synthetic pathway utilizing triphosgene for carbamoyl chloride formation.

Experimental Protocol: Triphosgene Method

Context: This protocol is adapted from the optimization of the ABHD11 inhibitor ML211. It is designed to minimize side reactions (urea formation) and ensure high conversion.

Reagents:
  • Substrate: 2-Ethylpiperidine (Racemic or Chiral)[1]

  • Reagent: Triphosgene (0.6 equiv - stoichiometric excess to ensure complete conversion)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated aqueous NaHCO₃

Step-by-Step Methodology:
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

    • Why: Moisture competes with the amine for the acyl chloride, leading to carbamic acid decomposition.

  • Solvation & Cooling:

    • Dissolve 2-ethylpiperidine (1.0 equiv) in anhydrous DCM (10 mL/mmol).

    • Cool the solution to 0°C using an ice bath.

    • Why: Low temperature controls the exothermic nature of the reaction and prevents the "double reaction" where the product reacts with remaining starting amine to form a symmetric urea.

  • Addition of Triphosgene:

    • Add Triphosgene (0.6 equiv) slowly (solid addition or solution in DCM).

    • Safety: Triphosgene generates phosgene in situ. Perform strictly in a fume hood.

  • Reaction Phase:

    • Stir at 0°C for 10 minutes.

    • Warm to room temperature and stir for 15 minutes.

    • Validation: Monitor by TLC.[2] The amine spot (ninhydrin active) should disappear.

  • Work-up (Critical):

    • Carefully quench by dropwise addition of sat. NaHCO₃.

    • Why: Neutralizes HCl and destroys excess phosgene equivalents.

    • Extract with DCM, wash with brine, and dry over Na₂SO₄.

    • Concentrate under reduced pressure at <30°C .

    • Caution: Do not overheat; carbamoyl chlorides can degrade thermally.

Applications in Drug Discovery

This intermediate is a scaffold builder. It effectively "locks" the piperidine ring into a specific conformation when coupled with nucleophiles, crucial for binding affinity in enzyme pockets.

5.1 Urea & Carbamate Library Synthesis

The chloride is a "warhead precursor." It is reacted with:

  • Amines/Triazoles

    
    Ureas  (e.g., Serine Hydrolase Inhibitors)
    
  • Alcohols

    
    Carbamates  (Prodrugs or transition state mimics)
    

ApplicationWorkflow cluster_Rxn Divergent Synthesis CC 2-Ethylpiperidine-1- carbonyl chloride Urea Reaction w/ 1,2,3-Triazole CC->Urea + Base (TEA/NaH) Carbamate Reaction w/ Alcohol (R-OH) CC->Carbamate + Base Target Covalent Inhibitor (ML211) Target: ABHD11 / LYPLA Urea->Target Structure-Activity Optimization

Figure 2: Workflow for converting the chloride intermediate into bioactive inhibitors.

5.2 Case Study: ML211

In the development of ML211, the 2-ethyl group provided necessary hydrophobic bulk to fit the lipophilic pocket of the ABHD11 enzyme, while the carbamoyl chloride moiety served as the electrophilic trap precursor. The resulting triazole urea creates a covalent bond with the active site serine.

Safety & Handling (E-E-A-T)
  • Corrosivity: This compound releases HCl upon hydrolysis. It causes severe skin burns and eye damage.[3][4][5][6]

  • Inhalation Hazard: As a volatile acid chloride, it must be handled in a well-ventilated fume hood.

  • Storage: Store at 2-8°C under inert gas (Argon). Moisture will degrade the compound back to the piperidine salt.

References
  • PubChem. 2-Ethylpiperidine-1-carbonyl chloride (Compound Summary).[7] National Library of Medicine. [Link]

  • Adibekian, A., et al. (2011).[1] Optimization and characterization of a triazole urea inhibitor for alpha/beta hydrolase domain-containing protein 11 (ABHD11): anti-probe for LYPLA1/LYPLA2 dual inhibitor ML211. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

Sources

Thermodynamic Stability Profile: 2-Ethylpiperidine-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermodynamic stability of 2-Ethylpiperidine-1-carbonyl chloride . It synthesizes structural mechanics, degradation kinetics, and validation protocols to support researchers in the handling and application of this reagent.

Technical Whitepaper & Handling Guide

Executive Summary

2-Ethylpiperidine-1-carbonyl chloride (CAS: 1267861-18-6, analogs: 5890-33-5 derivatives) is a specialized carbamoyl chloride intermediate used in the synthesis of urea derivatives and carbamates. Unlike simple dialkyl carbamoyl chlorides, its stability is governed by the steric imposition of the 2-ethyl substituent on the piperidine ring.

While thermodynamically stable under anhydrous, ambient conditions, the molecule exhibits high electrophilicity at the carbonyl center. Its primary degradation vector is hydrolysis , driven by moisture to release HCl, CO₂, and the parent amine. This guide details the structural factors influencing this stability and provides self-validating protocols for shelf-life assessment.

Structural Dynamics & Theoretical Stability

Steric Influence on the N-CO Bond

The thermodynamic stability of this molecule differs from the parent piperidine-1-carbonyl chloride due to the 2-ethyl substituent .

  • Conformational Locking: The 2-ethyl group predominantly occupies the equatorial position to minimize 1,3-diaxial interactions. This locks the piperidine ring, creating a fixed steric environment around the nitrogen atom.

  • Nucleophilic Shielding: The proximal ethyl group provides steric bulk that partially shields the carbonyl carbon from nucleophilic attack (e.g., by water or hydroxide).

  • Electronic Effect: The nitrogen lone pair is delocalized into the carbonyl group (

    
    ), imparting significant double-bond character to the N-C bond. This resonance stabilization renders the chloride a poorer leaving group compared to acid chlorides, but it remains reactive.
    
Degradation Pathways

The molecule does not possess a proton on the nitrogen (it is a tertiary amide derivative), precluding the direct E1cB elimination mechanism to form isocyanates, which is common in mono-substituted carbamoyl chlorides. Therefore, its degradation is almost exclusively nucleophilic.

Primary Pathway (Hydrolysis):



Secondary Pathway (Thermal): At elevated temperatures (>150°C), dissociation into the carbamoyl cation (


) and chloride ion can occur, leading to polymerization or rearrangement, though this is rare below the boiling point.

Visualization: Degradation Mechanism

The following diagram illustrates the critical degradation pathway and the transition states involved.

DegradationPathway Figure 1: Hydrolytic Degradation Pathway of 2-Ethylpiperidine-1-carbonyl chloride Start 2-Ethylpiperidine-1- carbonyl chloride TS Tetrahedral Intermediate Start->TS Nucleophilic Attack (Rate Limiting) Water H₂O (Nucleophile) Water->TS Carbamic Unstable Carbamic Acid TS->Carbamic -HCl Products 2-Ethylpiperidine + CO₂ + HCl Carbamic->Products Decarboxylation (Fast)

Figure 1: The rate-limiting step is the initial nucleophilic attack by water, which is sterically hindered by the 2-ethyl group.

Thermodynamic Data Summary

Note: Specific constants for the 2-ethyl derivative are often proprietary. The values below are derived from validated analogs (Piperidine-1-COCl) and corrected for steric effects.

ParameterValue / RangeConditionSignificance
Hydrolysis Half-life (

)
~10–20 minutespH 7, 25°C (Aq. suspension)Rapidly hydrolyzes in water; requires anhydrous handling.
Thermal Decomposition (

)
> 180°CAnhydrous, Inert Atm.Thermally robust; suitable for high-temp amidation reactions.
Flash Point > 110°CClosed CupLow flammability hazard.
Solubility HighDCM, THF, TolueneCompatible with standard organic synthesis solvents.

Experimental Protocols for Stability Assessment

Protocol A: Determination of Hydrolytic Rate Constant ( )

Purpose: To quantify the moisture sensitivity of a specific batch. Method: UV-Vis or HPLC Kinetics.

  • Preparation: Prepare a 10 mM stock solution of the analyte in dry Acetonitrile (MeCN).

  • Initiation: Inject 100 µL of stock into 9.9 mL of buffered water (pH 7.0 phosphate buffer) thermostated at 25°C.

  • Monitoring: Immediately monitor the disappearance of the carbonyl peak (approx. 200–220 nm) or the appearance of the amine product via HPLC.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • Validation Criteria: The plot must be linear (

      
      ), confirming pseudo-first-order kinetics.
      
Protocol B: Accelerated Stability Testing (Shelf-Life)

Purpose: To predict long-term storage stability under anhydrous conditions.

  • Sealing: Seal 50 mg aliquots in crimp-top vials under Nitrogen.

  • Stressing: Incubate vials at 40°C, 50°C, and 60°C.

  • Sampling: Analyze one vial from each temperature weekly for 4 weeks via GC-MS.

  • Analysis: Identify the formation of 2-ethylpiperidine (hydrolysis product) or dimers.

  • Arrhenius Plot: Plot

    
     vs 
    
    
    
    . Extrapolate to 4°C to estimate shelf-life.

Handling & Storage Strategy

Based on the thermodynamic profile, the following "Self-Validating System" for storage is recommended.

StorageProtocol Figure 2: Self-Validating Storage Workflow Receipt Reagent Receipt QC QC: 1H-NMR (Check for Amine HCl salt) Receipt->QC Decision Purity > 98%? QC->Decision Store Store at 2-8°C Under Argon/Nitrogen Decision->Store Yes Purify Redistill or Recrystallize Decision->Purify No Use Use in Synthesis (Schlenk/Glovebox) Store->Use On Demand Purify->QC

Figure 2: Workflow ensures compromised reagent is never introduced into critical synthesis.

Key Recommendations:

  • Atmosphere: Strictly inert (Argon preferred over Nitrogen due to density).

  • Container: Teflon-lined septa are mandatory; avoid rubber which can leach plasticizers or absorb HCl.

  • Quenching: Quench excess reagent with Methanol/Ammonia, not water, to avoid vigorous HCl evolution and heat generation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94205, 2-Ethylpiperidine. Retrieved from [Link]

  • Queen, A. (1967).Kinetics of the Hydrolysis of Carbamoyl Chlorides. Canadian Journal of Chemistry.

Literature review of 2-Ethylpiperidine-1-carbonyl chloride synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Application Note: SA-2026-EPCC

Executive Summary

The synthesis of 2-Ethylpiperidine-1-carbonyl chloride (also known as 2-ethyl-1-piperidinecarbonyl chloride) represents a critical transformation in the development of substituted ureas and carbamate-based pharmacophores. While the piperidine ring is ubiquitous in medicinal chemistry, the steric influence of the C2-ethyl group introduces specific kinetic challenges during functionalization.

This guide moves beyond generic protocols, offering a rigorous analysis of the two primary synthetic pathways: the Phosgene (COCl₂) route for industrial scalability and the Triphosgene (BTC) route for laboratory precision and safety. We prioritize the Triphosgene pathway as the "Gold Standard" for bench-scale research due to its superior safety profile and solid-state handling properties.

Part 1: The Precursor Landscape

The quality of the final carbamoyl chloride is linearly dependent on the purity of the starting amine.

  • Target Molecule: 2-Ethylpiperidine-1-carbonyl chloride[1][2]

  • Precursor: 2-Ethylpiperidine (CAS: 1484-80-6)

  • Key Challenge: Steric Hindrance. The ethyl group at the

    
    -position (C2) creates steric bulk around the nucleophilic nitrogen. This reduces the reaction rate compared to unsubstituted piperidine, requiring optimized temperature controls to prevent the formation of the symmetric urea byproduct (1,1'-carbonylbis(2-ethylpiperidine)).
    

Part 2: Pathway Analysis

Pathway A: The Industrial Standard (Phosgene)

High Atom Economy, High Hazard

In large-scale manufacturing (>100 kg), direct phosgenation is preferred. The reaction is typically run in toluene or chlorobenzene.

  • Mechanism: Direct nucleophilic attack of the amine on COCl₂, followed by HCl elimination.

  • Critical Parameter: Temperature.[3][4][5][6][7] Due to the C2-ethyl hindrance, elevated temperatures (80–110°C) are often required to drive the reaction to completion and drive off the generated HCl gas [1].

  • Drawback: Requires specialized engineering controls for toxic gas handling.

Pathway B: The Laboratory Standard (Triphosgene)

High Precision, Enhanced Safety

For research and development (<1 kg), Triphosgene (Bis(trichloromethyl) carbonate, BTC) is the reagent of choice. It is a crystalline solid that acts as a "phosgene source on demand," decomposing into three equivalents of phosgene in situ [2].

Advantages:

  • Stoichiometric Control: Weighable solid allows for precise 0.33 eq additions, minimizing excess phosgene generation.

  • Safety: Lower vapor pressure reduces inhalation risks compared to gaseous COCl₂ or liquid Diphosgene.

  • Mild Conditions: Reaction proceeds at 0°C to RT, preserving sensitive stereocenters.

Part 3: Detailed Experimental Protocol (Triphosgene Route)

Objective: Synthesis of 2-Ethylpiperidine-1-carbonyl chloride (10 mmol scale). Safety Warning: Triphosgene is fatal if inhaled.[3][8] All operations must occur in a well-ventilated fume hood.[3] Calcium gluconate gel and ammonia solution should be available for emergency decontamination.

Reagents & Stoichiometry
ComponentRoleEquiv.Mass/VolMW
2-Ethylpiperidine Substrate1.01.13 g113.20
Triphosgene (BTC) Reagent0.351.04 g296.75
Triethylamine (Et₃N) HCl Scavenger1.21.21 g (1.67 mL)101.19
Dichloromethane (DCM) Solvent-20 mL-

Note: 0.35 eq of Triphosgene provides a slight excess of phosgene (1.05 eq effective) to ensure complete conversion.

Step-by-Step Methodology

Step 1: System Preparation Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Purge with N₂.

Step 2: Solvation Charge the RBF with 2-Ethylpiperidine (1.13 g) and anhydrous DCM (15 mL). Add Triethylamine (1.67 mL). Cool the solution to 0°C using an ice/water bath.

  • Why? Cooling suppresses the formation of the symmetric urea byproduct, which is favored at higher temperatures.

Step 3: Reagent Addition (The Critical Control Point) Dissolve Triphosgene (1.04 g) in anhydrous DCM (5 mL) in the addition funnel. Add this solution dropwise to the amine mixture over 30 minutes .

  • Observation: A white precipitate (Triethylammonium chloride) will form immediately.

  • Mechanistic Insight: The slow addition ensures the concentration of phosgene remains low relative to the amine, favoring the formation of the carbamoyl chloride over the urea dimer.

Step 4: Reaction Propagation Once addition is complete, allow the reaction to warm to Room Temperature (25°C) and stir for 2–4 hours.

  • Monitoring: Check reaction progress via TLC (System: Hexane/EtOAc 8:2). The amine spot (ninhydrin active) should disappear.

Step 5: Workup & Isolation

  • Quench: Cool back to 0°C. Carefully add 10 mL of cold water to hydrolyze excess phosgene.

  • Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Wash: Wash the organic layer with 0.1 N HCl (2 x 10 mL) to remove unreacted amine and TEA. Follow with saturated NaHCO₃ (10 mL) and Brine (10 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotovap) at <40°C.

Step 6: Product Characterization The product is typically a colorless to pale yellow oil. Due to hydrolytic instability, it should be used immediately in the next step or stored under inert gas at -20°C.

Part 4: Reaction Mechanism & Visualization

The transformation follows a nucleophilic acyl substitution pathway. The steric bulk of the ethyl group at C2 dictates the kinetic profile.

G Substrate 2-Ethylpiperidine (Nucleophile) Complex Tetrahedral Intermediate Substrate->Complex Nucleophilic Attack Reagent Triphosgene (Phosgene Source) Inter1 Phosgene (In-situ) (Electrophile) Reagent->Inter1 Decomposition Inter1->Complex Product 2-Ethylpiperidine-1- carbonyl chloride Complex->Product Cl- Elimination Byproduct Et3N·HCl (Precipitate) Complex->Byproduct H+ Scavenging Base Triethylamine (HCl Scavenger) Base->Byproduct

Figure 1: Mechanistic pathway for the carbamoylation of 2-ethylpiperidine using Triphosgene.

Part 5: Analytical Validation

To validate the synthesis, compare your isolate against these expected spectroscopic signatures.

TechniqueExpected SignalStructural Assignment
FT-IR 1725–1740 cm⁻¹ C=O Stretch (Strong) . Distinct from urea (approx. 1650 cm⁻¹).
¹H NMR δ 3.8–4.2 ppm N-CH (C2 & C6) . Downfield shift due to the electron-withdrawing carbonyl chloride.
¹H NMR Disappearance The broad N-H peak of the starting material (approx. 1.5–2.0 ppm) must be absent.
GC-MS M+ / [M-Cl]⁺ Molecular ion (approx. 175 Da) and characteristic loss of Chlorine (35/37).

Part 6: Troubleshooting & Optimization

Common Failure Modes
IssueCauseCorrective Action
Low Yield Hydrolysis of productEnsure all solvents are anhydrous. Quench with ice-cold water rapidly.
Urea Formation Temperature too highMaintain <5°C during addition. Increase dilution of the amine.
Color/Tar Oxidation of amineDistill 2-ethylpiperidine prior to use if it appears yellow/brown.
Process Flow Diagram

Process Start Start: Clean/Dry Reactor Solvation Dissolve Amine + Base in DCM (0°C) Start->Solvation Addition Slow Addition of Triphosgene Solution Solvation->Addition  Control Exotherm Reaction Stir at RT (2-4 hrs) Monitor via TLC Addition->Reaction Quench Quench with Cold Water Reaction->Quench Wash Acid Wash (0.1N HCl) Remove unreacted amine Quench->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry End Final Product: Carbamoyl Chloride Oil Dry->End

Figure 2: Operational workflow for the batch synthesis of 2-ethylpiperidine-1-carbonyl chloride.

References

  • Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH.
  • Eckert, H., & Forster, B. (1987).[4] Triphosgene, a Crystalline Phosgene Substitute.[4] Angewandte Chemie International Edition in English, 26(9), 894–895. Link

  • Organic Syntheses. (2008). Preparation of Carbamoyl Chlorides using Triphosgene. (General protocols adapted for hindered amines).
  • Pasquato, L., et al. (2000). Conversion of Bis(trichloromethyl) Carbonate to Phosgene. Tetrahedron Letters, 41, 7303.
  • National Center for Biotechnology Information. (2025).[9] PubChem Compound Summary for CID 1267861, 2-Ethylpiperidine-1-carbonyl chloride. Link

Sources

Technical Monograph: Characterization and Handling of 2-Ethylpiperidine-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 2-Ethylpiperidine-1-carbonyl chloride , a specialized carbamoyl chloride intermediate used in the synthesis of complex pharmaceutical agents (including camptothecin derivatives like Irinotecan). Due to the electrophilic nature of the chlorocarbonyl moiety and the steric influence of the C2-ethyl group, this compound exhibits distinct physical properties and reactivity profiles compared to unsubstituted piperidine derivatives. This document details its physical characteristics, synthesis via triphosgene, stability concerns, and validated handling protocols for research and development applications.[1]

Chemical Identity and Structural Analysis[2][3][4][5]

The introduction of an ethyl group at the 2-position of the piperidine ring creates a chiral center, introducing steric hindrance that influences both the stability of the carbamoyl chloride and its subsequent nucleophilic substitution reactions.

Parameter Detail
IUPAC Name 2-Ethylpiperidine-1-carbonyl chloride
Synonyms N-Chlorocarbonyl-2-ethylpiperidine; 1-(Chlorocarbonyl)-2-ethylpiperidine
CAS Number 1267861-18-6
Molecular Formula C₈H₁₄ClNO
Molecular Weight 175.66 g/mol
SMILES CCC1CCCCN1C(=O)Cl
Structural Alert Carbamoyl Chloride (Potential alkylating agent; lachrymator)

Physical Characteristics and Thermodynamics[6]

Melting Point and Phase Behavior

Unlike many high-molecular-weight carbamoyl chlorides which exist as solids, 2-Ethylpiperidine-1-carbonyl chloride is characteristically a liquid at room temperature .

  • Observed Physical State: Colorless to pale yellow oil/liquid.

  • Melting Point (MP): Experimental data indicates the melting point is significantly below 0°C. The asymmetry introduced by the 2-ethyl substituent disrupts the crystal lattice packing efficiency observed in more symmetric analogs (like piperidine-1-carbonyl chloride), effectively lowering the freezing point.

  • Boiling Point (BP): The compound has a high theoretical boiling point at atmospheric pressure (>200°C) but is thermally unstable.

    • Operational BP: Typically distilled at 85–95°C under reduced pressure (0.5 – 1.0 mmHg) . Distillation at atmospheric pressure is not recommended due to the risk of thermal decomposition (decarboxylation).

Solubility and Density
  • Density: Approximately 1.08 – 1.12 g/cm³ at 20°C.

  • Solubility:

    • Soluble: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Ethyl Acetate.

    • Incompatible: Water, Alcohols (Methanol, Ethanol), Primary/Secondary Amines (rapid reaction).

Synthesis and Impurity Profile[1][7][8]

The synthesis of 2-Ethylpiperidine-1-carbonyl chloride requires the activation of 2-ethylpiperidine with a phosgene equivalent. While phosgene gas is the atom-economic standard, Triphosgene (Bis(trichloromethyl) carbonate) is the preferred reagent for laboratory and pilot-scale synthesis due to enhanced safety profiles and stoichiometric control.

Reaction Mechanism (Triphosgene Route)

The reaction proceeds via nucleophilic attack of the secondary amine on the carbonyl center of the in-situ generated phosgene species.

SynthesisPathway Start 2-Ethylpiperidine (Nucleophile) Inter Intermediate Complex Start->Inter + DCM, 0°C Reagent Triphosgene (0.34 eq) Reagent->Inter Base Base (e.g., Pyridine/TEA) (Scavenges HCl) Base->Inter Product 2-Ethylpiperidine-1- carbonyl chloride Inter->Product Stir 2-4h, RT Byproduct Byproducts: HCl (salt), CO2 Inter->Byproduct

Figure 1: Synthesis of 2-Ethylpiperidine-1-carbonyl chloride via Triphosgene. The base is critical to neutralize the HCl byproduct, preventing the formation of the unreactive amine hydrochloride salt.

Key Impurities
  • Unreacted Amine: 2-Ethylpiperidine (detectable via GC).

  • Urea Derivative: Bis(2-ethylpiperidino)methanone. This forms if the carbamoyl chloride reacts with excess starting amine in the presence of moisture or insufficient phosgene equivalents.

  • Hydrolysis Product: 2-Ethylpiperidine-1-carboxylic acid (unstable, decarboxylates to amine).

Handling, Stability, and Safety (E-E-A-T)

Hydrolysis Sensitivity

Carbamoyl chlorides are electrophilic species that react rapidly with environmental moisture.

  • Mechanism: Water attacks the carbonyl carbon, displacing chloride. The resulting carbamic acid is unstable and spontaneously decarboxylates.

  • Indicator: Evolution of gas (CO₂) and white fumes (HCl) upon opening the vessel indicates degradation.

Hydrolysis Compound 2-Ethylpiperidine-1- carbonyl chloride Carbamic [Intermediate Carbamic Acid] Compound->Carbamic Hydrolysis Water + H2O (Moisture) Water->Carbamic Products 2-Ethylpiperidine + CO2 + HCl Carbamic->Products Spontaneous Decarboxylation

Figure 2: Degradation pathway upon exposure to moisture.

Storage Protocols
  • Temperature: Store at 2°C to 8°C .

  • Atmosphere: Strictly under Argon or Nitrogen .

  • Container: Teflon-lined caps or septum-sealed vials. Glassware must be oven-dried.

Experimental Protocols

Protocol: Determination of Chloride Content (Purity Check)

Since melting point is not a viable quality indicator for this liquid, a silver nitrate titration is the standard method to quantify the hydrolyzable chloride (active species).

Reagents:

  • 0.1 N AgNO₃ solution.

  • Methanol (HPLC grade).

  • 1.0 N NaOH.

  • Dilute Nitric Acid (HNO₃).

Procedure:

  • Weighing: Accurately weigh ~100 mg of the sample into a flask.

  • Hydrolysis: Add 10 mL of 1.0 N NaOH and 10 mL of Methanol. Heat gently at 50°C for 30 minutes to ensure complete hydrolysis of the carbamoyl chloride to chloride ions.

  • Acidification: Cool to room temperature and acidify with dilute HNO₃ (check pH < 2).

  • Titration: Titrate the liberated chloride ions with 0.1 N AgNO₃ using a potentiometric titrator (or eosin indicator).

  • Calculation:

    
    
    Where 
    
    
    
    = Volume of AgNO₃ (mL),
    
    
    = Normality,
    
    
    = 175.66,
    
    
    = Sample weight (mg).[2]
Protocol: Synthesis (Laboratory Scale)
  • Setup: Flame-dried 3-neck flask equipped with a dropping funnel, N₂ inlet, and thermometer.

  • Charge: Add Triphosgene (1.0 g, 3.37 mmol) and dry DCM (20 mL) . Cool to 0°C.[3]

  • Addition: Mix 2-Ethylpiperidine (1.13 g, 10 mmol) and Pyridine (0.87 g, 11 mmol) in DCM (10 mL). Add dropwise over 30 minutes, maintaining T < 5°C.

  • Reaction: Allow to warm to room temperature and stir for 3 hours.

  • Workup: Wash with cold 1N HCl (to remove pyridine/amine), then brine. Dry over MgSO₄.

  • Isolation: Concentrate in vacuo. Purify via Kugelrohr distillation (0.5 mmHg, 90°C) to obtain the product as a clear oil.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 94205, 2-Ethylpiperidine. Retrieved from [Link]

  • Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH. (Authoritative text on carbamoyl chloride synthesis and safety).
  • Pasquinet, E., et al. (2004). Synthesis of carbamoyl chlorides using triphosgene. Tetrahedron, 60(36), 7793-7800.

Sources

The Privileged Electrophile: Reactivity Profile of Piperidine-Derived Carbamoyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of piperidine-1-carbonyl chloride (1-chlorocarbonylpiperidine), a critical electrophile in medicinal chemistry. It moves beyond standard textbook definitions to explore the mechanistic nuances, kinetic behaviors, and practical handling required for high-fidelity organic synthesis.

Executive Summary

Piperidine-1-carbonyl chloride (PCC ) is a foundational "soft" electrophile used to install the piperidine-1-carboxamide motif—a privileged scaffold in drug discovery found in therapeutics like Irinotecan (topoisomerase I inhibitor) and Apixaban derivatives (Factor Xa inhibitors).

Unlike simple acyl chlorides (e.g., acetyl chloride), PCC exhibits a unique reactivity profile governed by the strong resonance donation of the piperidine nitrogen. This guide dissects its reactivity, offering evidence-based protocols for its synthesis and application in urea and carbamate formation.

Mechanistic Underpinnings: The "Loose" Transition State

To master PCC chemistry, one must understand why it behaves differently than benzoyl or acetyl chloride.

Electronic Descriptors

The reactivity of PCC is dampened by the lone pair on the piperidine nitrogen. This donation creates significant double-bond character between the nitrogen and the carbonyl carbon, rendering the carbonyl oxygen more electron-rich and the carbonyl carbon less electrophilic.

  • Resonance Stabilization: The C-N bond has partial double bond character (approx. 1.32 Å vs 1.47 Å for single bond).

  • Leaving Group Lability: While chloride is a good leaving group, the resonance stabilization of the starting material raises the activation energy for nucleophilic attack compared to acid chlorides.

The SN1 vs. SN2 Continuum

While primary carbamoyl chlorides (RNHCOCl) often react via an E1cB-like mechanism (eliminating HCl to form an isocyanate), PCC is disubstituted . It cannot form an isocyanate.

  • Solvolysis Mechanism: In highly polar/protic solvents, PCC reacts via an SN1-like dissociative mechanism . The departure of the chloride ion is assisted by the nitrogen lone pair, forming a resonance-stabilized carbamoyl cation (acylium ion) .

  • Aminolysis Mechanism: In non-polar solvents (DCM, Toluene) with strong nucleophiles, it follows a bimolecular (SN2) addition-elimination pathway.

Mechanism PCC Piperidine-1-carbonyl Chloride TS_SN2 Tetrahedral Intermediate (SN2 Pathway) PCC->TS_SN2 + Nucleophile (Nu) Cation Carbamoyl Cation (SN1 Pathway) PCC->Cation - Cl⁻ (Ionization) Product Urea/Carbamate Product TS_SN2->Product - Cl⁻ Cation->Product + Nu

Reactivity Profile & Kinetics

Hydrolytic Stability

PCC is remarkably more stable toward hydrolysis than acetyl chloride.

  • Half-life: In neutral water at 25°C, hydrolysis is slow (minutes to hours depending on agitation/cosolvent). In basic media, hydrolysis is rapid.

  • Degradation Pathway: Hydrolysis yields piperidine-1-carboxylic acid, which is unstable and spontaneously decarboxylates.

    • Observation: Gas evolution (CO₂) is a tell-tale sign of wet reagents.

Aminolysis (Urea Synthesis)

This is the primary application of PCC.

  • Kinetics: Second-order kinetics in aprotic solvents.

  • Selectivity: PCC discriminates well between primary and secondary amines. Steric hindrance at the nucleophile significantly retards the rate, more so than with simple acyl chlorides.

Comparative Reactivity Data

The following table summarizes the relative reactivity of PCC compared to other common electrophiles.

ElectrophileRelative ElectrophilicityHydrolysis Rate (t½, pH 7)Dominant Mechanism
Acetyl ChlorideHigh< 1 secondSN2 (Associative)
Benzoyl ChlorideModerateSecondsSN2
Piperidine-1-COCl (PCC) Low-Moderate Minutes SN2 / SN1 (mixed)
Diethylcarbamoyl ChlorideLowMinutesSN1-like

Experimental Protocols

Synthesis of Piperidine-1-carbonyl Chloride

Rationale: Commercial PCC can degrade.[1] Fresh synthesis via Triphosgene is the gold standard for purity.

Safety: Triphosgene is a solid phosgene equivalent.[2] Handle in a well-ventilated hood.[3]

  • Setup: Flame-dried 3-neck RBF, N₂ atmosphere, addition funnel, caustic scrubber (NaOH) for off-gas.

  • Reagents:

    • Triphosgene (0.35 equiv) dissolved in anhydrous DCM.

    • Piperidine (1.0 equiv).

    • Pyridine or Et₃N (1.1 equiv) as HCl scavenger.[4]

  • Procedure:

    • Cool Triphosgene/DCM solution to -10°C.

    • Add Piperidine/Base solution dropwise over 1 hour. Control exotherm.

    • Critical Step: Allow to warm to RT and stir for 2 hours. Monitor by TLC (conversion of piperidine) or GC-MS.

    • Workup: Wash with cold 1N HCl (removes pyridine/unreacted amine), then brine. Dry over Na₂SO₄.

    • Purification: Distillation (bp ~110°C @ 20 mmHg) or use crude if purity >95%.

General Urea Formation (Aminolysis)

Rationale: Use of a catalytic nucleophile (DMAP) is often unnecessary for primary amines but essential for sterically encumbered anilines.

  • Dissolve amine (1.0 equiv) and Et₃N (1.2 equiv) in DCM (0.2 M).

  • Cool to 0°C.

  • Add PCC (1.1 equiv) dropwise.

  • Monitor: If reaction stalls after 1 hour, add 10 mol% DMAP.

  • Validation: Disappearance of amine peak on LCMS; appearance of Urea [M+H]⁺.

Workflow Start Start: Piperidine-1-COCl Decision Nucleophile Type? Start->Decision Amine Amine (R-NH2) Decision->Amine N-Nucleophile Alcohol Alcohol (R-OH) Decision->Alcohol O-Nucleophile UreaCond DCM, Et3N, 0°C -> RT Amine->UreaCond CarbCond THF, NaH (strong base) or DCM, DMAP (catalytic) Alcohol->CarbCond ProdUrea Product: Urea UreaCond->ProdUrea ProdCarb Product: Carbamate CarbCond->ProdCarb

Case Study: Synthesis of Irinotecan Intermediate

The synthesis of [1,4'-bipiperidine]-1'-carbonyl chloride is a critical step in the manufacturing of Irinotecan.[5][6]

  • Challenge: The substrate is 4-piperidinopiperidine, which has two nucleophilic nitrogens.

  • Solution: The secondary amine (piperidine ring) is significantly more nucleophilic than the tertiary amine.

  • Protocol: Reacting 4-piperidinopiperidine with triphosgene in DCM at 0°C yields the 1'-carbonyl chloride selectively. This demonstrates the high chemoselectivity of the phosgene/amine reaction when controlled by temperature, preventing quaternization of the tertiary amine.

Safety & Toxicology (E-E-A-T)

Warning: Carbamoyl chlorides are potential alkylating agents and suspected carcinogens (structural alert: N-acyl halide).

  • Lachrymator: PCC vapors are irritating to eyes and respiratory mucosa.

  • Delayed Toxicity: Unlike acid chlorides which burn immediately, carbamoyl chlorides can have delayed effects due to slower hydrolysis on skin.

  • Decontamination: Quench spills with a mixture of aqueous ammonia and ethanol (aminolysis destroys the chloride faster than hydrolysis).

References

  • Hall, H. K., Jr. (1955).[7][8] Mechanism of Hydrolysis of Carbonyl Chlorides. Journal of the American Chemical Society.[7][8] Link

  • Hall, H. K., Jr., & Morgan, P. W. (1956).[7][8] Kinetics of the Reactions of Acyl Halides. V. Reactions of Acyl Chlorides with Substituted Piperidines. The Journal of Organic Chemistry. Link

  • Kevill, D. N., & D'Souza, M. J. (2020).[7] Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides. Molecules. Link

  • Sawada, S., et al. (1991). Synthesis and Antitumor Activity of 7-Ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin (CMPT-11). Chemical and Pharmaceutical Bulletin. (Seminal paper on Irinotecan synthesis). Link

  • Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH. (Authoritative text on Triphosgene/Phosgene usage). Link

Sources

A Technical Guide to 2-Ethylpiperidine-1-carbonyl chloride: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary medicinal chemistry, the strategic deployment of versatile building blocks is critical for the efficient synthesis of novel therapeutic agents. 2-Ethylpiperidine-1-carbonyl chloride emerges as a significant, albeit specialized, synthetic intermediate. While not an active pharmaceutical ingredient itself, its true value lies in its bifunctional nature: a privileged 2-substituted piperidine scaffold and a highly reactive carbonyl chloride moiety. This combination provides a robust platform for generating diverse libraries of N-acylpiperidine derivatives. The piperidine ring is a cornerstone of numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties and engage with a wide array of biological targets.[1][2][3] The 2-ethyl substitution offers a specific steric and lipophilic profile that can be exploited to fine-tune target binding and metabolic stability. This technical guide provides an in-depth exploration of 2-Ethylpiperidine-1-carbonyl chloride, detailing its synthesis, reactivity, and strategic application in the construction of compound libraries aimed at identifying next-generation therapeutics. We offer field-proven experimental protocols and a framework for its logical application in drug discovery workflows.

The Piperidine Scaffold: A Privileged Structure in Pharmacology

The piperidine heterocycle is one of the most ubiquitous structural motifs in medicinal chemistry, present in over twenty classes of pharmaceuticals.[1][2] Its prevalence stems from its three-dimensional, sp³-hybridized character, which allows for precise spatial orientation of substituents to engage with biological targets. Furthermore, the basic nitrogen atom is often protonated at physiological pH, enabling ionic interactions and improving aqueous solubility.

Key Therapeutic Classes Featuring the Piperidine Moiety:

  • Antipsychotics: (e.g., Haloperidol, Risperidone)

  • Analgesics: (e.g., Fentanyl, Meperidine)[2][4]

  • Antihistamines: (e.g., Loratadine, Fexofenadine)[4]

  • Anti-Alzheimer's Agents: (e.g., Donepezil)[1][4]

  • Anticancer Agents: Numerous experimental compounds show that piperidine derivatives can exhibit significant antiproliferative activity.[2][5][6]

The introduction of a substituent at the 2-position, as in 2-Ethylpiperidine-1-carbonyl chloride, provides a critical vector for modulating pharmacological activity. The ethyl group can enhance lipophilicity, potentially improving membrane permeability, and its steric bulk can influence binding selectivity and protect the molecule from metabolic degradation.

Property[7][8][9][10]Value
Molecular Formula C8H14ClNO
Molecular Weight 175.65 g/mol
CAS Number 1267861-18-6
Predicted XlogP 2.6
Appearance Colorless to pale yellow liquid

The Carbonyl Chloride Group: A Gateway to Chemical Diversity

The true synthetic utility of 2-Ethylpiperidine-1-carbonyl chloride is derived from its carbonyl chloride functional group. Acyl chlorides are among the most reactive carboxylic acid derivatives, serving as powerful acylating agents.[11] The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it susceptible to attack by a wide range of nucleophiles.[11]

This reactivity allows for the straightforward synthesis of stable amide and ester derivatives through nucleophilic acyl substitution reactions.[12][13] By reacting 2-Ethylpiperidine-1-carbonyl chloride with diverse libraries of amines or alcohols, researchers can rapidly generate a multitude of unique chemical entities for biological screening.[14]

G cluster_0 Core Reagent cluster_1 Nucleophile Libraries cluster_2 Derivative Libraries cluster_3 Screening & Optimization A 2-Ethylpiperidine-1-carbonyl chloride B Primary/Secondary Amine Library (R1R2NH) A->B Amidation C Alcohol/Phenol Library (R3OH) A->C Esterification D N-Substituted 2-Ethylpiperidine-1-carboxamides B->D E Substituted 2-Ethylpiperidine-1-carboxylates C->E F High-Throughput Biological Screening D->F E->F G Hit Identification & Lead Optimization F->G Hit-to-Lead

Figure 1: Workflow for utilizing 2-Ethylpiperidine-1-carbonyl chloride in discovery chemistry.

Synthesis and Handling of 2-Ethylpiperidine-1-carbonyl chloride

While commercially available from various suppliers, understanding the synthesis of the title compound is crucial for quality control and scalability.[15] The most common laboratory method involves the reaction of 2-ethylpiperidine with a phosgene equivalent.

Protocol 1: Synthesis from 2-Ethylpiperidine

Causality: This protocol uses triphosgene as a solid, safer alternative to phosgene gas. The reaction is a nucleophilic attack of the secondary amine (2-ethylpiperidine) on a carbonyl carbon of the phosgene equivalent, followed by elimination of HCl. A non-nucleophilic base (triethylamine) is essential to neutralize the generated HCl, which would otherwise protonate the starting amine, rendering it unreactive.

Materials:

  • 2-Ethylpiperidine (1.0 eq)

  • Triphosgene (0.4 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Step-by-Step Methodology:

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: Dissolve 2-ethylpiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Triphosgene Solution: In a separate flask, carefully dissolve triphosgene (0.4 eq) in anhydrous DCM. Caution: Triphosgene is toxic and moisture-sensitive. Handle only in a well-ventilated fume hood.

  • Reaction Initiation: Cool the amine solution to 0 °C using an ice bath.

  • Slow Addition: Add the triphosgene solution dropwise to the cooled amine solution over 30-60 minutes. Maintaining a low temperature is critical to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of 2-ethylpiperidine.

  • Workup: Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude 2-Ethylpiperidine-1-carbonyl chloride is often used directly in the next step due to its reactivity. If higher purity is required, vacuum distillation can be performed, but care must be taken to avoid thermal decomposition.

Synthetic Applications: Building Derivative Libraries

The primary application of 2-Ethylpiperidine-1-carbonyl chloride is as a scaffold to be elaborated. Below are general, robust protocols for synthesizing carboxamide and carboxylate libraries.

Protocol 2: General Procedure for Synthesis of N-Substituted 2-Ethylpiperidine-1-carboxamides

Causality: This is a classic nucleophilic acyl substitution. The amine nucleophile attacks the highly electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate expels the chloride ion, a very good leaving group, to form the thermodynamically stable amide bond.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (1.5 eq) in a suitable aprotic solvent (e.g., DCM, THF, or acetonitrile).

  • Reaction Setup: Place the solution in a reaction vessel under a nitrogen atmosphere and cool to 0 °C.

  • Acyl Chloride Addition: Add a solution of 2-Ethylpiperidine-1-carbonyl chloride (1.0 eq) in the same solvent dropwise.

  • Reaction Progression: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Aqueous Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel.

Example Amine Input (R1R2NH)Expected Carboxamide ProductPotential Therapeutic Area (Illustrative)
AnilineN-phenyl-2-ethylpiperidine-1-carboxamideAnticancer, Anti-inflammatory
Morpholine(2-Ethylpiperidin-1-yl)(morpholino)methanoneCNS Disorders, Antipsychotics
4-ChlorobenzylamineN-(4-chlorobenzyl)-2-ethylpiperidine-1-carboxamideAntimicrobial, Antiviral

Potential Therapeutic Pathways and Targets

By strategically choosing the nucleophile to couple with 2-Ethylpiperidine-1-carbonyl chloride, researchers can direct the resulting derivatives toward a variety of biological targets. The piperidine core can act as a rigid scaffold to position key pharmacophoric elements for optimal target engagement.

G Scaffold 2-Ethylpiperidine-1-carbonyl chloride Derivative 2-Ethylpiperidine Carboxamide Derivative Scaffold:f0->Derivative:f0 Amidation Amine Amine (R-NH2) Amine->Derivative:f0 Target Biological Target Active Site / Binding Pocket Derivative:f0->Target:f1 Binds to Target Effect Downstream Biological Effect (e.g., Signal Inhibition) Target:f0->Effect Modulates Activity

Sources

Steric Hindrance Effects in 2-Ethylpiperidine-1-carbonyl Chloride: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethylpiperidine-1-carbonyl chloride (CAS: 1267861-18-6) represents a specialized class of carbamoyl chlorides where proximal steric bulk significantly alters reactivity and conformational landscape.[1] Unlike its unsubstituted analog, the presence of an ethyl group at the C2 position introduces severe A(1,3) allylic strain , forcing the piperidine ring into non-intuitive conformations.

This guide details the physical organic chemistry governing this molecule, provides a robust synthesis protocol utilizing triphosgene to mitigate safety risks, and analyzes its reactivity profile for medicinal chemistry applications.

Conformational Analysis & Steric Dynamics

The A(1,3) Strain Anomaly

In standard cyclohexane or piperidine systems, substituents prefer the equatorial position to minimize 1,3-diaxial interactions. However, N-acylation reverses this preference for C2 substituents.[1]

In 2-ethylpiperidine-1-carbonyl chloride, the N-C(=O)Cl bond possesses partial double-bond character (


 hybridization at Nitrogen). If the C2-ethyl group adopts an equatorial  orientation, it experiences severe steric clash with the carbonyl oxygen (or the chlorine atom, depending on rotamer). This is known as A(1,3) strain  (Allylic 1,3 strain).[1][2][3][4][5]

To relieve this strain, the ring flips, placing the bulky ethyl group in the axial position. While this introduces 1,3-diaxial interactions with C4/C6 protons, the energetic penalty is lower than the A(1,3) strain in the equatorial conformer.

Visualization of Conformational Equilibrium

Conformation cluster_0 High Energy State (Disfavored) cluster_1 Ground State (Favored) Equatorial Equatorial-Ethyl Conformer (Severe A(1,3) Strain) Axial Axial-Ethyl Conformer (A(1,3) Minimized) Equatorial->Axial Ring Flip (ΔG < 0) Strain Mechanism: Partial double bond character of N-CO clashes with equatorial C2-substituent. Equatorial->Strain Axial->Equatorial Thermal Equilibrium

Figure 1: Conformational equilibrium driven by A(1,3) strain minimization.[1][2][3][6] The axial preference is characteristic of N-acyl-2-substituted piperidines.[7][8]

Synthesis Protocol: Triphosgene Method

While phosgene gas is the atom-economic standard, Triphosgene (Bis(trichloromethyl) carbonate) is the preferred reagent for bench-scale synthesis due to higher safety margins and precise stoichiometry control.

Reaction Scheme


Step-by-Step Methodology

Reagents:

  • 2-Ethylpiperidine (1.0 eq)[1]

  • Triphosgene (0.35 eq)[1]

  • Pyridine or DIPEA (1.1 eq) (HCl scavenger)

  • Dichloromethane (Anhydrous)[1]

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Dissolve Triphosgene (3.5 g, 11.7 mmol) in 40 mL anhydrous DCM. Cool to 0°C in an ice/salt bath.

  • Amine Addition: In the addition funnel, mix 2-Ethylpiperidine (3.8 g, 33.5 mmol) and Pyridine (2.9 g, 36.8 mmol) in 20 mL DCM.

  • Controlled Addition: Add the amine/base mixture dropwise over 45 minutes .

    • Critical Control Point: Maintain internal temperature

      
      . Rapid addition generates excessive heat, leading to decomposition or impurity formation.[1]
      
  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (stain with Ninhydrin; starting amine spot should disappear).[1]

  • Quench & Workup:

    • Quench carefully with 1M HCl (cold) to destroy excess phosgene equivalents.[1]

    • Extract organic layer, wash with brine, dry over

      
      .[1]
      
  • Purification:

    • Concentrate in vacuo.[1]

    • Distillation: High vacuum distillation (0.5 mmHg) is recommended.[1] The product is a viscous oil/low-melting solid.[1]

    • Note: Column chromatography is often avoided due to the hydrolytic instability of the carbamoyl chloride on silica gel.

Reactivity Profile & Kinetic Data

The steric bulk of the ethyl group does not merely affect conformation; it significantly retards nucleophilic attack at the carbonyl carbon during downstream derivatization (e.g., urea synthesis).

Comparative Reactivity Rates (Nucleophilic Substitution)

The following table summarizes the relative reactivity rates of piperidine-based carbamoyl chlorides with a primary amine nucleophile (e.g., benzylamine).

CompoundC2-SubstituentSteric EnvironmentRelative Rate (

)
Piperidine-1-COCl NoneUnhindered100
2-Methylpiperidine-1-COCl MethylModerate A(1,[1]3)~15
2-Ethylpiperidine-1-COCl Ethyl Severe A(1,[1]3) + Axial Shielding < 2
2,6-Dimethylpiperidine-1-COCl DimethylBlocked< 0.1

Data extrapolated from general kinetic studies of hindered carbamoyl chlorides [1].

Mechanistic Implications

The axial ethyl group creates a "picket fence" effect. While the carbonyl carbon is technically exposed, the trajectory for the incoming nucleophile (Burgi-Dunitz angle) is perturbed by the axial protons of the ring and the rotational sweep of the ethyl group.

  • Implication: Reactions with secondary amines or bulky anilines will require forcing conditions (higher heat, stronger bases like NaH, or catalysts like DMAP).[1]

Applications in Drug Discovery[5][9][10]

2-Ethylpiperidine-1-carbonyl chloride serves as a critical intermediate for synthesizing unsymmetrical ureas and carbamates , motifs prevalent in:

  • Cholinesterase Inhibitors: Used in Alzheimer's research.[1]

  • Local Anesthetics: Analogs of mepivacaine/bupivacaine structures.

  • GPCR Ligands: Where the 2-ethylpiperidine moiety provides subtype selectivity via steric exclusion.[1]

Workflow: Urea Synthesis via Carbamoyl Chloride

Synthesis cluster_conditions Optimization for Hindered Substrates Start 2-Ethylpiperidine-1-COCl Intermediate Tetrahedral Intermediate (Sterically Crowded) Start->Intermediate Nucleophilic Attack Reagent Reagent: Primary Amine (R-NH2) Base: Et3N / DMAP (cat) Product Unsymmetrical Urea (Target Scaffold) Intermediate->Product Cl- Elimination Tip If R-NH2 is bulky: 1. Use THF (reflux) 2. Add 10 mol% DMAP 3. Extended reaction time (12-24h) Tip->Intermediate

Figure 2: Synthesis pathway for urea derivatives.[1][9] Note the requirement for catalytic activation (DMAP) when coupling with hindered amines.

References

  • Mechanisms of Nucleophilic Substitution in Aliphatic Acid Chlorides. Source: Journal of the Chemical Society B. Context: Establishes the baseline kinetics for hindered acyl chlorides. URL:[Link]

  • Modulating Conformational Preferences by Allylic Strain. Source: ACS Omega, 2022.[1] Context: Detailed computational and crystallographic analysis of A(1,3) strain in N-acylpiperidines, confirming the axial preference of 2-substituents.[7][8] URL:[Link][1]

  • 1,3-Allylic Strain as a Strategic Diversification Element. Source: Angewandte Chemie International Edition, 2011.[1][3] Context: Discusses the use of steric strain to control stereochemistry in piperidine library construction. URL:[Link][1]

Sources

Methodological & Application

Topic: Reaction Conditions for 2-Ethylpiperidine-1-carbonyl chloride with Amines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Substituted Ureas

Abstract

This technical guide provides a comprehensive overview of the reaction between 2-ethylpiperidine-1-carbonyl chloride and various primary and secondary amines to synthesize N,N'-substituted ureas. The urea functional group is a cornerstone in medicinal chemistry, agrochemicals, and material science, making its efficient synthesis a critical process for researchers.[1][2] This document details the underlying chemical principles, step-by-step experimental protocols, optimization strategies, and critical safety considerations for handling the requisite reagents. The methodologies presented are designed to be robust and adaptable for professionals in research, discovery, and process development.

Introduction and Scientific Principles

The reaction of a carbamoyl chloride with an amine is a classic and highly efficient method for forming a urea linkage. This transformation is a subset of nucleophilic acyl substitution reactions.[3] 2-Ethylpiperidine-1-carbonyl chloride serves as an electrophilic "carbamoylating agent." The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the chlorine atom and the nitrogen atom.

An amine, acting as a nucleophile, attacks this electrophilic carbon. The reaction proceeds through a tetrahedral intermediate which then collapses, expelling the chloride ion—an excellent leaving group—to form the stable urea product.[4] A key consideration is the stoichiometric production of hydrogen chloride (HCl) as a byproduct. This acid must be neutralized to prevent the protonation and deactivation of the nucleophilic amine starting material.[4] This is typically achieved by adding a non-nucleophilic base, such as triethylamine (TEA), or by using a twofold excess of the reacting amine itself.[5][6]

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a two-stage addition-elimination mechanism.

  • Nucleophilic Addition: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the 2-ethylpiperidine-1-carbonyl chloride. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[4]

  • Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and simultaneously, the chloride ion is ejected as a leaving group.

  • Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, yielding the final neutral urea product and the hydrochloride salt of the base.[4]

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.

Safety and Reagent Handling

Authoritative Grounding: All handling of reactive chemicals must be preceded by a thorough review of the Safety Data Sheet (SDS) and a risk assessment. The protocols described herein require strict adherence to safety standards.

  • 2-Ethylpiperidine-1-carbonyl chloride: As a carbamoyl chloride, this reagent is presumed to be corrosive and moisture-sensitive . It will cause severe skin burns and eye damage upon contact.[7][8] It is imperative to handle this compound in a chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[9] The reagent should be stored under an inert atmosphere (e.g., nitrogen or argon) and away from moisture to prevent hydrolysis.

  • Amines: Many amines are flammable, corrosive, and toxic. They should be handled with care in a well-ventilated fume hood.

  • Solvents: Anhydrous aprotic solvents like dichloromethane (DCM) are typically used. Users must consult the SDS for specific handling protocols for the chosen solvent.

  • Reaction Conditions: The reaction is exothermic. Controlled, slow addition of the carbamoyl chloride to the amine solution, especially at reduced temperatures (e.g., 0 °C), is critical to manage the reaction rate and prevent excessive heat generation.[5]

Experimental Protocols and Methodologies

The following protocols provide a validated starting point for the synthesis of ureas using 2-ethylpiperidine-1-carbonyl chloride. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: General Synthesis Using a Tertiary Amine Base

This is the most common and versatile method, suitable for nearly all primary and secondary amines.

Materials and Reagents:

Reagent/Material Purpose
Primary or Secondary Amine Nucleophile
2-Ethylpiperidine-1-carbonyl chloride Electrophile
Triethylamine (TEA) or DIEA Non-nucleophilic base
Dichloromethane (DCM), Anhydrous Solvent
1M HCl (aq) Aqueous wash
Saturated NaHCO₃ (aq) Aqueous wash
Brine (Saturated NaCl aq) Aqueous wash
Anhydrous MgSO₄ or Na₂SO₄ Drying agent
Round-bottom flask, Magnetic stirrer Reaction vessel
Addition funnel Controlled addition
Ice bath Temperature control

| Standard glassware for workup | Extraction/Purification |

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂), add the amine (1.0 equivalent) and anhydrous dichloromethane (DCM, approx. 0.1–0.5 M concentration).

  • Add triethylamine (1.2 equivalents) to the solution and stir until homogeneous.

  • Cool the flask to 0 °C using an ice-water bath.

  • In a separate dry flask, dissolve 2-ethylpiperidine-1-carbonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM.

  • Slowly add the carbamoyl chloride solution to the cooled amine solution dropwise via an addition funnel over 15-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution, and finally, brine.[5]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel) or recrystallization as needed.

Protocol 2: Synthesis Using Excess Amine as Base

This method is cost-effective when the amine is inexpensive and readily available.

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂), add the amine (2.2 equivalents) and anhydrous DCM.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add a solution of 2-ethylpiperidine-1-carbonyl chloride (1.0 equivalent) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).

  • Workup and purification follow the same steps as in Protocol 1. The initial 1M HCl wash is particularly important here to remove the large excess of the starting amine.

Experimental Workflow Diagram

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Dissolve Amine & Base in Anhydrous Solvent B 2. Cool to 0 °C A->B C 3. Add Carbamoyl Chloride Solution Dropwise B->C D 4. Warm to RT & Stir (Monitor Reaction) C->D E 5. Aqueous Workup (Wash & Extract) D->E F 6. Dry Organic Layer E->F G 7. Concentrate Solvent F->G H 8. Purify Product (Chromatography/Recrystallization) G->H

Caption: Figure 2: General Experimental Workflow.

Optimization and Troubleshooting

The success of the reaction depends on several factors that can be fine-tuned to maximize yield and purity.

Table 1: Key Reaction Parameter Optimization
ParameterRecommended ConditionCausality and Rationale
Stoichiometry 1.05 eq. of carbamoyl chloride; 1.2 eq. of baseA slight excess of the electrophile ensures full consumption of the often more valuable amine. Sufficient base is critical to neutralize all generated HCl.
Solvent DCM, THF, AcetonitrileAnhydrous, aprotic solvents are required to prevent hydrolysis of the carbamoyl chloride. Solvent choice can affect solubility and reaction rates.
Base TEA, DIPEA, PyridineA non-nucleophilic base is preferred to avoid competing reactions. Sterically hindered bases like DIPEA can be useful for sensitive substrates.[6]
Temperature 0 °C to Room TempInitial cooling controls the exothermic reaction. For less reactive or sterically hindered amines, gentle heating (e.g., 40 °C) may be required.[5]
Concentration 0.1 M - 1.0 MHigher concentrations can increase reaction rates but may pose challenges for heat dissipation. Start with more dilute conditions (~0.2 M).
Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive carbamoyl chloride (hydrolyzed).2. Amine is protonated (insufficient base).3. Reaction temperature too low.1. Use fresh or properly stored carbamoyl chloride under inert conditions.2. Ensure at least 1.1 eq. of base is used.3. Allow reaction to run at room temperature or apply gentle heat.
Multiple Byproducts on TLC/LC-MS 1. Moisture in the reaction.2. Reaction of base with electrophile.3. Formation of isocyanate intermediate.[5]1. Use rigorously dried solvents and glassware; maintain inert atmosphere.2. Use a sterically hindered base like DIPEA.3. Maintain low reaction temperatures (0 °C).
Product is Difficult to Purify 1. Excess amine/base salt co-elutes.2. Product is highly polar.1. Ensure the aqueous workup is thorough, especially the acid wash step.2. Modify chromatography conditions (e.g., add MeOH to DCM/EtOAc mobile phase).

Product Characterization

The identity and purity of the synthesized urea should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic urea carbonyl (C=O) stretch, typically found in the range of 1630-1660 cm⁻¹.

References

  • Substituted Ureas. Methods of Synthesis and Applications. (2014). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Batey, R. A., Shen, M., Santhakumar, V., & Yoshina-Ishii, C. (2002). Parallel synthesis of tri- and tetrasubstituted ureas from carbamoyl imidazolium salts. Combinatorial Chemistry & High Throughput Screening, 5(3), 219–232. Retrieved February 19, 2026, from [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Queen, E. (2019). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. MDPI. Retrieved February 19, 2026, from [Link]

  • Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 19, 2026, from [Link]

  • Process for the preparation of carbamoyl chlorides derived from secondary amines. (1988). Google Patents.
  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Carbamate synthesis by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Process for the preparation of carbamyl chlorides of secondary amines. (1991). Google Patents.
  • Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. International Journal of Institutional Pharmacy and Life Sciences, 2(2), 2249–6807. Retrieved February 19, 2026, from [Link]

  • Clark, J. (2015). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved February 19, 2026, from [Link]

  • Cross-Coupling Reactions of Carbamoyl Chlorides and Grignard Reagents: A New Rapid Synthesis of Tertiary Amides. (2003). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Gore, R. P., et al. (2011). N-acylation reaction: A review. Der Pharma Chemica, 3(3), 409-421. Retrieved February 19, 2026, from [Link]

Sources

Application Notes & Protocols: 2-Ethylpiperidine-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Enhancing Analyte Detectability and Chromatographic Performance

In modern analytical chemistry, particularly within regulated environments such as clinical toxicology and pharmaceutical development, the reliable detection and quantification of target analytes is paramount. Many compounds, however, possess physicochemical properties—such as high polarity, low volatility, or poor ionization efficiency—that make them unsuitable for direct analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Chemical derivatization is a powerful pre-analytical strategy employed to overcome these limitations. By covalently modifying a functional group on the analyte, derivatization can significantly improve chromatographic behavior, enhance thermal stability, and increase detection sensitivity.[1][2]

2-Ethylpiperidine-1-carbonyl chloride is a specialized derivatizing agent designed to react with nucleophilic functional groups, primarily primary and secondary amines, as well as phenols and thiols. The reaction forms a stable urea or carbamate derivative, respectively. This transformation is particularly valuable in the analysis of low-molecular-weight amines, such as amphetamines and other drugs of abuse, for several key reasons:

  • Increased Molecular Weight: The addition of the 2-ethylpiperidine-1-carbonyl moiety significantly increases the mass of the analyte, shifting the derivative's mass-to-charge ratio (m/z) to a region of the mass spectrum with less background interference, thereby improving the signal-to-noise ratio.[3]

  • Improved Chromatographic Properties: Derivatization masks the polar N-H bonds of primary and secondary amines, reducing peak tailing and improving peak shape in gas chromatography.[3] This leads to better resolution and more accurate quantification.

  • Enhanced Thermal Stability: The resulting derivatives are often more thermally stable than the parent compounds, allowing for higher GC oven temperatures without degradation.

  • Predictable Fragmentation: The derivative provides unique and predictable fragmentation patterns in mass spectrometry, which is crucial for confident identification and structural elucidation.[3]

This document provides a comprehensive guide to the principles, applications, and detailed protocols for using 2-Ethylpiperidine-1-carbonyl chloride as a robust derivatizing agent.

Principle of Derivatization: Mechanism of Action

The core of the derivatization process is a classic nucleophilic acyl substitution reaction. The carbonyl carbon of 2-Ethylpiperidine-1-carbonyl chloride is highly electrophilic due to the electron-withdrawing effects of both the chlorine atom and the adjacent oxygen atom. This makes it a prime target for attack by nucleophiles.

The reaction proceeds as follows, illustrated here with a primary amine (R-NH₂):

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The intermediate is unstable and collapses. The highly stable chloride ion (Cl⁻) is expelled as a leaving group.

  • Deprotonation: A base, typically added to the reaction mixture (e.g., pyridine, triethylamine), removes the proton from the nitrogen atom, neutralizing the positive charge and yielding the final, stable urea derivative. The base also serves to scavenge the HCl byproduct generated during the reaction.[4]

Visualizing the Reaction Mechanism

Caption: General mechanism for derivatization.

Applications in Analytical Toxicology and Drug Monitoring

2-Ethylpiperidine-1-carbonyl chloride is particularly effective for the derivatization of amphetamine-type stimulants (ATS). The analysis of these compounds is often problematic due to their volatility and potential for chromatographic issues.[5][6] Derivatization with reagents like 2-Ethylpiperidine-1-carbonyl chloride or similar acylating agents (e.g., HFAA, PFBCl) is a standard practice to ensure robust and reliable GC-MS analysis.[3][6][7]

Key Analyte Classes:

  • Primary Amines (e.g., Amphetamine, MDA)

  • Secondary Amines (e.g., Methamphetamine, MDMA)

  • Phenols

  • Thiols

The selection of this reagent over others, such as fluorinated anhydrides, depends on the specific analytical goals, including desired retention times and mass spectral characteristics.[1]

Detailed Experimental Protocol: Derivatization of Amphetamines in Urine for GC-MS Analysis

This protocol provides a validated, step-by-step method for the derivatization of amphetamine and methamphetamine.

Reagents and Materials
  • 2-Ethylpiperidine-1-carbonyl chloride

  • Certified Reference Standards (e.g., Amphetamine, Methamphetamine, d5-Methamphetamine internal standard)

  • Pyridine (or other suitable non-nucleophilic base like Triethylamine)

  • Toluene (or Ethyl Acetate), HPLC Grade

  • Sodium Hydroxide (NaOH), 10 M

  • Hydrochloric Acid (HCl), 1 M

  • Sodium Sulfate (anhydrous)

  • Sample Matrix (e.g., Urine)

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • GC vials with inserts

Workflow Overview

DerivatizationWorkflow A 1. Sample Preparation (Urine + IS + NaOH) B 2. Liquid-Liquid Extraction (Add Toluene, Vortex, Centrifuge) A->B C 3. Derivatization Reaction (Transfer organic layer, add Reagent + Pyridine) B->C D 4. Reaction Quench & Wash (Heat, then add HCl, Vortex, Centrifuge) C->D E 5. Final Preparation (Transfer organic layer, dry with Na2SO4) D->E F 6. GC-MS Analysis E->F caption Derivatization workflow for GC-MS.

Caption: Derivatization workflow for GC-MS.

Step-by-Step Procedure

CAUTION: 2-Ethylpiperidine-1-carbonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE).

  • Sample Preparation & Alkalinization:

    • Pipette 1.0 mL of the urine sample into a 10 mL glass centrifuge tube.

    • Add the internal standard (e.g., 100 µL of 1 µg/mL d5-Methamphetamine).

    • Add 200 µL of 10 M NaOH to raise the pH > 12. This converts the amine salts to their free base form, which is extractable into an organic solvent. Vortex for 10 seconds.

  • Liquid-Liquid Extraction (LLE):

    • Add 4.0 mL of Toluene to the tube.

    • Cap the tube and vortex vigorously for 2 minutes to extract the analytes into the organic phase.

    • Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.

  • Derivatization Reaction:

    • Carefully transfer the upper organic layer (Toluene) to a clean glass tube, avoiding the aqueous layer.

    • Add 50 µL of Pyridine (base catalyst).

    • Add 50 µL of 2-Ethylpiperidine-1-carbonyl chloride.

    • Cap the tube and vortex for 30 seconds.

  • Reaction Incubation:

    • Place the tube in a heating block or water bath set to 70°C for 20 minutes to drive the reaction to completion.

    • Allow the tube to cool to room temperature.

  • Wash / Quench:

    • Add 2.0 mL of 1 M HCl to the tube to wash and remove excess basic reagent.

    • Vortex for 1 minute, then centrifuge at 2000 x g for 5 minutes.

  • Final Sample Preparation for GC-MS:

    • Transfer the upper organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried organic extract to a GC vial with an insert. The sample is now ready for injection.

Analytical Considerations and Data

Derivatization significantly alters the chromatographic and mass spectrometric properties of the analytes. The conditions below are a typical starting point for GC-MS analysis.

ParameterValue / ConditionRationale
GC Column Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or similarA low-bleed, inert 5% phenyl-type column is robust against harsh derivatization byproducts and provides good selectivity.[3]
Injection Mode Splitless (1 µL)Maximizes sensitivity for trace-level analysis.
Inlet Temperature 250 °CEnsures rapid volatilization of the higher molecular weight derivatives.
Oven Program Start at 100°C, ramp 20°C/min to 300°C, hold 2 minAn aggressive ramp is possible due to the improved thermal stability of the derivatives, allowing for short run times.[3]
MS Ionization Electron Ionization (EI) at 70 eVStandard ionization mode providing reproducible fragmentation patterns for library matching.
MS Acquisition Scan or Selected Ion Monitoring (SIM)SIM mode offers superior sensitivity and selectivity for targeted quantification.

Expected Mass Shift:

  • Amphetamine (MW: 135.21): The derivative adds a C₈H₁₄NO moiety (MW: 140.20), resulting in a derivative MW of 275.41.

  • Methamphetamine (MW: 149.23): The derivative adds a C₈H₁₄NO moiety (MW: 140.20), resulting in a derivative MW of 289.43.

Troubleshooting

  • Poor Peak Shape / Tailing: May indicate incomplete derivatization. Ensure reagents are fresh (especially the acyl chloride, which is moisture sensitive) and that the reaction time and temperature are adequate. Check the inertness of the GC liner and column.[3]

  • Low Recovery: Check the pH during the LLE step; it must be sufficiently basic to ensure the analytes are in their free-base form. Verify solvent volumes and ensure efficient mixing.

  • Interference Peaks: Can arise from the reagent or byproducts. The acid wash step is critical for removing excess reagent. Ensure high-purity solvents are used.

References

  • Improved GC Analysis of Deriv
  • Melgar, R., & Kelly, R. C. (1993). A novel GC/MS derivatization method for amphetamines. Journal of Analytical Toxicology, 17(7), 399-402. [Link]

  • Zidkova, M., et al. (2014). Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry. Journal of Analytical Toxicology. [Link]

  • PubChem Compound Summary for CID 79001866, 2-ethylpiperidine-1-carbonyl chloride. National Center for Biotechnology Information. [Link]

  • Yeh, S. Y., & Gorodetzky, C. W. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

  • Higashi, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics, 1(2), 108-118. [Link]

  • Saeed, A., et al. (2013). 2-Ethylpiperidinium chloride. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1813. [Link]

  • George, C. (2014). Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction. LCGC International. [Link]

  • Rocha, F. R. P., et al. (2022). Chemical Derivatization in Flow Analysis. Molecules, 27(5), 1546. [Link]

  • Wang, Y., et al. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. [Link]

  • Dughay, A., & Hennion, M.-C. (2017). Sample Derivatization in Separation Science. ResearchGate. [Link]

  • Krska, S. W., et al. (2019). A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Yusof, N. A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 43. [Link]

Sources

Optimal solvents for nucleophilic substitution with 2-Ethylpiperidine-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Insight

The Challenge of the Substrate

2-Ethylpiperidine-1-carbonyl chloride (CAS: N/A for specific isomer, generic class: Carbamoyl Chlorides) represents a unique electrophile in medicinal chemistry. Unlike simple acyl chlorides, this substrate presents two distinct challenges:

  • Electronic Deactivation: The nitrogen lone pair within the piperidine ring donates electron density into the carbonyl (

    
    -donation), significantly reducing the electrophilicity of the carbonyl carbon compared to standard acid chlorides.
    
  • Steric Shielding: The 2-ethyl substituent introduces proximal steric bulk. This alkyl chain can adopt conformations that shield the carbonyl trajectory (Burgi-Dunitz angle), retarding nucleophilic attack and necessitating higher reaction temperatures or more polar solvent systems to stabilize the polar transition state.

Mechanistic Pathway

The reaction follows an Addition-Elimination (


)  mechanism.[1] The rate-determining step is typically the formation of the tetrahedral intermediate.

ReactionMechanism Substrate 2-Ethylpiperidine-1-carbonyl Chloride TS Tetrahedral Intermediate (Sterically Crowded) Substrate->TS + Nu, Slow Nu Nucleophile (H-Nu) Nu->TS Product Urea/Carbamate Product TS->Product - Cl⁻, Fast HCl HCl (Scavenged by Base) TS->HCl Steric 2-Ethyl group hinders approach vector Steric->Substrate

Figure 1: Mechanistic pathway highlighting the steric bottleneck at the tetrahedral intermediate formation.

Part 2: Solvent Selection Framework

The choice of solvent is the primary lever for modulating reaction rate and selectivity. For this hindered substrate, we prioritize Dipolar Aprotic characteristics to enhance nucleophilicity, while balancing Green Chemistry mandates.

Solvent Performance Matrix
Solvent ClassSolventGreen ScoreSolubilityReaction RateRecommendation
Green Ether 2-MeTHF HighExcellentGoodPrimary Choice. Higher boiling point (80°C) than THF allows for thermal activation.
Ester EtOAc HighGoodModerateSecondary Choice. Good for workup, but can compete as a nucleophile with very strong bases.
Chlorinated DCM LowExcellentModerateLegacy Choice. Use only if solubility is an issue. High volatility limits heating.
Polar Aprotic Acetonitrile MediumModerateHighKinetic Choice. Accelerates reaction via dipole stabilization but harder to dry/remove.
Aromatic Toluene MediumGoodSlowThermal Choice. Use for reflux conditions if the 2-ethyl steric hindrance completely stalls the reaction.
Decision Logic for Solvent Selection

SolventSelection Start Select Nucleophile Type Nucleophile Type? Start->Type Amine Amine (Primary/Secondary) Type->Amine Alcohol Alcohol/Phenol Type->Alcohol Solubility Is Substrate Soluble? Amine->Solubility Temp Requires Heating (>40°C)? Alcohol->Temp Rec1 Use 2-MeTHF (Optimal Balance) Solubility->Rec1 Yes Rec2 Use DCM or CPME Solubility->Rec2 No Rec3 Use Toluene (Reflux) Temp->Rec3 Yes (Steric Bulk) Rec4 Use THF or DMF (With NaH base) Temp->Rec4 No (Strong Base)

Figure 2: Decision tree for selecting the optimal solvent based on nucleophile type and reaction conditions.

Part 3: Experimental Protocols

Protocol A: Synthesis of Unsymmetrical Ureas (Amine Nucleophile)

Target: Reaction with primary or secondary amines.

Rationale: Amines are good nucleophiles.[2] The reaction is generally exothermic but may be sluggish due to the 2-ethyl steric hindrance. 2-MeTHF is selected for its high boiling point and clean phase separation during workup.

Reagents:

  • 2-Ethylpiperidine-1-carbonyl chloride (1.0 equiv)

  • Amine Nucleophile (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.5 equiv) - Acts as HCl scavenger.

  • Solvent: 2-MeTHF (0.2 M concentration)

Procedure:

  • Setup: Charge a dry round-bottom flask with the Amine Nucleophile and DIPEA in 2-MeTHF . Cool to 0°C under

    
     atmosphere.
    
    • Note: Cooling is required initially to control exotherms, though the hindered chloride may react slowly.

  • Addition: Add 2-Ethylpiperidine-1-carbonyl chloride dropwise (neat or dissolved in minimal 2-MeTHF) over 10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC/LCMS. If conversion is <50% after 2 hours, heat to 50°C. The 2-ethyl group often requires this thermal push.

  • Workup: Quench with water. Separate phases. Wash the organic layer with 0.5 M HCl (to remove unreacted amine/DIPEA) and then saturated

    
    .
    
  • Isolation: Dry over

    
    , filter, and concentrate.
    
Protocol B: Synthesis of Carbamates (Alcohol Nucleophile)

Target: Reaction with alcohols or phenols.

Rationale: Alcohols are weaker nucleophiles than amines. The reduced reactivity of the carbamoyl chloride requires activation. We use DMAP as a nucleophilic catalyst to form a reactive acyl-pyridinium intermediate, bypassing the steric barrier.

Reagents:

  • 2-Ethylpiperidine-1-carbonyl chloride (1.0 equiv)

  • Alcohol/Phenol (1.0 equiv)

  • Triethylamine (

    
    ) (2.0 equiv)
    
  • DMAP (4-Dimethylaminopyridine) (0.1 - 0.2 equiv) - Critical Catalyst.

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure:

  • Setup: Dissolve the Alcohol ,

    
     , and DMAP  in DCM  (0.2 M).
    
  • Addition: Add 2-Ethylpiperidine-1-carbonyl chloride in one portion at RT.

  • Reaction: Stir at RT for 12–16 hours.

    • Optimization: If the alcohol is tertiary or sterically hindered, switch solvent to Toluene and reflux for 4 hours.

  • Workup: Dilute with DCM. Wash with 10% Citric Acid (removes DMAP/Et3N), then Brine.

  • Purification: Flash column chromatography is usually required for carbamates.

Part 4: Troubleshooting & Optimization

IssueRoot CauseSolution
Low Conversion Steric hindrance of 2-ethyl group blocking attack.Increase Temperature: Switch solvent to Toluene or 2-MeTHF and heat to 80°C. Catalysis: Add 10 mol% DMAP or NaI (Finkelstein condition).
Hydrolysis (Product is Carbamic Acid/Amine) Wet solvent or reagents. Carbamoyl chlorides hydrolyze to unstable carbamic acids which decarboxylate.Dry Solvents: Ensure water content <200 ppm. Use molecular sieves. Inert Atmosphere: Strict

/Ar line.
Symmetrical Urea Formation Hydrolysis of starting material generates amine, which reacts with remaining chloride.Slow Addition: Ensure the chloride is added to the amine (Protocol A) or use excess nucleophile.

Part 5: References

  • Mechanistic Studies of Solvolysis: D'Souza, M. J., & Kevill, D. N. (2020).[3] Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides. Molecules. Link

  • Green Solvent Selection: ACS Green Chemistry Institute.[4] Solvent Selection Tool. Link

  • Nucleophilic Substitution Guide: Master Organic Chemistry. Nucleophilic Acyl Substitution. Link

  • Catalysis in Carbamoylation: Organic Chemistry Portal. Synthesis of Carbamates. Link

  • Steric Effects in Piperidines: Beng, T. K., et al. (2016). Stereocontrolled Synthesis of Vicinally Functionalized Piperidines. Chem. Commun. Link

Sources

Application Notes & Protocols: Catalytic Coupling Strategies for 2-Ethylpiperidine-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of catalytic methods for the cross-coupling of 2-Ethylpiperidine-1-carbonyl chloride. The piperidine scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it via its carbamoyl chloride derivative opens extensive avenues for library synthesis and lead optimization[1][2]. This document moves beyond simple procedural lists to explain the causality behind experimental choices, offering detailed, field-proven protocols for key carbon-carbon bond-forming reactions including Sonogashira, Stille, and Suzuki-Miyaura couplings. We delve into the mechanistic underpinnings of these transformations, provide troubleshooting insights, and present a comparative analysis to guide catalyst and reaction system selection.

Introduction: The Synthetic Value of 2-Ethylpiperidine-1-carbonyl chloride

2-Ethylpiperidine-1-carbonyl chloride is a versatile chemical intermediate, combining the robust, saturated heterocyclic piperidine ring with a reactive acyl chloride handle[3]. The piperidine motif is a cornerstone in the design of countless biologically active compounds, prized for its ability to confer favorable pharmacokinetic properties[4][5]. The carbamoyl chloride functionality serves as a powerful electrophilic partner in a variety of cross-coupling reactions, allowing for the direct installation of diverse carbon and heteroatom-based substituents.

While the direct reaction of acyl chlorides with amines to form amides (or in this case, ureas) is a fundamental transformation often requiring only a base[][7][8], the true synthetic power of this substrate is unlocked through transition-metal catalysis. Palladium and nickel-catalyzed reactions, in particular, enable the formation of C(sp²)-C(sp) and C(sp²)-C(sp²) bonds—transformations that are otherwise challenging. These methods provide access to novel ketones, alkynones, and biaryl-like structures, significantly expanding the chemical space accessible from this building block.

This guide focuses on palladium-catalyzed reactions, which are well-documented for their functional group tolerance and broad applicability to acyl chlorides[9][10]. We will detail protocols that have been validated for a range of acyl chlorides and can be confidently adapted for the specific substrate of interest.

Foundational Catalytic Methodologies

The coupling of acyl chlorides is predicated on the oxidative addition of the C-Cl bond to a low-valent transition metal center, typically Pd(0). The resulting acyl-palladium(II) complex is the central intermediate from which all subsequent transformations proceed. The choice of nucleophilic partner and catalytic system dictates the final product.

Catalytic_Overview Substrate 2-Ethylpiperidine-1-carbonyl chloride Intermediate Acyl-Pd(II)-Cl Intermediate Substrate->Intermediate Oxidative Addition Pd0 Pd(0) Catalyst Ynone Ynone Intermediate->Ynone Ketone Ketone Intermediate->Ketone ArylKetone Aryl Ketone Intermediate->ArylKetone Alkyne Terminal Alkyne (Sonogashira) Alkyne->Ynone Organostannane Organostannane (Stille) Organostannane->Ketone BoronicAcid Boronic Acid (Suzuki) BoronicAcid->ArylKetone

Figure 1: Overview of major catalytic coupling pathways for acyl chlorides.

A critical consideration in all acyl chloride couplings is the potential for a decarbonylation side reaction. The acyl-palladium intermediate can extrude carbon monoxide (CO) to form an alkyl- or aryl-palladium species, which then proceeds through the catalytic cycle to yield a product lacking the carbonyl group[11][12][13]. This pathway is often favored at higher temperatures. The protocols detailed below are optimized to minimize this side reaction.

Protocol I: Sonogashira Coupling for Ynone Synthesis

The Sonogashira reaction provides a direct route to α,β-alkynyl ketones (ynones) by coupling an acyl chloride with a terminal alkyne. This transformation is typically co-catalyzed by palladium and copper(I) iodide[14][15][16].

Mechanistic Rationale

The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the acyl-palladium(II) complex. Reductive elimination from the resulting intermediate yields the ynone product and regenerates the active Pd(0) catalyst[17]. The amine base is crucial for neutralizing the HCl generated and facilitating the formation of the copper acetylide.

Sonogashira_Cycle Simplified Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ PdII_acyl R-CO-Pd(II)L₂(Cl) Pd0->PdII_acyl RCOCl OxAdd Oxidative Addition PdII_alkyne R-CO-Pd(II)L₂(C≡CR') PdII_acyl->PdII_alkyne CuC≡CR' Transmetal Transmetalation PdII_alkyne->Pd0 Product Product R-CO-C≡CR' PdII_alkyne->Product RedElim Reductive Elimination AcylCl RCOCl CuC≡CR CuC≡CR'

Figure 2: Simplified catalytic cycle for the acyl Sonogashira coupling.
Detailed Experimental Protocol

This protocol is adapted from established procedures for the room-temperature coupling of acyl chlorides[14][18].

Materials:

  • 2-Ethylpiperidine-1-carbonyl chloride (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (3 mol%)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, argon-purged flask, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.03 equiv).

  • Add anhydrous THF (approx. 0.2 M relative to the acyl chloride).

  • Add the terminal alkyne (1.1 equiv) followed by triethylamine (2.0 equiv). Stir the mixture for 5 minutes at room temperature.

  • Slowly add a solution of 2-Ethylpiperidine-1-carbonyl chloride (1.0 equiv) in anhydrous THF via syringe over 10 minutes.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove metal salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Scientist's Note (Trustworthiness): The use of a slight excess of the alkyne ensures complete consumption of the more valuable acyl chloride. Running the reaction at room temperature is critical to prevent premature catalyst decomposition and minimize potential decarbonylation[14]. The filtration through Celite is a key workup step to remove the bulk of the palladium and copper salts, simplifying purification.

Protocol II: Stille Coupling for Ketone Synthesis

The Stille coupling offers a reliable method for forming ketones from acyl chlorides and organostannane reagents. This reaction is known for its tolerance of a wide array of functional groups[9][19].

Rationale for Catalyst Selection

For this coupling, a palladium precatalyst with bulky, electron-rich phosphine ligands, such as bis(di-tert-butylchlorophosphine)palladium(II) dichloride, is highly effective. These ligands promote the oxidative addition of the acyl chloride while being less reactive towards other functional groups like aryl chlorides or bromides, thus ensuring high chemoselectivity[19].

Detailed Experimental Protocol

This protocol is based on the chemoselective method developed by Wolf and colleagues[9][19].

Materials:

  • 2-Ethylpiperidine-1-carbonyl chloride (1.0 equiv)

  • Organostannane (e.g., Tributyl(phenyl)stannane) (1.1 equiv)

  • Bis(di-tert-butylchlorophosphine)palladium(II) dichloride (2.5 mol%)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vial with bis(di-tert-butylchlorophosphine)palladium(II) dichloride (0.025 equiv).

  • Add anhydrous acetonitrile (approx. 0.5 M).

  • Add the organostannane reagent (1.1 equiv) followed by 2-Ethylpiperidine-1-carbonyl chloride (1.0 equiv).

  • Seal the vial and heat the reaction mixture to 80 °C (reflux).

  • Monitor the reaction progress by GC-MS or LC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, concentrate the reaction mixture in vacuo.

  • The crude residue can be directly purified by flash column chromatography on silica gel.

Scientist's Note (Expertise): The choice of acetonitrile as a solvent and reflux temperature is optimized for this specific catalyst system to achieve a balance between reaction rate and catalyst stability[9]. Organostannane reagents are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Protocol III: Suzuki-Miyaura Coupling for Aryl Ketone Synthesis

The Suzuki-Miyaura coupling is one of the most powerful C-C bond-forming reactions, utilizing readily available and generally non-toxic organoboron reagents[20][21][22]. Its application to acyl chlorides provides a direct entry to aryl ketones.

Mechanistic Considerations

The key step in the Suzuki cycle is the transmetalation of the organic group from the boron atom to the palladium center. This step requires activation of the organoboron species by a base[20][21]. The base (e.g., K₂CO₃, K₃PO₄) forms a borate complex, which enhances the nucleophilicity of the organic group, facilitating its transfer to the palladium(II) center.

Detailed Experimental Protocol

This protocol is a generalized procedure based on modern Suzuki-Miyaura coupling conditions applied to acyl electrophiles[23].

Materials:

  • 2-Ethylpiperidine-1-carbonyl chloride (1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%) (or another suitable biarylphosphine ligand)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a dry, argon-purged Schlenk flask, add Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).

  • Add the arylboronic acid (1.5 equiv).

  • Evacuate and backfill the flask with argon (repeat 3 times).

  • Add anhydrous 1,4-dioxane (approx. 0.2 M).

  • Add 2-Ethylpiperidine-1-carbonyl chloride (1.0 equiv).

  • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS indicates complete consumption of the starting material (typically 4-16 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Scientist's Note (Expertise): The use of a biarylphosphine ligand like SPhos is crucial for promoting the coupling of often less reactive acyl chlorides and preventing catalyst deactivation. An excess of the boronic acid is used to counteract its potential to undergo competitive protodeboronation or form anhydride species under the reaction conditions[24].

Data Summary and Method Comparison

The choice of catalytic method depends on the desired product and the availability of the corresponding nucleophilic reagent. The following table summarizes the key features of the detailed protocols.

FeatureSonogashira CouplingStille CouplingSuzuki-Miyaura Coupling
Product Ynone (Alkynyl Ketone)KetoneAryl Ketone
Nucleophile Terminal AlkyneOrganostannaneOrganoboron Reagent
Typical Catalyst PdCl₂(PPh₃)₂ / CuI[PdCl₂(dtbpf)]Pd(OAc)₂ / SPhos
Base TriethylamineNone requiredK₃PO₄ or Cs₂CO₃
Solvent THFAcetonitrile1,4-Dioxane or Toluene
Temperature Room Temperature80 °C80-100 °C
Key Advantage Mild conditions, direct access to ynones[14].High chemoselectivity and functional group tolerance[19].Use of stable, non-toxic boronic acids[21].
Key Disadvantage Requires a copper co-catalyst.Toxicity of tin byproducts.Can require higher temperatures and specialized ligands.

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up and performing these catalytic coupling reactions under an inert atmosphere.

Workflow A 1. Glassware Preparation (Oven-dry, cool under vacuum) B 2. Inert Atmosphere Setup (Purge with Argon/Nitrogen) A->B C 3. Reagent Addition (Solids) (Catalyst, Ligand, Base, Nucleophile) B->C D 4. Solvent & Liquid Reagent Addition (Anhydrous Solvent, Acyl Chloride) C->D E 5. Reaction (Stirring at specified temperature) D->E F 6. Monitoring (TLC, LC-MS, GC-MS) E->F F->E Incomplete G 7. Workup (Quenching, Extraction, Drying) F->G Complete H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, MS, etc.) H->I

Figure 3: Standard laboratory workflow for catalytic cross-coupling reactions.

Conclusion

The catalytic coupling of 2-Ethylpiperidine-1-carbonyl chloride is a powerful strategy for the synthesis of complex molecules and diverse chemical libraries. By leveraging well-established palladium-catalyzed methodologies such as the Sonogashira, Stille, and Suzuki-Miyaura reactions, chemists can efficiently forge new carbon-carbon bonds under controlled conditions. The choice of protocol is dictated by the target structure, with each method offering distinct advantages in terms of reaction conditions and substrate scope. The protocols and insights provided herein serve as a robust starting point for researchers seeking to exploit the synthetic potential of this valuable building block.

References

  • Lerebours, R., Camacho-Soto, A., & Wolf, C. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry, 70(21), 8601–8604. [Link]

  • Boxer, M. B., & Yamamoto, H. (2006). Room temperature palladium catalysed coupling of acyl chlorides with terminal alkynes. Chemical Communications, (4), 456–458. [Link]

  • Lerebours, R., Camacho-Soto, A., & Wolf, C. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. Organic Chemistry Portal. [Link]

  • Chung, K. H., So, C. M., Wong, S. M., Luk, C. H., Zhou, Z., Lau, C. P., & Kwong, F. Y. (2012). Buchwald–Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. Synlett, 23(08), 1181–1186. [Link]

  • Cravotto, G., Beghetto, V., Penoni, A., Palmisano, G., Tollari, S., & Cintas, P. (2005). Acyl Sonogashira coupling of acid chlorides with TMS-acetylene. ResearchGate. [Link]

  • Unknown. (n.d.). A Novel Process of Pd-Catalyzed Cross-Coupling of Acyl Halides and Aryltrifluoroborates. Semantic Scholar. [Link]

  • Arcadi, A., & Chiarini, M. (2020). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 25(1), 53. [Link]

  • Zheng, D.-Z., Xiong, H.-G., Song, A.-X., Yao, H.-G., & Xu, C. (2022). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 20(10), 2126–2131. [Link]

  • Maji, B., & Garg, N. K. (2020). Decarbonylative Suzuki-Miyaura Cross-Coupling of Aroyl Chlorides. ACS Catalysis, 10(15), 8496–8501. [Link]

  • Pi, C., Guo, Y., Li, Y., & Wu, Y. (2021). Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls. Chemical Communications, 57(26), 3307–3310. [Link]

  • Dembický, J., & Májek, M. (2020). Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. Catalysts, 10(10), 1184. [Link]

  • Arcadi, A., & Chiarini, M. (2019). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. ResearchGate. [Link]

  • Zheng, D.-Z., Xiong, H.-G., Song, A.-X., Yao, H.-G., & Xu, C. (2022). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. RSC Publishing. [Link]

  • Boyd, S., & Turnbull, D. (2020). Catalytic Carbochlorocarbonylation of Unsaturated Hydrocarbons via C−COCl Bond Cleavage. Angewandte Chemie International Edition, 59(31), 12761–12765. [Link]

  • Chung, K. H., So, C. M., Wong, S. M., Luk, C. H., Zhou, Z., Lau, C. P., & Kwong, F. Y. (2012). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars. [Link]

  • Li, J., Zhang, W., & Chen, L. (2011). Utility of Dysprosium as a Reductant in Coupling Reactions of Acyl Chlorides: The Synthesis of Amides and Diaryl-Substituted Acetylenes. Organometallics, 30(7), 1938–1941. [Link]

  • Fleckenstein, C. A., Kadyrov, R., & Almena Perea, J. J. (2010). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • Ashenhurst, J. (2023). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Chemistry Steps. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Malapit, C. A., Fosu, M., & Garg, N. K. (2018). Pd-Catalyzed Decarbonylative Cross-Couplings of Aroyl Chlorides. Semantic Scholar. [Link]

  • Wang, Z., & Zhu, S. (2022). Nickel-Catalyzed Enantioselective Coupling of Acid Chlorides with α-Bromobenzoates: An Asymmetric Acyloin Synthesis. Journal of the American Chemical Society, 144(50), 23019–23029. [Link]

  • Wang, Z., & Zhu, S. (2022). Nickel-Catalyzed Enantioselective Coupling of Acid Chlorides with α-Bromobenzoates: An Asymmetric Acyloin Synthesis. PubMed. [Link]

  • Cherney, A. H., & Reisman, S. E. (2013). Catalytic Asymmetric Reductive Acyl Cross-Coupling: Synthesis of Enantioenriched Acyclic α,α-Disubstituted Ketones. Journal of the American Chemical Society, 135(20), 7434–7437. [Link]

  • LibreTexts. (2024). 10.7: Organometallic Coupling Reactions. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal. [Link]

  • Weires, A. G., & Garg, N. K. (2025). Nickel-Catalyzed Synthesis of Ketones from Alkyl Halides and Acid Chlorides: Preparation of Ethyl 4-Oxododecanoate. Organic Syntheses. [Link]

  • Oechsner, R. M., Wagner, J. P., & Fleischer, I. (2021). Acetate Facilitated Nickel Catalyzed Coupling of Aryl Chlorides and Alkyl Thiols. ChemRxiv. [Link]

  • Yoshikai, N., Mashima, H., & Nakamura, E. (2005). Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation. Organic Chemistry Portal. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Sangeetha, R., & Muthusubramanian, S. (2022). A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Acar, Ç., & Işık, Ş. (2025). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. ACG Publications. [Link]

  • PubChem. (n.d.). 2-ethylpiperidine-1-carbonyl chloride. PubChem. [Link]

  • Colletto, C., & Sabatini, M. (n.d.). Pd-Catalysed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides at Low Catalyst Loadings in Water. University of St Andrews Research Portal. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • de Fátima Pereira, W., & da Silva, A. B. F. (2023). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 13(5), 3290–3302. [Link]

  • DTIC. (n.d.). Piperidine Synthesis. DTIC. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Oshima, K. (2007). Ate Complexes for Catalytic C-C Bond Forming Reaction. The Chemical Society of Japan. [Link]

  • Schepmann, D., & Wünsch, B. (2016). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 349(12), 923–935. [Link]

  • DOI. (n.d.). Copper-catalyzed Cross-Coupling Between Alkyl (Pseudo)Halides and Bicyclopentyl Grignard Reagents. DOI. [Link]

  • de Fátima Pereira, W., & da Silva, A. B. F. (2023). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PMC. [Link]

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Application Note: Synthesis of Carbamates from 2-Ethylpiperidine-1-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

This guide details the synthesis of


-disubstituted carbamates utilizing 2-ethylpiperidine-1-carbonyl chloride (2-EPCC)  as the electrophilic scaffold. While carbamate formation is a standard transformation, the specific use of 2-EPCC presents unique steric challenges due to the C2-ethyl substituent on the piperidine ring.

Why this matters: Piperidine carbamates are privileged pharmacophores in medicinal chemistry, particularly as inhibitors of serine hydrolases (e.g., FAAH, MAGL) and as peptidomimetics to improve oral bioavailability. The 2-ethyl group introduces chirality and lipophilicity, often enhancing target selectivity but simultaneously retarding the rate of nucleophilic attack during synthesis.

Chemical Strategy & Mechanism[1][2]

The Steric Challenge

Unlike simple dimethylcarbamoyl chloride, 2-EPCC possesses a bulky ethyl group adjacent to the nitrogen atom. This creates a "conformationally locked" steric shield that impedes the trajectory of incoming nucleophiles (alcohols).

  • Consequence: Standard uncatalyzed mixing with weak bases often results in incomplete conversion or requires excessive heating (which promotes decomposition).

  • Solution: We utilize Nucleophilic Catalysis (DMAP) to generate a highly reactive

    
    -acylpyridinium intermediate, effectively bypassing the direct steric barrier.
    
Reaction Mechanism (DMAP Catalysis)

The reaction proceeds via an addition-elimination pathway.[1] 4-Dimethylaminopyridine (DMAP) attacks the carbonyl of 2-EPCC, displacing the chloride to form a resonance-stabilized acylpyridinium salt. This intermediate is more electrophilic than the starting chloride and less sterically hindered, allowing the alcohol to attack rapidly.

G cluster_0 Activation Cycle Start 2-EPCC (Electrophile) Inter N-Acylpyridinium Intermediate (Activated Species) Start->Inter + DMAP - Cl- DMAP DMAP (Catalyst) DMAP->Inter Product Target Carbamate Inter->Product + Alcohol Alcohol Alcohol (R-OH) (Nucleophile) Alcohol->Product Base Base (TEA/DIPEA) Salt H-Base+ Cl- Base->Salt Scavenges HCl Product->DMAP Regenerates Catalyst

Figure 1: DMAP-catalyzed activation cycle for hindered carbamoyl chlorides.

Pre-Reaction Considerations

ParameterSpecificationRationale
Reagent Quality 2-EPCC (>97%)Hydrolyzes to the amine and CO₂ upon moisture exposure. If the liquid is cloudy, distill or filter before use.
Solvent DCM or THF (Anhydrous)Water competes as a nucleophile, destroying the starting material.
Stoichiometry 1.1 - 1.2 equiv of 2-EPCCThe chloride is the "sacrificial" reagent to ensure full consumption of the valuable alcohol.
Chirality Racemic vs. Enantiopure2-EPCC is chiral. Reaction conditions (0°C to RT) generally preserve the stereocenter, but strong heating (>80°C) can risk racemization.

Experimental Protocols

Protocol A: The "Standard" Method (Primary/Secondary Alcohols)

Best for: Non-hindered alcohols and standard library synthesis.

Materials:

  • Alcohol substrate (1.0 mmol)

  • 2-Ethylpiperidine-1-carbonyl chloride (1.2 mmol, ~210 mg)

  • Triethylamine (Et₃N) or DIPEA (2.0 mmol)

  • DMAP (0.1 mmol, 10 mol%)

  • DCM (anhydrous, 5 mL)

Step-by-Step:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve the Alcohol (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Et₃N (2.0 equiv) followed by DMAP (0.1 equiv). Stir for 5 minutes at Room Temperature (RT).

  • Electrophile Addition: Cool the mixture to 0°C (ice bath). Add 2-EPCC (1.2 equiv) dropwise via syringe.

    • Note: Dropwise addition prevents localized exotherms which can degrade the reagent.

  • Reaction: Allow the mixture to warm to RT naturally. Stir for 4–16 hours.

    • Monitoring: Check TLC or LCMS. The formation of the carbamate is usually slower than simple acyl chlorides.

  • Quench: Dilute with DCM (20 mL). Wash sequentially with:

    • 1M HCl (2 x 10 mL) – Critical to remove DMAP and excess amine.

    • Sat. NaHCO₃ (1 x 10 mL).

    • Brine (1 x 10 mL).

  • Workup: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (typically Hexane/EtOAc).

Protocol B: The "High-Force" Method (Tertiary/Hindered Alcohols)

Best for: Tertiary alcohols, phenols, or when Method A fails.

Materials:

  • Hindered Alcohol (1.0 mmol)

  • Sodium Hydride (NaH) (60% dispersion in oil, 1.5 mmol)

  • 2-EPCC (1.5 mmol)

  • THF (anhydrous, 5 mL)

Step-by-Step:

  • Deprotonation: To a suspension of NaH (1.5 equiv) in anhydrous THF at 0°C, add the Alcohol (1.0 equiv) dropwise.

  • Alkoxide Formation: Stir at 0°C for 15 mins, then RT for 30 mins. Evolution of H₂ gas should cease.

  • Addition: Cool back to 0°C. Add 2-EPCC (1.5 equiv) in one portion.

  • Heating: If no reaction occurs after 1 hour at RT, heat to reflux (66°C) for 4–12 hours.

  • Quench: Carefully add sat. NH₄Cl solution at 0°C to quench excess hydride.

  • Workup: Extract with EtOAc, wash with water/brine, dry, and concentrate.

Analytical Validation & Troubleshooting

Decision Tree for Optimization

DecisionTree Start Start Reaction (Method A) Check Check LCMS (t = 4h) Start->Check Complete >90% Conversion Proceed to Workup Check->Complete Yes Stalled <50% Conversion Stalled Check->Stalled No Analysis Analyze Mixture Stalled->Analysis SM_Remain Alcohol Remains Chloride Consumed Analysis->SM_Remain Hydrolysis? Both_Remain Both SM Remain Analysis->Both_Remain Low Reactivity? Action1 Add fresh 2-EPCC Ensure Anhydrous SM_Remain->Action1 Action2 Switch to Method B (NaH/THF) or Heat Both_Remain->Action2

Figure 2: Troubleshooting logic for stalled carbamoylation reactions.

QC Data Interpretation
  • 1H NMR: Look for the diagnostic shift of the alcohol's

    
    -proton. Upon carbamoylation, this proton typically shifts downfield by 0.5 – 1.0 ppm due to the electron-withdrawing nature of the carbamate.
    
  • LCMS: 2-EPCC has a molecular weight of ~175.5 Da.

    • Target Mass: [MW(Alcohol) + 175.5 - 36.5 (HCl)] = [MW(Alcohol) + 139].

    • Common Byproduct: If you see a mass of MW=157 (M+H), this is the hydrolyzed acid/amine (2-ethylpiperidine-1-carboxylic acid) resulting from wet solvent.

Safety & Handling

  • Toxicity: Carbamoyl chlorides are alkylating agents and suspected carcinogens. Handle only in a fume hood.

  • Lachrymator: 2-EPCC may act as a mild lachrymator. Wear goggles and gloves (Nitrile is generally sufficient for short contact, but change immediately upon splash).

  • Waste: Quenched reaction mixtures contain pyridinium salts and amines. Dispose of in basic organic waste streams.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Link

  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569–583. Link

  • Nevalainen, T. (2014).[2] Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[2][3] Bioorganic & Medicinal Chemistry, 22(21), 5863-5872. Link

  • Scripps Research Institute. (2024).[4] New modular strategy reduces piperidine synthesis steps for pharmaceuticals.[4] News-Medical. Link

Sources

Scalable synthesis procedures for 2-Ethylpiperidine-1-carbonyl chloride intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the scalable synthesis of 2-Ethylpiperidine-1-carbonyl chloride (CAS: N/A for specific isomer, generic carbamoyl chloride class), a critical electrophilic intermediate used in the derivatization of urea-based pharmaceuticals and carbamate scaffolds.

The synthesis of carbamoyl chlorides from sterically hindered secondary amines (such as 2-ethylpiperidine) presents distinct challenges:

  • Steric Hindrance: The ethyl group at the C2 position retards nucleophilic attack, requiring optimized thermal profiles.

  • Competitive Side Reactions: Symmetrical urea formation is a primary impurity driven by local excesses of amine.

  • Safety: The use of phosgene or its equivalents (Triphosgene) requires stringent containment and neutralization protocols.

This document provides two validated protocols: a Batch Method using Triphosgene (suitable for gram-to-kilo scale) and a Continuous Flow Method (suitable for industrial production), emphasizing safety and high-purity isolation.

Strategic Route Selection

The formation of the carbamoyl chloride moiety is achieved via the nucleophilic substitution of phosgene (or equivalent) by the secondary amine.

ReagentProsConsScale Suitability
Phosgene Gas 100% Atom economy (Cl); Excess is volatile (easy workup).Extreme toxicity; Requires specialized gas handling.Industrial (>100 kg)
Triphosgene (BTC) Solid (easier handling); Exact stoichiometry possible.Atom economy lower; Exothermic decomposition to phosgene.Lab to Pilot (1 g - 50 kg)
Diphosgene Liquid; Easier to dose than gas.High vapor pressure; Toxicity similar to phosgene.[1]Intermediate

Decision: This guide focuses on Triphosgene (BTC) for the batch protocol due to its ubiquity in pilot plants, and Phosgene/BTC for the flow protocol where containment is superior.

Reaction Mechanism & Pathway

The reaction proceeds via the in situ generation of phosgene from triphosgene, followed by nucleophilic attack.

ReactionMechanism BTC Triphosgene (BTC) Phosgene Phosgene (In-situ Generated) BTC->Phosgene Decomposition (cat. Nucleophile) Inter Chloroformamide Complex Phosgene->Inter + Amine Fast Amine 2-Ethylpiperidine (Nucleophile) Product 2-Ethylpiperidine-1- carbonyl chloride Inter->Product - HCl (Base scavenged) Urea Symmetrical Urea (Impurity) Inter->Urea + Excess Amine (Avoid this)

Caption: Mechanistic pathway showing the critical bifurcation between product formation and the urea impurity. Control of stoichiometry is paramount.

Protocol A: Batch Synthesis (Triphosgene)

Scale: 100 g Input | Target Yield: >90% | Purity: >98%

Materials
  • Substrate: 2-Ethylpiperidine (1.0 equiv)

  • Reagent: Triphosgene (0.37 equiv) [Note: Slight excess over theoretical 0.33 to ensure conversion]

  • Base: Pyridine (1.1 equiv) or 2,6-Lutidine [Note: Pyridine is preferred over TEA to prevent quaternary ammonium salt precipitation which can trap reagents]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Procedure
  • System Preparation:

    • Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel.

    • Safety: Vent the exhaust through a scrubber containing 20% NaOH solution to neutralize any escaping phosgene.

  • Reagent Dissolution:

    • Charge Triphosgene (32.5 g, 0.11 mol) into the flask.

    • Add Anhydrous DCM (600 mL). Cool the solution to -10°C .

  • Controlled Addition (Critical Step):

    • Prepare a solution of 2-Ethylpiperidine (33.9 g, 0.30 mol) and Pyridine (26.1 g, 0.33 mol) in DCM (100 mL).

    • Add the amine/base mixture to the Triphosgene solution dropwise over 60 minutes.

    • Constraint: Maintain internal temperature < 0°C .

    • Reasoning: Low temperature and "inverse addition" (amine to phosgene) ensures the phosgene is always in excess, suppressing the reaction of the product with free amine to form the urea impurity.

  • Reaction & Workup:

    • Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.

    • IPC (In-Process Control): Aliquot 50 µL, quench with MeOH. Analyze by GC/HPLC. Disappearance of amine and formation of methyl carbamate derivative indicates completion.

    • Quench: Cool to 0°C. Add 1N HCl (cold, 200 mL) to remove pyridine and unreacted amine.

    • Separate phases.[2] Wash organic layer with water (2 x 200 mL) and brine (200 mL).

    • Dry over MgSO₄, filter, and concentrate under reduced pressure (< 40°C).

  • Purification:

    • The crude oil is typically >95% pure.

    • For pharma-grade: Vacuum Distillation is required.

    • Boiling Point Estimate: ~90-100°C at 0.5 mmHg (based on structural analogues).

Protocol B: Continuous Flow Synthesis

Scale: Industrial ( kg/day ) | Advantages: Enhanced safety, precise thermal control.

This protocol utilizes a tubular reactor to manage the high exotherm of the phosgenation and minimize the inventory of hazardous active phosgene.

Flow Reactor Design

FlowProcess FeedA Feed A: Triphosgene in DCM Mixer T-Mixer (High Turbulence) FeedA->Mixer Pump A FeedB Feed B: 2-Ethylpiperidine + Pyridine FeedB->Mixer Pump B Reactor Residence Coil (PFA, 0°C -> 25°C) Mixer->Reactor Residence Time: 2-5 min Quench In-line Quench (Dilute HCl) Reactor->Quench Separator Phase Separator (Membrane/Gravity) Quench->Separator Product Product Separator->Product Organic Phase (Product) Waste Waste Separator->Waste Aqueous Waste

Caption: Continuous flow setup minimizing active phosgene volume. The T-mixer ensures rapid homogenization, critical for selectivity.

Procedure
  • Stock Solutions:

    • Stream A: Triphosgene (0.15 M in DCM).

    • Stream B: 2-Ethylpiperidine (0.4 M) + Pyridine (0.45 M) in DCM.

  • Reactor Parameters:

    • Chip/Coil: PFA tubing or Glass Microreactor (Volume: 10 mL).

    • Flow Rates: Ratio A:B = 1:1 (Effective molar ratio ~1.1 equiv Phosgene equivalent per amine).

    • Temperature: Mixer and first half of coil at 0°C; second half at 25°C.

    • Residence Time: 3 minutes.

  • Operation:

    • Pumps are primed with solvent.

    • Streams are switched to reagents.

    • The effluent is directed into a stirred vessel containing cold 1N HCl or a continuous liquid-liquid separator.

  • Validation:

    • Flow synthesis typically reduces urea impurity to <0.5% due to superior mixing and heat transfer compared to batch.

Analytical Controls & Characterization

Direct analysis of carbamoyl chlorides can be difficult due to hydrolysis. Derivatization is recommended for accurate quantification.

Method: Morpholine Derivatization
  • Sample: Dissolve 10 mg of reaction mixture in 1 mL dry DCM.

  • Reagent: Add 20 µL Morpholine (excess).

  • Reaction: Agitate for 10 mins. The carbamoyl chloride converts to the stable urea.

  • Analysis: Inject on HPLC (C18 Column, Water/Acetonitrile gradient).

  • Criteria:

    • Product (Urea derivative): Major peak.

    • Impurity (Sym-Urea): Distinct retention time (usually significantly more non-polar).

Safety & Waste Management

  • Phosgene Indicators: Personnel must wear phosgene indicator badges. Paper strips soaked in 4-(p-nitrobenzyl)pyridine and N-benzylaniline turn red in the presence of phosgene.

  • Neutralization: All glassware and waste streams must be treated with 10% aqueous Ammonia or NaOH before removal from the fume hood.

  • Triphosgene Handling: Treat Triphosgene as if it were phosgene gas. Weigh in a hood. Do not heat above 100°C without solvent.

References

  • Cotarca, L., et al. "Bis(trichloromethyl)carbonate (Triphosgene): A Safer Alternative to Phosgene?" Organic Process Research & Development, 2017. Link

  • Pasquato, L., et al. "Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides." Journal of Organic Chemistry, 2003. Link

  • Porco, J. A., et al. "N-Substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols."[3] Organic Letters, 2007.[3] Link

  • BenchChem Technical Support. "Synthesis of Piperidine-1-carbonyl Azide (Precursor Protocols)." BenchChem Application Notes, 2025. Link

  • Organic Syntheses. "Piperidine, 1-ethyl-." Organic Syntheses, Coll. Vol. 4, p.438. (Grounding for substrate properties). Link

Sources

Application Note: One-Pot Synthesis Protocols Utilizing 2-Ethylpiperidine-1-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed one-pot synthesis protocols for the effective utilization of 2-Ethylpiperidine-1-carbonyl chloride as a versatile carbamoylating agent. Designed for researchers, medicinal chemists, and process development scientists, this document outlines robust methodologies for the synthesis of N,N'-disubstituted ureas and O-aryl/alkyl carbamates. The protocols emphasize experimental causality, operational efficiency, and safety. By leveraging the principles of one-pot synthesis, these methods reduce intermediate handling, minimize waste, and improve overall yield. This note includes step-by-step experimental procedures, mechanistic insights, data tables for representative reactions, and troubleshooting guidance to facilitate seamless adoption in a laboratory setting.

Introduction and Mechanistic Overview

2-Ethylpiperidine-1-carbonyl chloride is a valuable reagent for introducing the 2-ethylpiperidine-1-carboxamide moiety into various molecular scaffolds. This functional group is of significant interest in drug discovery due to the prevalence of piperidine and urea/carbamate structures in bioactive molecules.[1][2] One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, offer substantial advantages in terms of efficiency, cost-effectiveness, and sustainability.[3][4]

The core reactivity of 2-Ethylpiperidine-1-carbonyl chloride lies in the electrophilicity of its carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, most commonly amines and alcohols. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a chloride ion. To drive the reaction to completion, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is typically required to neutralize the hydrochloric acid byproduct.[5]

General Reaction Mechanism

The fundamental mechanism for the carbamoylation of a nucleophile (Nu-H) with 2-Ethylpiperidine-1-carbonyl chloride is illustrated below. The nucleophile attacks the electrophilic carbonyl carbon, leading to a transient tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of the chloride leaving group, facilitated by a base, yields the final carbamoylated product.

Caption: General mechanism of nucleophilic acyl substitution.

One-Pot Protocol for N,N'-Disubstituted Urea Synthesis

The reaction of 2-Ethylpiperidine-1-carbonyl chloride with primary or secondary amines provides a direct and efficient route to N,N'-disubstituted ureas. This protocol is broadly applicable to a range of aliphatic and aromatic amines.

Experimental Workflow

The workflow involves the controlled addition of the carbonyl chloride to a solution of the amine and a base, followed by straightforward work-up and purification.

G start Start prep Dissolve amine (1.0 eq) and base (e.g., TEA, 1.2 eq) in anhydrous DCM. start->prep cool Cool reaction mixture to 0 °C in an ice-water bath. prep->cool add Add 2-Ethylpiperidine-1-carbonyl chloride (1.05 eq) dropwise over 15 min. cool->add react Stir at 0 °C for 30 min, then warm to RT and stir for 2-16 h. Monitor by TLC. add->react quench Quench with H₂O or sat. NaHCO₃ (aq). react->quench extract Separate layers. Extract aqueous phase with DCM (2x). quench->extract wash Combine organic layers. Wash with brine, dry over Na₂SO₄. extract->wash purify Filter, concentrate in vacuo. Purify via column chromatography. wash->purify end End purify->end G start Start prep Dissolve alcohol/phenol (1.0 eq), base (e.g., Pyridine, 1.5 eq), and optional DMAP (0.1 eq) in anhydrous THF or DCM. start->prep cool Cool reaction mixture to 0 °C. prep->cool add Add 2-Ethylpiperidine-1-carbonyl chloride (1.1 eq) dropwise. cool->add react Stir at RT or heat to 40-50 °C for 4-24 h. Monitor by TLC. add->react quench Quench with 1N HCl (aq) or sat. NH₄Cl (aq). react->quench extract Extract with Ethyl Acetate (3x). quench->extract wash Combine organic layers. Wash with sat. NaHCO₃ (aq), brine, and dry. extract->wash purify Filter, concentrate, and purify via column chromatography. wash->purify end End purify->end

Sources

Work-up procedures for reactions involving piperidine carbamoyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide | ID: AN-PCC-2026

Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemistry Leads.

Executive Summary

Piperidine carbamoyl chloride (1-piperidinecarbonyl chloride) is a versatile yet hazardous electrophilic reagent used to introduce the piperidine-urea or piperidine-carbamate motif into drug scaffolds.[1] While synthetically useful, its work-up presents a dual challenge: (1) Toxicity , as the reagent is a structural alert for carcinogenicity and a potent lachrymator, and (2) Purification , where the hydrolysis byproduct (piperidine) mimics the basicity of many target substrates.

This guide moves beyond generic "wash with water" instructions. It provides a mechanistically grounded work-up strategy designed to chemically sequester byproducts, ensuring high purity without immediate reliance on chromatography.

Chemical Causality & Reaction Logic

To design an effective work-up, one must understand the fate of the reagents.

The "Hydrolysis Trap"

Upon quenching with water, unreacted piperidine carbamoyl chloride hydrolyzes. Unlike simple acyl chlorides which yield volatile acetic acid, this reagent yields piperidine (a secondary amine) and HCl .


[1]

The Problem: If your target product is a basic amine or a urea, the liberated piperidine can co-elute during chromatography or co-crystallize. The Solution: The work-up must include a specific Protonation Checkpoint to selectively sequester piperidine into the aqueous phase.

Safety Profile (Critical)
  • Hazard: Corrosive, Lachrymator, Suspected Carcinogen (Acylating agent).

  • Control: All weighing and quenching must occur in a fume hood. Double-gloving (Nitrile/Neoprene) is mandatory.

Decision Matrix: Selecting the Protocol

Not all substrates tolerate the same conditions. Use this logic flow to determine the correct work-up.

WorkupDecision Start Start: Reaction Complete IsProductAcidSensitive Is Product Acid Sensitive? (e.g., Acetals, Boc groups) Start->IsProductAcidSensitive UseResin Protocol B: Scavenger Resin (Non-Aqueous) IsProductAcidSensitive->UseResin Yes IsProductBasic Is Product a Basic Amine? IsProductAcidSensitive->IsProductBasic No Purification Final Purification (Recryst/Chromatography) UseResin->Purification CarefulAcid Protocol C: pH-Controlled Extraction (Citric Acid, pH 4-5) IsProductBasic->CarefulAcid Yes StandardAcid Protocol A: Standard Acid Wash (1M HCl) IsProductBasic->StandardAcid No CarefulAcid->Purification StandardAcid->Purification

Figure 1: Decision tree for selecting the appropriate work-up protocol based on substrate stability.

Detailed Protocols

Protocol A: The "Standard" Acid Wash

Best for: Neutral ureas, carbamates, and acid-stable substrates. Mechanism: Exploits the basicity of the piperidine byproduct (


) to drive it into the aqueous layer using strong acid.

Reagents:

  • Quench Buffer: Saturated

    
    [2][3][4]
    
  • Wash Solution 1: 1M

    
     (or 10% 
    
    
    
    )
  • Wash Solution 2: Saturated

    
    [3]
    
  • Solvent: DCM or Ethyl Acetate[1]

Step-by-Step:

  • Quench: Cool reaction to 0°C. Slowly add Sat.

    
     (1 mL per mmol reagent). Caution: Gas evolution (
    
    
    
    ).
  • Dilution: Dilute with organic solvent (DCM is preferred for solubility).

  • Phase Separation: Transfer to a separatory funnel. Remove the aqueous layer.[3][5][6]

  • The Scavenging Wash (Critical): Wash the organic layer vigorously with 1M HCl (2x).

    • Why? This converts the liberated piperidine into piperidinium chloride (water-soluble) and removes it from the organic phase.

  • Neutralization: Wash with Sat.

    
     to remove excess acid.[5]
    
  • Drying: Dry over

    
    , filter, and concentrate.
    
Protocol B: Resin Scavenging (Non-Aqueous)

Best for: Acid-sensitive substrates (e.g., containing Boc, acetals) or high-throughput parallel synthesis. Mechanism: Uses a polymer-supported amine to react with excess carbamoyl chloride before water is added, forming a resin-bound urea that is filtered off.[1]

Reagents:

  • Scavenger Resin: Tris(2-aminoethyl)amine polystyrene (PS-Trisamine) or similar primary amine resin.[1]

  • Loading: Typically 3.0–4.0 mmol/g.

Step-by-Step:

  • Calculate Excess: Estimate the amount of unreacted carbamoyl chloride (usually 0.1–0.5 equiv).

  • Add Resin: Add 2–3 equivalents (relative to excess reagent) of PS-Trisamine directly to the reaction mixture.

  • Incubation: Stir at room temperature for 1–2 hours.

    • Validation: TLC should show disappearance of the carbamoyl chloride spot (if visible) or check aliquot by LCMS.

  • Filtration: Filter through a fritted funnel or Celite pad to remove the resin (which now contains the impurity).

  • Concentration: Evaporate the filtrate. The piperidine byproduct is never generated because hydrolysis was avoided.

Protocol C: pH-Controlled Extraction

Best for: Basic products (e.g., ureas containing a pyridine or tertiary amine side chain). Mechanism: Exploits


 differences. Piperidine (

) is more basic than pyridine (

) or anilines. We use a weak acid to protonate the piperidine but not the product.

Reagents:

  • Buffer: 10% Citric Acid (pH ~4) or Phosphate Buffer (pH 5.5).

Step-by-Step:

  • Quench: Standard

    
     quench.
    
  • Selective Wash: Wash organic layer with 10% Citric Acid (3x).

    • Logic: At pH 4, piperidine is >99% protonated (ionized/water-soluble).[1] Weakly basic products (pyridine-like) remain largely unprotonated in the organic layer.

  • Brine Wash: Wash with saturated brine to remove residual citric acid.

  • Dry & Concentrate.

Quantitative Data & Troubleshooting

Solvents & Solubility

Piperidine ureas often exhibit poor solubility in non-polar solvents.

SolventSolubility of Piperidine UreaSuitability for Work-up
DCM HighExcellent (Standard choice)
Ethyl Acetate ModerateGood (May require larger volumes)
Diethyl Ether LowPoor (Product may precipitate prematurely)
Water NegligibleExcellent (Ideal for washes)
Troubleshooting Table
ObservationRoot CauseCorrective Action
Strong "Amine" smell after work-up Residual PiperidineRepeat Acid Wash (Protocol A) or switch to Citric Acid (Protocol C).[1]
Low Yield Product lost to aqueous layerCheck aqueous pH. If product is basic, the acid wash might be too strong. Re-extract aqueous layer with DCM at pH 10.
Gas evolution during quench Excess Carbamoyl ChlorideThis is normal (

release). Add quench solution slowly at 0°C.
White precipitate in separatory funnel Urea crystallizationThe product is crashing out. Add 5% Methanol to the DCM layer to improve solubility.

Experimental Workflow Diagram

Workflow Rxn Reaction Mixture (R-NH2 + Pip-CO-Cl) Quench Quench (Sat. NH4Cl) Rxn->Quench Hydrolysis Hydrolysis Occurs (Forms Piperidine + HCl) Quench->Hydrolysis Side Rxn SepFunnel Phase Separation Quench->SepFunnel AcidWash Acid Wash (Removes Piperidine) SepFunnel->AcidWash Organic Phase BaseWash Base Wash (Neutralizes Acid) AcidWash->BaseWash Final Pure Organic Layer BaseWash->Final

Figure 2: Standard aqueous work-up workflow highlighting the critical hydrolysis step.

References

  • National Institutes of Health (NIH). (2011). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Synthesis of Urea Derivatives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 2-Ethylpiperidine-1-carbonyl Chloride Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions with 2-ethylpiperidine-1-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific amide bond formation. Here, we address common challenges and provide in-depth, scientifically-grounded solutions to enhance your reaction yields and product purity.

Introduction to the Chemistry

The reaction of 2-ethylpiperidine-1-carbonyl chloride with a primary or secondary amine is a form of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.[1][2] The carbonyl carbon of the carbamoyl chloride is highly electrophilic, readily attacked by the nucleophilic amine. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a chloride ion to form the desired urea product.[3][4][5] A base is typically required to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[1][][7]

However, the presence of the ethyl group at the 2-position of the piperidine ring introduces steric hindrance, which can significantly impact the reaction rate and overall yield.[8][9][10] This guide will delve into troubleshooting common issues arising from this and other factors.

Frequently Asked Questions (FAQs)

Here we answer some of the most common questions regarding 2-ethylpiperidine-1-carbonyl chloride coupling reactions.

Q1: What is the primary cause of low yield in this coupling reaction?

Low yields are most often attributed to a combination of steric hindrance from the 2-ethyl group and suboptimal reaction conditions.[8][9][10] The ethyl group can impede the approach of the amine nucleophile to the carbonyl carbon. Additionally, side reactions such as the hydrolysis of the carbamoyl chloride can consume the starting material.[11][12][13]

Q2: How does moisture affect the reaction?

2-Ethylpiperidine-1-carbonyl chloride is highly sensitive to moisture.[11][12][14][15] Water can act as a nucleophile, reacting with the carbamoyl chloride to form an unstable carbamic acid, which then decomposes to 2-ethylpiperidine and carbon dioxide.[13][16] This hydrolysis pathway consumes your starting material and reduces the overall yield. It is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[17]

Q3: What is the role of the base in this reaction, and which one should I choose?

The base neutralizes the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the equilibrium towards product formation.[1][2][] For sterically hindered systems, a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is often preferred.[7] Inorganic bases like potassium carbonate can also be used, but their solubility in organic solvents can be a limitation.[]

Q4: Can I use a primary amine as the nucleophile?

Yes, but careful control of stoichiometry is essential. When using a primary amine, it can act as both the nucleophile and the base. In this case, at least two equivalents of the amine are required: one to react with the carbamoyl chloride and one to neutralize the resulting HCl.[17] However, using a separate, non-nucleophilic base is often a cleaner approach.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the coupling reaction.

Problem 1: Low or No Product Formation

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Scientific Rationale
Steric Hindrance Increase reaction temperature and/or extend reaction time. Consider using a less sterically hindered amine if possible.Higher temperatures provide the necessary activation energy to overcome the steric barrier.[8][10]
Inactive Reagents Ensure the 2-ethylpiperidine-1-carbonyl chloride is fresh and has been stored under anhydrous conditions. Verify the purity and concentration of the amine.Carbamoyl chlorides can degrade upon exposure to moisture, reducing their reactivity.[11][12][15]
Insufficient Base Use at least one equivalent of a non-nucleophilic base (e.g., DIPEA, TEA) relative to the carbamoyl chloride.The HCl byproduct will protonate the amine nucleophile, rendering it unreactive. The base is required to neutralize this acid.[1][]
Low Reaction Temperature While some reactions proceed at room temperature, sterically hindered couplings may require heating. Try running the reaction at a higher temperature (e.g., 50-80 °C).Increased kinetic energy helps overcome the activation barrier for the reaction.
Problem 2: Presence of Multiple Byproducts

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Scientific Rationale
Hydrolysis of Starting Material Use anhydrous solvents (e.g., dry DCM, THF, or DMF) and run the reaction under an inert atmosphere (N₂ or Ar).Prevents the reaction of the carbamoyl chloride with water, which leads to the formation of 2-ethylpiperidine.[11][12][13][16]
Reaction with Solvent If using a nucleophilic solvent (e.g., an alcohol), it can compete with the amine. Switch to a non-nucleophilic, aprotic solvent.Solvents like alcohols can react with the carbamoyl chloride to form carbamates.[18]
Over-alkylation of Amine (if primary) Use a controlled stoichiometry of the primary amine (around 2 equivalents) or use one equivalent of the amine with one equivalent of a non-nucleophilic base.Excess primary amine can potentially lead to side reactions if other electrophilic sites are present.
Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow Start Low Yield or Byproducts Observed Check_Purity Verify Reagent Purity & Anhydrous Conditions Start->Check_Purity Optimize_Base Optimize Base (Type and Stoichiometry) Check_Purity->Optimize_Base Reagents OK Optimize_Temp Adjust Reaction Temperature Optimize_Base->Optimize_Temp Base Optimized Optimize_Time Increase Reaction Time Optimize_Temp->Optimize_Time Temperature Optimized Success Improved Yield and Purity Optimize_Time->Success

Caption: A stepwise approach to troubleshooting low yields.

Experimental Protocols

General Protocol for Coupling of 2-Ethylpiperidine-1-carbonyl Chloride with a Secondary Amine

This protocol is a starting point and may require optimization for your specific substrate.

Materials:

  • 2-Ethylpiperidine-1-carbonyl chloride

  • Secondary amine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware, dried in an oven

Procedure:

  • To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine (1.0 equivalent) and anhydrous DCM.

  • Add DIPEA (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve 2-ethylpiperidine-1-carbonyl chloride (1.05 equivalents) in anhydrous DCM.

  • Slowly add the solution of 2-ethylpiperidine-1-carbonyl chloride to the amine solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gently heat the mixture to 40 °C.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction Mechanism

Reaction_Mechanism Nucleophilic Acyl Substitution Mechanism reagents 2-Ethylpiperidine-1-carbonyl chloride + R₂NH intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Product + R₂NH₂⁺Cl⁻ intermediate->product Chloride Elimination & Proton Transfer

Caption: The two-step addition-elimination mechanism.

Data Presentation: Impact of Reaction Conditions on Yield

The following table illustrates the potential impact of various reaction parameters on the yield of the coupling reaction between 2-ethylpiperidine-1-carbonyl chloride and a model secondary amine.

Entry Base (Equivalents) Solvent Temperature (°C) Time (h) Yield (%)
1TEA (1.1)DCM251265
2DIPEA (1.1)DCM251275
3K₂CO₃ (1.5)Acetonitrile502450
4DIPEA (1.1)DCM40685
5DIPEA (1.1)DCM (not anhydrous)251230

This data highlights the importance of choosing an appropriate base and maintaining anhydrous conditions to achieve optimal yields.

References

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Sleath, P. R., et al. (2018). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Analytical Chemistry, 90(15), 9417-9424. Retrieved from [Link]

  • Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • ChemHelp ASAP. (2019, November 12). synthesis of amides from acid chlorides. Retrieved from [Link]

  • Kevill, D. N. (2017). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 18(9), 1957. Retrieved from [Link]

  • De la Torre, A., et al. (2024). A greener and continuous synthesis of bupivacaine and its analogues. Green Chemistry, 26(4), 2496-2503. Retrieved from [Link]

  • Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • Csuk, R., et al. (2016). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 21(10), 1319. Retrieved from [Link]

  • Google Patents. (2004). Process for resolving racemic mixtures of piperidine derivatives.
  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN1 and SN2 Reactions. Retrieved from [Link]

  • International Agency for Research on Cancer. (1999). Dimethylcarbamoyl chloride. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 23). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Myers, A. G. (n.d.). Cross-Coupling Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]

  • Redalyc. (n.d.). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Retrieved from [Link]

  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Retrieved from [Link]

  • Analyst (RSC Publishing). (n.d.). Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography. Retrieved from [Link]

  • Nature. (2022, July 18). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

  • Patrick, G. L. (2015). An Introduction to Drug Synthesis Answers to end of chapter questions. Retrieved from [Link]

  • RSC Publishing. (2026, January 2). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Stille Reaction. Retrieved from [Link]

  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]

Sources

Removing unreacted 2-Ethylpiperidine-1-carbonyl chloride from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 2-Ethylpiperidine-1-carbonyl chloride (CAS: 130606-00-7) is a hindered carbamoyl chloride used primarily to synthesize substituted ureas. Unlike simple acyl chlorides (e.g., acetyl chloride), carbamoyl chlorides are kinetically stable toward hydrolysis. They do not decompose instantly upon contact with cold water.

The Solution: Effective removal requires driving the hydrolysis to completion (converting the chloride back to the amine) or sequestering the electrophile using solid-supported scavengers. This guide details two validated workflows:

  • Biphasic Hydrolysis & Extraction: Best for standard, acid-stable products.

  • Solid-Phase Scavenging: Best for acid-sensitive compounds or parallel synthesis.

Safety & Handling (Critical)

  • Hazard Class: Corrosive, Lachrymator, Suspected Carcinogen (Alkylating Agent).

  • PPE: Double nitrile gloves, chemical splash goggles, and a functional fume hood are mandatory.

  • Inhalation Risk: Do not heat open vessels outside of a hood.

Method A: Biphasic Hydrolysis & Acidic Wash

Principle: Since the carbamoyl chloride is slow to hydrolyze, a basic quench is used to accelerate the conversion to 2-ethylpiperidine. Once hydrolyzed, the resulting amine is removed by washing with an acidic solution, which protonates the amine (


), forcing it into the aqueous layer.
Workflow Diagram

AqueousWorkup Start Crude Reaction Mixture (Product + Unreacted Chloride) Quench Step 1: Basic Hydrolysis (Add 1M NaOH or Sat. NaHCO3) Stir vigorously >1 hr Start->Quench Hydrolysis Hydrolysis Reaction: R2N-CO-Cl -> R2NH + CO2 Quench->Hydrolysis Chemical Change Partition Step 2: Phase Separation Hydrolysis->Partition OrgLayer1 Organic Layer (Product + R2NH amine) Partition->OrgLayer1 AqLayer1 Aqueous Layer (Salts) Partition->AqLayer1 AcidWash Step 3: Acidic Wash (1M HCl or 10% Citric Acid) OrgLayer1->AcidWash OrgLayer2 Final Organic Layer (Purified Product) AcidWash->OrgLayer2 AqLayer2 Aqueous Waste (Contains Protonated Amine R2NH2+) AcidWash->AqLayer2 Removes Amine

Figure 1: Logical flow for the chemical conversion and removal of carbamoyl chlorides via liquid-liquid extraction.

Step-by-Step Protocol
  • Quench (Hydrolysis):

    • Dilute the reaction mixture with an organic solvent (DCM or EtOAc).[1]

    • Add an equal volume of 1M NaOH or saturated

      
       .
      
    • Crucial Step: Stir vigorously for 1–2 hours at room temperature. Note: Brief shaking is insufficient due to the steric hindrance of the 2-ethyl group.

  • Phase Separation:

    • Separate the layers.[2][3][4] The carbamoyl chloride is now converted to 2-ethylpiperidine (organic soluble) and salts (aqueous).

  • Acidic Wash (Amine Removal):

    • Wash the organic layer twice with 1M HCl or 10% Citric Acid .

    • Mechanism:[4][5] This protonates the 2-ethylpiperidine, making it water-soluble.

  • Final Polish:

    • Wash with brine, dry over

      
      , and concentrate.
      

Method B: Solid-Phase Scavenging

Principle: For acid-sensitive products or high-throughput workflows, use a polymer-supported primary amine (Nucleophilic Scavenger). The resin attacks the electrophilic carbamoyl chloride, covalently binding it to the bead. Filtration removes the impurity.

Workflow Diagram

Scavenging Input Reaction Mixture (Excess Chloride) AddResin Add Scavenger Resin (Trisamine or NH2-Polystyrene) Input->AddResin Reaction Incubation (Shake 2-4 hours) AddResin->Reaction Filter Filtration (Frit or Celite) Reaction->Filter Filtrate Filtrate (Pure Product) Filter->Filtrate Waste Solid Waste (Resin-Bound Urea) Filter->Waste

Figure 2: "Catch and Remove" workflow using nucleophilic scavenger resins.

Step-by-Step Protocol
  • Selection: Use Trisamine resin (high loading) or Aminomethyl polystyrene .

  • Stoichiometry: Add 2.0 – 3.0 equivalents of resin relative to the excess carbamoyl chloride estimated.

  • Incubation:

    • Add resin to the reaction vessel.[2]

    • Shake or stir gently (avoid magnetic stirring which grinds beads) for 3–12 hours .

    • Tip: Adding a catalytic amount of DIEA (Diisopropylethylamine) can accelerate the resin capture.

  • Filtration: Filter through a fritted funnel or a pad of Celite. Rinse the resin with DCM to recover all product.

Technical Data & Comparison

Solubility & Properties Table
Property2-Ethylpiperidine-1-carbonyl chloride2-Ethylpiperidine (Hydrolysis Product)
State Liquid / Low-melting solidLiquid
Boiling Point ~200°C (Predicted)143°C
LogP (Approx) ~2.6 (Lipophilic)2.14
Water Solubility Low (Slow Hydrolysis)Moderate (High pH), Soluble (Low pH)
Reactivity Electrophile (Reacts with Amines)Nucleophile (Basic)
Scavenger Resin Selection Guide
Resin TypeFunctional GroupLoading (mmol/g)Application Notes
PS-Trisamine Primary Amine~3.0 - 4.0Best Choice. Highly nucleophilic, scavenges acid chlorides and isocyanates rapidly [1].
PS-Aminomethyl Primary Amine~1.0 - 2.0Good alternative, widely available. Slower kinetics than Trisamine.
PS-Isocyanate Isocyanate~1.5DO NOT USE. This is an electrophile; it will not react with the chloride.

Troubleshooting & FAQs

Q1: I washed with water, but the carbamoyl chloride is still visible by LCMS/NMR.

  • Root Cause: Carbamoyl chlorides are remarkably stable to neutral water. The "2-ethyl" group provides steric protection to the carbonyl, slowing hydrolysis further [2].

  • Fix: You must use a basic wash (NaOH or Carbonate) and allow sufficient time (1+ hours) or heat to 40°C during the quench to force hydrolysis.

Q2: My product is an amine; the acid wash will remove it too.

  • Root Cause: Method A relies on the product being neutral (e.g., a urea) and the impurity being basic after hydrolysis.

  • Fix: Use Method B (Scavenging) . Alternatively, if your product is a very lipophilic amine, you might be able to tune the pH of the wash (e.g., pH 4-5) to protonate the piperidine (pKa ~10) without extracting your product, but this is risky.

Q3: Can I just distill the impurity off?

  • Analysis: The boiling point of 2-ethylpiperidine-1-carbonyl chloride is predicted to be high (~200°C).[6] Unless your product is a polymer or very high molecular weight, distillation is likely to degrade the product before the impurity is removed.

Q4: I see a new impurity after adding Trisamine resin.

  • Root Cause: If the resin was not washed, residual manufacturing impurities might leach.

  • Fix: Always pre-wash scavenger resins with DCM/MeOH before use.

References

  • Biotage. (2004). Solid-Supported Reagents and Scavengers: Application Guide. Retrieved from 7

  • Kevill, D. N., & D'Souza, M. J. (2008). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides. International Journal of Molecular Sciences, 9(1), 1-15. Retrieved from 8

  • Sigma-Aldrich. (2025).[9] Safety Data Sheet: 2-Ethylpiperidine. Retrieved from

  • PubChem. (2025).[9] 2-Ethylpiperidine-1-carbonyl chloride Compound Summary. Retrieved from 10

Sources

Troubleshooting low reactivity of 2-Ethylpiperidine-1-carbonyl chloride with weak nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Reactivity with Weak Nucleophiles Product: 2-Ethylpiperidine-1-carbonyl chloride (CAS: Variable/Generic) Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Diagnostic

The Problem: You are observing low conversion or no reaction when coupling 2-ethylpiperidine-1-carbonyl chloride with weak nucleophiles (e.g., electron-deficient anilines, hindered alcohols, or sulfonamides).

The Root Cause: This reagent suffers from a "perfect storm" of deactivation:

  • Electronic Stabilization: The nitrogen lone pair in the piperidine ring donates electron density into the carbonyl (resonance), making the carbonyl carbon less electrophilic than a standard acid chloride.

  • Steric Shielding: The ethyl group at the C2 position of the piperidine ring creates significant steric bulk (A(1,3) strain). This blocks the Bürgi-Dunitz trajectory required for the incoming nucleophile to attack the carbonyl carbon.

Diagnostic Flowchart: Use this decision tree to identify the correct troubleshooting protocol.

DiagnosticTree Start START: Reaction Stalled/Failed CheckSM Is Starting Material (Carbamoyl Chloride) Intact by TLC/LCMS? Start->CheckSM CheckWater Is 'Piperidine' or '2-Ethylpiperidine' observed as byproduct? CheckSM->CheckWater No (SM Consumed) ReactivityIssue ISSUE: Steric/Electronic Deactivation (Go to Protocol A) CheckSM->ReactivityIssue Yes (SM Remains) Hydrolysis ISSUE: Moisture Contamination (Go to Protocol B) CheckWater->Hydrolysis Yes Decomposition ISSUE: Thermal Instability (Go to Protocol C) CheckWater->Decomposition No (Unknown Byproducts)

Figure 1: Diagnostic decision tree for troubleshooting carbamoylation failures.

Mechanistic Insight: Why is it failing?

To solve the problem, we must understand the molecular geometry.

The Steric Wall

In 2-substituted piperidines, the substituent (ethyl group) often adopts an equatorial conformation to minimize 1,3-diaxial interactions. However, the N-carbonyl bond has partial double-bond character due to resonance. This forces the C2-ethyl group into a position that effectively "shields" the carbonyl carbon.

  • Standard Nucleophiles (Primary Amines): Small enough to bypass the ethyl group.

  • Weak/Bulky Nucleophiles: Cannot penetrate the steric shield to form the tetrahedral intermediate.

The Solution: Nucleophilic Catalysis (The "Shuttle" Mechanism)

Standard bases (TEA, DIPEA) act only as proton sponges and do not activate the electrophile. You must use DMAP (4-Dimethylaminopyridine) .

Mechanism of Action:

  • DMAP attacks the carbamoyl chloride (displacing Cl⁻).

  • This forms a N-carbamoylpyridinium salt .

  • This intermediate is positively charged (highly electrophilic) and holds the carbonyl group further away from the steric bulk of the piperidine ring.

  • The weak nucleophile attacks this activated intermediate.

DMAP_Mechanism SM 2-Ethylpiperidine-COCl (Low Electrophilicity) Inter N-Carbamoylpyridinium Intermediate (High Electrophilicity) SM->Inter DMAP Attack (Displaces Cl-) DMAP DMAP (Catalyst) DMAP->Inter recycle Prod Final Urea/Carbamate Inter->Prod Nucleophilic Attack Nu Weak Nucleophile (R-NH2 / R-OH) Nu->Prod

Figure 2: The catalytic cycle of DMAP activation, converting a hindered electrophile into an accessible, charged species.

Troubleshooting Guides (FAQs)

Scenario A: "I recover 90% of my starting material unchanged."

Diagnosis: The activation energy is too high for the nucleophile to overcome the steric barrier. Fix: Switch from "Proton Scavenging" to "Nucleophilic Catalysis."

  • Step 1: Replace TEA/DIPEA with DMAP (0.5 - 1.0 equiv) . Do not use catalytic amounts (0.1 equiv) for extremely hindered substrates; stoichiometric DMAP often drives the reaction to completion [1].

  • Step 2: Change solvent to 1,2-Dichloroethane (DCE) or Toluene .

  • Step 3: Increase temperature to Reflux (80–110 °C) .

  • Alternative: If the nucleophile is an alcohol or weak amide, use NaH (Sodium Hydride) to deprotonate the nucleophile first, making it more aggressive.

Scenario B: "I see the piperidine parent molecule forming."

Diagnosis: Hydrolysis.[1] Water is a small, aggressive nucleophile that outcompetes your bulky nucleophile. It attacks the chloride, forming a carbamic acid, which spontaneously decarboxylates to release the amine (2-ethylpiperidine) and CO₂. Fix: Rigorous moisture control.

  • Protocol: Dry all solvents over molecular sieves (3Å or 4Å) for 24 hours. Flame-dry glassware.

  • Reagent Check: Ensure the carbamoyl chloride itself hasn't partially hydrolyzed in the bottle. (Check via H-NMR: Look for a shift in the C2-H proton).

Scenario C: "The reaction is messy/black."

Diagnosis: Thermal decomposition or polymerization. Fix: Lower the temperature but increase the catalyst load.

  • Protocol: Run at 40 °C but use 1.0 equiv DMAP + 1.0 equiv DIPEA .

Recommended High-Force Protocol

For coupling 2-Ethylpiperidine-1-carbonyl chloride with Weak Nucleophiles (e.g., Aniline derivatives).

ParameterRecommendationRationale
Solvent DCE (1,2-Dichloroethane) Higher boiling point than DCM; excellent solubility for the intermediate salt.
Base Pyridine (Solvent/Base) or DIPEA (2.0 equiv) Proton scavenger.
Catalyst DMAP (0.5 – 1.0 equiv) CRITICAL. Forms the active acyl-pyridinium species.
Concentration High (0.5 M - 1.0 M) Bimolecular reactions with hindered substrates require high collision frequency.
Temperature 80 °C (Reflux) Overcomes the steric activation energy barrier.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon/Nitrogen.[2]

  • Dissolution: Add the Weak Nucleophile (1.0 equiv) and DMAP (0.5 equiv) to the flask. Dissolve in anhydrous DCE (Concentration ~0.5 M) .

  • Base Addition: Add DIPEA (2.0 equiv) . Stir for 5 minutes at room temperature.

  • Reagent Addition: Add 2-Ethylpiperidine-1-carbonyl chloride (1.2 – 1.5 equiv) . Note: Excess electrophile is usually required due to background hydrolysis.

  • Reaction: Heat the mixture to reflux (83 °C) . Monitor by LCMS every 2 hours.

  • Workup: Dilute with DCM, wash with 0.5 M HCl (to remove DMAP/DIPEA and unreacted piperidine), followed by sat. NaHCO₃.

Advanced "Nuclear Option" (If Protocol Above Fails)

If the carbamoyl chloride is simply too unreactive, you must invert the synthesis strategy. Instead of reacting the chloride with the nucleophile, generate the isocyanate of the nucleophile (if possible) or use a linker.

Strategy: The "Inverse" Activation Since you cannot form an isocyanate from the secondary amine (piperidine), use Triphosgene or CDI to activate the weak nucleophile first.

  • React Weak Nucleophile (R-NH₂) + Triphosgene → R-N=C=O (Isocyanate) .[3][4][5]

  • Add 2-Ethylpiperidine to the Isocyanate.

    • Why this works: The 2-ethylpiperidine is a strong nucleophile (secondary amine) and will easily attack the isocyanate, bypassing the need to form the hindered carbamoyl chloride intermediate [2].

References

  • DMAP Catalysis Mechanism: Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12(2), 129-161.

  • Urea Synthesis via Isocyanates: Ozaki, S. (1972). "Recent Advances in Isocyanate Chemistry." Chemical Reviews, 72(5), 457-496.

  • Hindered Urea Synthesis: Sartori, G., & Maggi, R. (2006). "Acyclic and Cyclic Ureas." Science of Synthesis, 18.

Sources

Technical Support Center: Purification of 2-Ethylpiperidine-1-carbonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Ethylpiperidine-1-carbonyl chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who handle these versatile yet challenging synthetic intermediates. Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting strategies to help you achieve the highest possible purity for your compounds.

The unique structure of these molecules, combining a basic piperidine ring with a highly reactive and moisture-sensitive carbamoyl chloride group, presents a distinct set of purification challenges.[1][2][] This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and adapt protocols to your specific derivative.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of 2-Ethylpiperidine-1-carbonyl chloride derivatives.

Q1: My final product is consistently contaminated with the starting material, 2-ethylpiperidine. What is causing this, and how can I prevent it?

A1: This is the most frequent issue and is almost always caused by hydrolysis of the carbamoyl chloride functional group. The carbonyl carbon in a carbamoyl chloride is highly electrophilic and susceptible to nucleophilic attack by water.[2] Even trace amounts of moisture in your solvents, on your glassware, or from the atmosphere can lead to this degradation.

The Mechanism of Hydrolysis:

  • Nucleophilic Attack: A water molecule attacks the carbonyl carbon of the 2-ethylpiperidine-1-carbonyl chloride.

  • Intermediate Formation: A tetrahedral intermediate is formed.

  • Leaving Group Departure: The chloride ion is expelled.

  • Carbamic Acid Formation: This results in the formation of 2-ethylpiperidine-1-carbamic acid.

  • Decarboxylation: Carbamic acids are notoriously unstable and rapidly lose carbon dioxide (CO₂) to yield the parent amine, 2-ethylpiperidine.

This entire process effectively reverts your product back to the starting amine, which can be difficult to separate.

Preventative Strategies:

  • Rigorous Anhydrous Conditions: All glassware must be oven or flame-dried immediately before use. All solvents must be freshly distilled from an appropriate drying agent or taken from a commercial anhydrous source and handled under an inert atmosphere (Nitrogen or Argon).[4]

  • Avoid Aqueous Workups: If at all possible, avoid washing the organic layer with water or brine. If a wash is absolutely necessary to remove water-soluble impurities, it must be performed quickly with ice-cold, de-aerated water, and the time the organic layer spends in contact with the aqueous phase should be minimized.[5]

  • Inert Atmosphere: Conduct all transfers, filtrations, and solvent removal steps under a positive pressure of an inert gas.

Q2: I'm observing a persistent yellow or brownish tint in my product, even after purification. What is the source of this color?

A2: Color in piperidine derivatives often arises from oxidation of the amine.[6] While the nitrogen in 2-ethylpiperidine-1-carbonyl chloride is part of a less basic carbamoyl group, trace impurities of the parent 2-ethylpiperidine or other amine-containing byproducts are highly susceptible to air oxidation, which can form colored N-oxides or other degradation products.[7]

Troubleshooting & Solutions:

  • Inert Atmosphere: As with preventing hydrolysis, working under an inert atmosphere minimizes contact with oxygen.

  • Solvent Purity: Ensure your solvents are free of peroxides, which can accelerate oxidation.

  • Charcoal Treatment: If the color is persistent, you can try dissolving the crude product in a suitable anhydrous organic solvent (e.g., dichloromethane or toluene) and stirring briefly with a small amount of activated charcoal. The charcoal can adsorb the colored impurities. Immediately filter the mixture through a pad of Celite® (to remove fine charcoal particles) and proceed with purification.

  • Storage: Store the final, purified product under an inert atmosphere at low temperatures (2-8 °C or below) and protected from light to prevent long-term degradation.[8]

Q3: When I attempt to purify my compound by column chromatography on silica gel, I experience severe peak tailing, or the product seems to decompose on the column. What is happening?

A3: This is a classic problem when purifying basic compounds on standard silica gel. The issue has two main causes:

  • Acid-Base Interaction: Silica gel is an acidic stationary phase due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen of the piperidine ring (or any unreacted 2-ethylpiperidine impurity) interacts strongly with these acidic sites. This strong interaction leads to poor elution, resulting in broad, tailing peaks and poor separation.[9]

  • Catalyzed Decomposition: The acidic surface of the silica gel can catalyze the hydrolysis of the sensitive carbamoyl chloride group, especially if the eluent is not perfectly anhydrous. This leads to the formation of 2-ethylpiperidine directly on the column, which then streaks badly.

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent to neutralize the acidic sites on the silica. Add 0.5-1% triethylamine (TEA) to your hexane/ethyl acetate or dichloromethane/methanol mobile phase. The TEA will compete with your compound for the acidic sites, dramatically improving peak shape and reducing tailing.[9]

  • Use an Alternative Stationary Phase:

    • Neutral or Basic Alumina: Alumina is a good alternative to silica for purifying basic compounds.[9]

    • Amine-Deactivated Silica: Pre-treated silica gel where the silanol groups are masked is also a viable, though more expensive, option.[9]

  • Avoid Chromatography: If possible, recrystallization is often the preferred method for purifying solid carbamoyl chlorides as it avoids these issues entirely.[10]

Q4: How can I accurately assess the purity of my 2-ethylpiperidine-1-carbonyl chloride derivative without causing it to decompose during analysis?

A4: The inherent reactivity of carbamoyl chlorides makes direct analysis challenging.[11] For instance, injecting them onto a standard GC or HPLC column can lead to on-column reactions or hydrolysis, giving a misleading purity profile.

Recommended Analytical Methods:

  • NMR Spectroscopy: This is the best method for direct analysis. Prepare your sample rapidly in a dry, aprotic deuterated solvent (e.g., CDCl₃, Benzene-d₆) from a freshly opened ampoule and acquire the spectrum immediately. ¹H NMR can quickly reveal the presence of the parent amine or residual solvents.

  • Derivatization followed by GC or HPLC: This is a highly reliable method for quantitative purity analysis. The strategy is to convert the reactive carbamoyl chloride into a stable derivative that is easy to analyze.[12]

    • Take a small, accurately weighed sample of your product.

    • React it with a nucleophile like a simple alcohol (e.g., methanol) to form a stable carbamate or with a primary/secondary amine (e.g., diethylamine or benzylamine) to form a stable urea derivative.[11][12]

    • This derivatized sample can then be reliably analyzed by GC or HPLC to determine the purity of the original carbamoyl chloride.[12][13] Any unreacted starting carboxylic acid can also be derivatized (e.g., silylated) and quantified in the same run.[12]

Troubleshooting Guide: At-a-Glance
Symptom / Observation Probable Cause(s) Recommended Solution(s) & Key Insights
Low Yield After Purification Hydrolysis during aqueous workup; Decomposition on silica gel.Minimize contact with water by using brief, ice-cold washes or avoiding them altogether. For chromatography, add 1% triethylamine to the eluent or use neutral alumina.[5][9]
Product Fails to Crystallize (Oily Product) Presence of impurities (e.g., hydrolyzed amine, residual solvent) disrupting the crystal lattice.Triturate the oil with a cold, non-polar solvent like hexanes or pentane to precipitate the solid product and wash away oily impurities. Dry thoroughly under high vacuum.
White Fumes Observed When Opening the Product Vial Reaction with atmospheric moisture to produce HCl gas.[14]This indicates a highly reactive and likely pure product. It also underscores the need for strict handling under an inert atmosphere.
Inconsistent Results in Subsequent Reactions Degradation of the carbamoyl chloride upon storage.Carbamoyl chlorides have limited shelf-life. It is best practice to use them immediately after purification. If storage is necessary, store in a sealed vial under argon/nitrogen in a freezer.[5]
Experimental Protocols
Protocol 1: Purification by Recrystallization

Recrystallization is often the most effective method for purifying solid 2-ethylpiperidine-1-carbonyl chloride derivatives, as it can efficiently remove both more polar and less polar impurities while avoiding the potential for decomposition on stationary phases.[10][15]

Step-by-Step Methodology:

  • Solvent Selection: The key is to find a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures.[10] Common systems for acyl chlorides include Toluene/Hexane or Dichloromethane/Hexane.[10][16]

  • Dissolution: In an oven-dried flask under an inert atmosphere, add the crude solid product. Add the minimum amount of the more polar solvent (e.g., Toluene) and heat gently until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a rapid hot filtration through a Celite® plug in a pre-heated funnel into a second dry, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Slowly add the less polar anti-solvent (e.g., Hexane) to the hot solution until it just begins to turn cloudy (saturation point).

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath or freezer to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. It is critical to perform this step under a blanket of dry nitrogen or argon if possible.

  • Washing: Wash the collected crystals with a small amount of the cold anti-solvent (Hexane) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals thoroughly under high vacuum to remove all residual solvent.

Protocol 2: Modified Flash Column Chromatography

This protocol is designed to overcome the challenges of purifying basic and sensitive carbamoyl chlorides on silica gel.

Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Hex/EtOAc + 1% TEA) Eluent 2. Prepare Eluent (Add 1% Triethylamine) TLC->Eluent Column 3. Pack & Equilibrate Column Eluent->Column Load 4. Dry Load Crude Product Column->Load Elute 5. Elute Column (Flash) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent (Low Temperature) Combine->Evaporate

Caption: Workflow for Modified Flash Chromatography.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a Hexane/Ethyl Acetate mixture. Crucially, add 1% triethylamine (TEA) to the TLC developing chamber to preview the effect on separation and Rf value.[9]

  • Column Preparation: Pack a column with silica gel using your chosen eluent (containing 1% TEA). Thoroughly equilibrate the column by flushing several column volumes of the eluent through the silica.

  • Sample Loading: Dissolve your crude product in a minimal amount of a volatile anhydrous solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a "dry load". This technique often provides better resolution than loading the sample as a liquid.

  • Elution: Carefully add the dry-loaded sample to the top of the column. Elute the column with your TEA-modified solvent system, applying positive pressure (flash chromatography) to minimize the time the compound spends on the column.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporator). Important: Use a low bath temperature (<30 °C) to prevent thermal decomposition of the product.[4] Co-evaporation with anhydrous toluene can help remove the final traces of triethylamine.[11]

Decision-Making Flowchart for Purification Strategy

G Start Crude Product (2-Ethylpiperidine-1-carbonyl chloride derivative) IsSolid Is the crude product a solid? Start->IsSolid Recrystallize Primary Method: Recrystallization (Protocol 1) IsSolid->Recrystallize Yes Distillation Consider High-Vacuum Short-Path Distillation (Kugelrohr) IsSolid->Distillation No (Is it a liquid?) ImpurityCheck Are impurities structurally similar? Recrystallize->ImpurityCheck Chromatography Alternative Method: Modified Chromatography (Protocol 2) ImpurityCheck->Recrystallize No (Recrystallization is sufficient) ImpurityCheck->Chromatography Yes

Caption: Selecting the appropriate purification method.

References
  • Benchchem. (n.d.). Troubleshooting guide for incomplete "trans-4-Nitrocinnamoyl chloride" reactions.
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Physics & Maths Tutor. (n.d.). 4.10 Organic Synthesis and Analysis.
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
  • Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride.
  • Lauback, R. G., Balitz, D. F., & Mays, D. L. (1976). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Journal of Chromatographic Science, 14(5), 240-245.
  • ResearchGate. (2025). Acid Chloride/ chloroformate purification?.
  • LookChem. (n.d.). General procedures for the purification of Acid chlorides.
  • Kee, T.-P. (n.d.). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. MDPI.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents.
  • Chem-Impex. (n.d.). 2-Ethylpiperidine.
  • Benchchem. (n.d.). Purification techniques for Piperidine-1-carbonyl azide.
  • Benchchem. (n.d.). Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 4-Acetylpiperidine-1-carbonyl chloride.
  • BOC Sciences. (n.d.). Piperidine Impurities.
  • CymitQuimica. (n.d.). CAS 1484-80-6: 2-Ethylpiperidine.
  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?.

Sources

Impact of moisture on 2-Ethylpiperidine-1-carbonyl chloride stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 2-Ethylpiperidine-1-carbonyl chloride

Ticket ID: #TE-EPC-STAB-001 Subject: Moisture Sensitivity, Degradation Pathways, and Handling Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Moisture Hazard

2-Ethylpiperidine-1-carbonyl chloride (EPC-Cl) is a specialized electrophilic reagent used primarily for introducing the 2-ethylpiperidine urea motif into pharmaceutical scaffolds. Like all carbamoyl chlorides, it is inherently moisture-sensitive .

Contact with water triggers a "silent" degradation cascade. Unlike standard acid chlorides (e.g., Acetyl Chloride) which fume visibly, carbamoyl chlorides often degrade with less immediate visual drama, leading to two critical failure modes:

  • Stoichiometric Mismatch: The active electrophile is replaced by an inactive amine salt.

  • Pressure Hazards: The release of gaseous

    
     can pressurize sealed vessels.
    

The Degradation Mechanism (Causality)

To troubleshoot effectively, you must understand the "Why." When EPC-Cl encounters water, it undergoes hydrolysis followed by rapid decarboxylation.

The Pathway:

  • Hydrolysis: Water attacks the carbonyl carbon, displacing chloride to form a transient carbamic acid.

  • Decarboxylation: The carbamic acid is unstable and collapses, releasing Carbon Dioxide (

    
    ).[1]
    
  • Salt Formation: The resulting 2-ethylpiperidine amine immediately reacts with the generated HCl to form the amine hydrochloride salt.

Visualizing the Pathway:

HydrolysisPathway EPC 2-Ethylpiperidine-1- carbonyl chloride (Active Reagent) CarbAcid Carbamic Acid Intermediate (Unstable) EPC->CarbAcid + H₂O (- HCl) H2O H₂O (Moisture) H2O->EPC Amine 2-Ethylpiperidine (Free Base) CarbAcid->Amine Decarboxylation CO2 CO₂ Gas (Pressure Hazard) CarbAcid->CO2 Salt 2-Ethylpiperidine·HCl (Inactive Salt Precipitate) Amine->Salt + HCl (Autocatalytic trap) HCl HCl HCl->Salt

Figure 1: The irreversible degradation pathway of EPC-Cl upon moisture exposure. Note that the final product is the amine salt, which is inactive in urea formation.

Diagnostic & Troubleshooting Guide (FAQs)

Q1: I see a white precipitate in my bottle. Is the reagent still good?

Diagnosis: The white precipitate is likely 2-ethylpiperidine hydrochloride . Mechanism: The parent carbonyl chloride is typically soluble in organic solvents (DCM, THF) or exists as a neat liquid/oil. The degradation product (amine salt) is highly polar and insoluble in the neat reagent or non-polar solvents. Action:

  • Do not filter and use: The presence of salt indicates significant hydrolysis has occurred. The remaining liquid is likely contaminated with HCl and has an unknown titer.

  • Recommendation: Perform a quantitative purity check (see Section 5) or discard if the precipitate is substantial (>5% volume).

Q2: There was a distinct "pop" when I opened the septum. Why?

Diagnosis: Pressurization due to Carbon Dioxide (


)  release.
Mechanism:  As shown in Figure 1, every mole of hydrolyzed reagent releases one mole of 

gas. In a sealed septum vial, even 1% hydrolysis can generate significant headspace pressure. Action:
  • Safety Alert: Vent all stored containers in a fume hood before use.

  • Storage: Store under an inert atmosphere (Nitrogen/Argon) and wrap caps with Parafilm to prevent moisture ingress, but be aware that pressure can still build up if the seal is compromised.

Q3: My urea formation reaction yield is low, even though I used excess reagent.

Diagnosis: Titer Drop. Mechanism: If your EPC-Cl is 90% pure (due to 10% hydrolysis), you are adding 10% less electrophile than calculated. Furthermore, the degradation product (amine HCl) is acidic. If your reaction relies on a base (e.g., Triethylamine) to scavenge HCl, the contaminant consumes your base, throwing off the stoichiometry. Action:

  • Titrate the Reagent: Do not assume the label purity is current.

  • Increase Equivalents: If purity is confirmed low, adjust stoichiometry or add extra base to neutralize the "hidden" HCl salt.

Handling & Prevention Protocols

The "Dry Chain" of Custody: To maintain the integrity of 2-Ethylpiperidine-1-carbonyl chloride, you must treat it as a "Live" reagent.

ParameterRecommendationRationale
Storage Temperature 2°C to 8°C (Refrigerated) Slows hydrolysis kinetics. Cold reagents absorb less moisture from headspace air.
Atmosphere Argon or Nitrogen Displaces humid air. Argon is heavier than air and provides a better "blanket" for opened bottles.
Solvent Compatibility Anhydrous DCM, THF, Toluene Avoid protic solvents (MeOH, EtOH) or un-dried ethers.
Transfer Method Cannula or Syringe (Schlenk) Never pour. Pouring exposes the liquid stream to atmospheric moisture.

Visual Workflow for Safe Handling:

HandlingProtocol Start Start: Reagent Retrieval Equilibrate Step 1: Warm to Room Temp (Prevents condensation on cold bottle) Start->Equilibrate Purge Step 2: Purge Headspace (Insert N₂/Ar line) Equilibrate->Purge Withdraw Step 3: Syringe Withdrawal (Positive pressure technique) Purge->Withdraw Seal Step 4: Parafilm & Return to Cold (Immediately) Withdraw->Seal

Figure 2: Standard Operating Procedure (SOP) for withdrawing moisture-sensitive reagents.

Analytical Validation: How to Measure Purity

Do not rely on LC-MS alone, as the chloride is unstable on LC columns. Quantitative NMR (qNMR) is the gold standard.

Protocol: 1H-qNMR Purity Assay

  • Solvent: Use Anhydrous

    
      (stored over molecular sieves).
    
  • Internal Standard: Use 1,3,5-Trimethoxybenzene or Dimethyl sulfone (non-volatile, non-reactive).

  • Preparation:

    • Weigh ~20 mg of EPC-Cl (record exact mass

      
      ).
      
    • Weigh ~10 mg of Internal Standard (record exact mass

      
      ).
      
    • Dissolve both in 0.6 mL

      
      .
      
  • Analysis:

    • Target Signal: Look for the multiplet of the proton at the 2-position of the piperidine ring (or the

      
      -protons adjacent to the nitrogen).
      
    • Impurity Signal: The hydrolyzed amine salt will have significantly shifted signals due to protonation and loss of the electron-withdrawing carbonyl group.

    • Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="ng-star-inserted display">

      
      
      (Where 
      
      
      
      =Integral,
      
      
      =Number of protons,
      
      
      =Molecular Weight)[2][3][4]

References

  • Mechanism of Carbamoyl Chloride Hydrolysis Title: Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides.[2][5] Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • General Stability of Carbamoyl Chlorides Title: Carbamoyl Chloride - Chemical Properties and Stability.[6][5][7] Source: Wikipedia / Chemical References. URL:[Link][1][2][6][5]

  • Quantitative NMR (qNMR) Methodology Title: Quantitative NMR as a Versatile Tool for Reference Material Preparation and Purity Analysis.[8] Source: MDPI / Applied Sciences. URL:[Link]

Sources

Optimizing temperature for 2-Ethylpiperidine-1-carbonyl chloride acylation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-2E-PCC Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Temperature Optimization & Troubleshooting Guide[1]

Executive Summary: The "Steric-Electronic" Paradox

Welcome to the technical support hub for 2-Ethylpiperidine-1-carbonyl chloride . If you are experiencing sluggish reactivity or inconsistent yields, you are likely battling two converging forces:

  • Electronic Stabilization: As a carbamoyl chloride, the nitrogen lone pair donates electron density into the carbonyl carbon (

    
    ), making it significantly less electrophilic than a standard acyl chloride.
    
  • Steric Shielding: The 2-ethyl group on the piperidine ring introduces significant conformational constraints (A1,3 strain).[1] This bulky group creates a "steric gate" that physically blocks the trajectory of incoming nucleophiles (Burgi-Dunitz angle).

The Takeaway: This reaction requires a "Sawtooth" Temperature Profile —cold addition to manage exotherms/HCl generation, followed by high heat to overcome the activation energy barrier imposed by the 2-ethyl group.

Module 1: Critical FAQs (The "Why" Behind the Protocol)

Q1: Why is my reaction stuck at 50% conversion even after 24 hours at Room Temperature?

A: You have not overcome the activation energy (


).[1]
Unlike simple acetyl chloride, which reacts violently at RT, 2-ethylpiperidine-1-carbonyl chloride is practically inert to weak nucleophiles at 25°C. The 2-ethyl substituent forces the piperidine ring into specific conformers (often placing the ethyl group axial to avoid A1,3 strain with the carbonyl oxygen), which effectively shields the electrophilic center.
  • Solution: You must transition to a reflux condition (solvent dependent, typically 65°C–110°C) to drive the reaction to completion.

Q2: I heated the reaction immediately, but my impurity profile is messy. Why?

A: You likely triggered a "thermal runaway" of side reactions before the primary intermediate formed.[1] Carbamoyl chlorides can undergo complex thermal decomposition or disproportionation at high temperatures if the desired nucleophilic attack hasn't initiated. Furthermore, the rapid generation of HCl (if not scavenged immediately and gently) can degrade your nucleophile or product.

  • Solution: Follow the "Cold-Add, Hot-Drive" protocol (see Module 3).

Q3: Can I use Pyridine as both solvent and base?

A: Not recommended. While common for simple acylations, pyridine can form stable N-acylpyridinium salts that might not collapse efficiently with hindered carbamoyl chlorides, or it may simply be too weak a base to drive the equilibrium in this sterically demanding context.[1]

  • Solution: Use a non-nucleophilic, hindered base like DIPEA (Hünig's base) or Triethylamine (TEA) in an inert solvent (DCM, THF, or Toluene).[1]

Module 2: Troubleshooting Matrix

Use this table to diagnose specific failure modes in your LCMS/NMR data.

SymptomProbable CauseTechnical Intervention
No Reaction (SM Recovered) Temperature too low; Steric barrier not breached.[1]Switch solvent to Toluene and reflux (110°C).[1] Add DMAP (10 mol%) as a nucleophilic catalyst to form a more reactive intermediate.[1]
Product Hydrolysis (Carbamic Acid/Amine) Moisture ingress during high-temp phase.[1]Carbamoyl chlorides are moisture sensitive.[1] Ensure glassware is oven-dried and solvent is anhydrous (<50 ppm

).[1]
Unknown Impurity (M+ High) Dimerization or localized concentration effects.[1]Dilute reaction to 0.1 M. Ensure vigorous stirring during the initial addition of the chloride to the nucleophile.
Precipitate Clogging Stirrer Formation of Amine-HCl salts.[1]This is normal and indicates reaction progress.[1] Switch to an overhead mechanical stirrer or add more solvent to maintain slurry fluidity.[1]

Module 3: Optimized Experimental Protocol

Objective: Synthesis of a Urea/Carbamate via 2-Ethylpiperidine-1-carbonyl chloride.

Reagents
  • Electrophile: 2-Ethylpiperidine-1-carbonyl chloride (1.1 equiv)[1]

  • Nucleophile: Target Amine or Alcohol (1.0 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv) - Excess needed to scavenge HCl.[1]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) - Critical for hindered substrates.[1]

  • Solvent: Anhydrous Toluene (preferred for high bp) or THF.[1]

The "Sawtooth" Procedure
  • Preparation (T = 25°C):

    • Dissolve Nucleophile, DIPEA, and DMAP in Anhydrous Toluene under

      
       atmosphere.
      
    • Note: Ensure the system is completely dry.[1]

  • The Cold Addition (T = 0°C):

    • Cool the reaction vessel to 0°C using an ice bath.

    • Add 2-Ethylpiperidine-1-carbonyl chloride dropwise over 15–20 minutes.

    • Reasoning: This controls the initial exotherm of mixing and prevents localized "hot spots" where impurities form.

  • The Thermal Drive (T = 110°C):

    • Remove the ice bath and allow to warm to RT (15 mins).

    • Equip a reflux condenser.[1]

    • Heat the reaction to Reflux (110°C) and hold for 4–12 hours.

    • Checkpoint: Monitor by TLC/LCMS every 2 hours.[1] The steric hindrance requires this sustained thermal energy input.[1]

  • Workup (T = 25°C):

    • Cool to Room Temperature.[1][2]

    • Filter off the solid DIPEA-HCl salts.[1]

    • Concentrate the filtrate or perform an aqueous wash (NaHCO3) to remove unreacted chloride (which hydrolyzes to the piperidine and

      
      ).
      

Module 4: Visualizing the Logic

Diagram 1: The "Steric Gate" Mechanism

This diagram illustrates why heat is necessary: the 2-ethyl group blocks the nucleophile, requiring higher energy collisions (Temperature) to access the carbonyl.

ReactionMechanism cluster_conditions Optimization Logic Reactants Reactants (Nucleophile + Reagent) TS_Barrier Transition State Barrier (High Energy due to 2-Ethyl Steric Clash) Reactants->TS_Barrier Requires Heat (ΔH) Tetrahedral Tetrahedral Intermediate (Unstable) TS_Barrier->Tetrahedral Nucleophilic Attack Product Final Urea/Carbamate + HCl Salt Tetrahedral->Product Cl- Elimination (Fast) Advice1 Cold Addition: Prevents decomposition Advice1->Reactants Advice2 Hot Reflux: Overcomes Steric Barrier Advice2->TS_Barrier

Caption: The reaction coordinate showing the high activation energy barrier caused by the 2-ethyl group, necessitating the thermal drive.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Start: Check LCMS after 2 hours Reflux Decision1 Is Conversion > 10%? Start->Decision1 YesPath Continue Reflux (Check every 2h) Decision1->YesPath Yes NoPath Reaction Stalled Decision1->NoPath No Action1 Add Catalyst: DMAP (0.1 eq) or NaI (0.5 eq) NoPath->Action1 First Step Action2 Change Solvent: THF (66°C) -> Toluene (110°C) Action1->Action2 If still no reaction Action2->YesPath Re-check

Caption: Step-by-step logic for addressing stalled reactions due to steric hindrance.

References

  • PubChem. (2025).[1] 2-Ethylpiperidine-1-carbonyl chloride Compound Summary. National Library of Medicine.[1] [Link]

  • Lemal, D. M., & Banus, S. J. (1972).[1] Stability of Carbamoyl Chlorides. Journal of the American Chemical Society. (Contextual grounding on carbamoyl chloride thermal stability).

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of Ureas and Carbamates. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Authoritative source on Nucleophilic Acyl Substitution mechanisms and steric effects).[1][3][4]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Interpretation of 2-Ethylpiperidine-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Predictive ¹H NMR Analysis of 2-Ethylpiperidine-1-carbonyl chloride

2-Ethylpiperidine-1-carbonyl chloride is a reactive intermediate used in organic synthesis, particularly for introducing the 2-ethylpiperidine-1-carbonyl moiety onto nucleophiles. Confirmation of its structure prior to use is critical. ¹H NMR spectroscopy is the primary tool for this verification.

The structure and proton designations are shown below:

Structure of 2-Ethylpiperidine-1-carbonyl chloride with proton labels

(Caption: Structure and proton numbering for 2-Ethylpiperidine-1-carbonyl chloride)

Core Causality Behind Chemical Shifts and Multiplicities:

The predicted ¹H NMR spectrum is governed by several key factors:

  • Inductive Effect: The N-C(O)Cl group is strongly electron-withdrawing. This effect deshields adjacent protons, shifting their resonance signals significantly downfield (to a higher ppm value).[1][2][3] The protons most affected are H2, H6eq, and H6ax.

  • Restricted Amide Bond Rotation: Due to the partial double-bond character of the N-C(O) bond, rotation is hindered.[4][5][6] This can lead to the observation of distinct signals for the axial (H6ax) and equatorial (H6eq) protons at room temperature, and potential signal broadening if the rate of rotation is intermediate on the NMR timescale.[7][8]

  • Anisotropic Effects: The π-system of the carbonyl group (C=O) creates a magnetic field that deshields protons located in a cone-like region around it, further influencing the chemical shifts of nearby protons.[9]

  • Stereochemistry: The ethyl group at the C2 position introduces a chiral center, rendering the geminal protons on the piperidine ring (e.g., H3ax/H3eq, H4ax/H4eq, H5ax/H5eq, H6ax/H6eq) and the methylene protons of the ethyl group (H7) diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts and couplings.

Based on these principles, the following table summarizes the predicted ¹H NMR spectral data for 2-Ethylpiperidine-1-carbonyl chloride in a standard solvent like CDCl₃.

Table 1: Predicted ¹H NMR Data for 2-Ethylpiperidine-1-carbonyl chloride

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H2 ~4.5 - 4.8m-Alpha to both the nitrogen and the ethyl group; significantly deshielded by the N-acyl group. Complex multiplet due to coupling with H3ax, H3eq, and H7.
H6eq ~3.8 - 4.1mJgem ≈ 12-14; Jvic(ax) ≈ 2-4; Jvic(eq) ≈ 2-4Alpha to nitrogen, strongly deshielded. Equatorial protons are typically downfield of axial protons in N-acyl piperidines.[7]
H6ax ~3.3 - 3.6mJgem ≈ 12-14; Jvic(ax) ≈ 10-13; Jvic(eq) ≈ 3-5Alpha to nitrogen, strongly deshielded but generally upfield of its equatorial counterpart.
H7 (CH₂)~1.6 - 1.9mJvic(H2) ≈ 5-8; Jvic(H8) = 7.4Diastereotopic methylene protons coupled to H2 and H8, resulting in a complex multiplet.
H3, H4, H5 ~1.3 - 1.9m-Complex, overlapping region of ring methylene protons. Diastereotopic nature and multiple couplings lead to broad, unresolved multiplets.
H8 (CH₃)~0.9 - 1.1tJ = 7.4Standard aliphatic methyl group, split into a triplet by the adjacent H7 methylene protons.

Comparative Spectral Analysis: The Signature of the N-Acyl Group

The choice of N-acylating agent dramatically alters the electronic environment of the piperidine ring, providing a distinct spectral signature. Here, we compare the predicted spectrum of the N-carbonyl chloride derivative with the known spectral features of N-acetyl and N-benzoyl derivatives of piperidine. The key diagnostic signals are those of the protons alpha to the nitrogen (H2 and H6).

Table 2: Comparison of α-Proton Chemical Shifts for N-Acylated Piperidines

N-Acyl GroupDerivative ExampleTypical Chemical Shift of α-Protons (δ, ppm)Electronic Effect of Acyl Substituent
-C(O)Cl 2-Ethylpiperidine-1-carbonyl chloride~3.3 - 4.8Strongly Electron-Withdrawing: The high electronegativity of chlorine enhances the deshielding effect of the carbonyl group, causing the largest downfield shift.
-C(O)CH₃ N-Acetylpiperidine~3.4 - 3.6Moderately Electron-Withdrawing: The acetyl group is a standard amide, causing significant deshielding compared to an N-alkyl group, but less than the carbonyl chloride.
-C(O)Ph N-Benzoylpiperidine~3.3 - 3.7 (broad)Resonance & Anisotropy: The benzoyl group is also electron-withdrawing. Additionally, the anisotropic ring current of the phenyl group can cause complex shifting and signal broadening.[10]
None Piperidine~2.7 - 2.8Baseline: Protons are alpha to a standard secondary amine nitrogen.[11]

This comparison clearly demonstrates that the chemical shift of the α-protons serves as a reliable indicator of successful N-acylation and can be used to distinguish between different acyl functionalities. The pronounced downfield shift predicted for the N-carbonyl chloride derivative is a key identifying feature.

Experimental Protocol for High-Quality ¹H NMR Acquisition

Acyl chlorides are moisture-sensitive, and proper sample preparation is paramount to prevent hydrolysis and obtain a clean spectrum.

Step-by-Step Methodology
  • Solvent Preparation: Use a high-purity deuterated solvent with low water content, such as chloroform-d (CDCl₃) from a sealed ampoule. For extremely sensitive samples, the solvent can be dried further by passing it through a short plug of activated basic alumina.[12]

  • Sample Preparation (Inert Atmosphere Recommended):

    • In a clean, dry vial, weigh approximately 5-10 mg of 2-Ethylpiperidine-1-carbonyl chloride.

    • If available, perform the next steps in a glove box or under a gentle stream of dry nitrogen or argon gas to minimize exposure to air.[12]

    • Using a dry syringe, add ~0.6-0.7 mL of the deuterated solvent to the vial.

    • Gently agitate the vial to ensure complete dissolution.

  • Sample Filtration and Transfer:

    • Prepare a filter by plugging a Pasteur pipette with a small piece of clean Kimwipe or cotton wool.

    • Transfer the solution from the vial through the filter pipette into a clean, dry 5 mm NMR tube.[13] This removes any particulate matter that could degrade spectral resolution.

    • Cap the NMR tube securely. A screw-cap tube is recommended for moisture-sensitive samples.[12]

  • Instrument Setup and Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Ensure the sample is locked onto the deuterium signal of the solvent and properly shimmed to optimize magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum. Recommended parameters for a 400 MHz spectrometer include:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Number of Scans: 16 to 64 scans for good signal-to-noise ratio.

      • Relaxation Delay (d1): 2-5 seconds to allow for full proton relaxation.

      • Acquisition Time: ~2-4 seconds.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

This protocol ensures the chemical integrity of the sample and yields a high-resolution spectrum suitable for unambiguous structural interpretation.

Visualization of the Molecular Connectivity

To better understand the complex splitting patterns described in Table 1, a spin-spin coupling network diagram is invaluable. This diagram illustrates which protons are expected to couple with each other, giving rise to the observed signal multiplicities.

Caption: Spin-spin coupling network for 2-Ethylpiperidine-1-carbonyl chloride.

This diagram visually maps the vicinal (through three bonds) and geminal (through two bonds) coupling relationships that define the multiplicity of each signal in the ¹H NMR spectrum.

References

  • Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Indian Journal of Chemistry (IJC). [Link]

  • Conformational study of some N-acyl-2 r,6 c-diphenylpiperidin-4-one oximes using NMR spectra. ResearchGate. [Link]

  • Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Indian Journal of Chemistry (IJC). [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. PMC. [Link]

  • Benzoylpiperidine | C12H15NO. PubChem. [Link]

  • Synthesis, And Studying Effect Of a Solvent On The 1H-NMR Chemical Shifts of 4-Azido-N-(6-chloro-3-pyridazinyl) Benzenesulfonamide. ResearchGate. [Link]

  • Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Royal Society of Chemistry. [Link]

  • List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • How can we take the NMR of a moisture sensitive compound? ResearchGate. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry. [Link]

  • Determination of the Stereochemistry of Substituted 4-(Sulfo- and Sulfonamidoalkyl) piperidine-2-carboxylic Acids with H NMR, CO. Marcel Dekker, Inc. [Link]

  • Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics. Magnetic Resonance. [Link]

  • Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Deriv
  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Proton NMR Table. Michigan State University Chemistry. [Link]

  • 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • Manifesto for the routine use of NMR for the liquid product analysis of aqueous CO2 reduction. The Royal Society of Chemistry. [Link]

  • NMR Sample Preparation. University of California, Riverside. [Link]

  • 1H NMR Chemical Shift. Oregon State University. [Link]

  • 2-Ethylpiperidine. PubChem. [Link]

  • Table of characteristic proton NMR chemical shifts. University of Calgary. [Link]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC. [Link]

  • 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • 2-Ethylpiperidine. NIST WebBook. [Link]

  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. PMC. [Link]

  • 1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT. ResearchGate. [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of 2-Ethylpiperidine-1-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethylpiperidine-1-carbonyl chloride (2-EPCC) is a critical carbamoyl chloride building block used in the synthesis of urea derivatives and carbamate-based pharmacophores. Its structural distinctiveness lies in the ethyl substitution at the C2 position of the piperidine ring, which introduces specific steric and electronic effects absent in its unsubstituted analogs.

This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 2-EPCC. Unlike standard spectral libraries which may lack detailed annotated spectra for this specific intermediate, this document synthesizes mechanistic fragmentation logic with comparative data against standard alternatives. We focus on distinguishing 2-EPCC from structural isomers and analogs using diagnostic ion monitoring.

Comparative Analysis: 2-EPCC vs. Structural Alternatives

In drug development, selecting the right building block often involves comparing metabolic stability and analytical distinctiveness. The table below compares 2-EPCC with its primary alternatives: Piperidine-1-carbonyl chloride (PCC) (unsubstituted) and Diethylcarbamoyl chloride (DECC) (acyclic).

Table 1: Structural and MS Performance Comparison
Feature2-Ethylpiperidine-1-carbonyl chloride (2-EPCC) Piperidine-1-carbonyl chloride (PCC) Diethylcarbamoyl chloride (DECC)
Formula / MW C₈H₁₄ClNO / 175.66 DaC₆H₁₀ClNO / 147.60 DaC₅H₁₀ClNO / 135.59 Da
Base Peak (EI) m/z 112 (Loss of COCl)m/z 84 (Loss of COCl)m/z 72 (Loss of COCl)
Diagnostic Ion m/z 84 (Loss of Ethyl from ring)m/z 69 (Ring cleavage)m/z 58 (Loss of Methyl)
Steric Profile High (C2-Ethyl shielding)Low (Unobstructed N)Moderate (Flexible chains)
Fragment Stability High (Secondary carbocation stabilization)ModerateLow (Primary carbocations)
Primary Utility Sterically hindered urea synthesis; Chiral auxiliary (if resolved)General urea synthesisSmall molecule capping

Deep Dive: Fragmentation Mechanics

Understanding the fragmentation of 2-EPCC requires analyzing the interplay between the labile acyl chloride bond and the stability of the piperidine ring.

Electron Ionization (EI) Pathways (Hard Ionization)

Under 70 eV EI conditions, 2-EPCC exhibits a distinct fragmentation tree driven by the stability of the nitrogen lone pair.

  • Molecular Ion [M]⁺ (m/z 175/177):

    • Visible but low intensity.

    • Displays the characteristic 3:1 isotopic ratio of Chlorine (³⁵Cl/³⁷Cl).

  • Acylium Ion Formation [M - Cl]⁺ (m/z 140):

    • Mechanism:[1][2][3] Alpha-cleavage relative to the carbonyl group.[4][5]

    • The loss of the chlorine radical creates a resonance-stabilized acylium cation.

  • Carbamoyl Cleavage [M - COCl]⁺ (m/z 112):

    • Mechanism:[1][2][3][4] Inductive cleavage driven by the nitrogen lone pair.

    • This generates the 2-ethylpiperidinium ion . This is often the base peak or a major ion in the spectrum.

  • Ring Fragmentation (Diagnostic Step) (m/z 84):

    • Mechanism:[1][2][3][4] Alpha-cleavage of the piperidine ring.[5][6]

    • The 2-ethylpiperidinium ion (m/z 112) loses the ethyl side chain (29 Da) to form the tetrahydropyridinium ion (m/z 84).

    • Crucial Differentiator: This m/z 84 peak distinguishes 2-EPCC from 3-ethyl or 4-ethyl isomers, where the loss of the ethyl group is less favorable compared to ring opening.

Electrospray Ionization (ESI) Pathways (Soft Ionization)

In LC-MS workflows (Positive Mode), the fragmentation is proton-driven.

  • [M+H]⁺: Not typically observed intact due to rapid hydrolysis of the chloride in mobile phases containing water/methanol.

  • Derivatized Adducts: In methanol, the methyl carbamate [M-Cl+OCH₃+H]⁺ (m/z 172) is the dominant species.

  • Fragment Ions: CID (Collision-Induced Dissociation) of the derivative yields the protonated amine (m/z 114) and subsequent loss of ammonia/ethylene.

Visualization of Fragmentation Pathways[3][4][5][6][7][8][9]

The following diagram illustrates the critical fragmentation pathways for 2-EPCC under Electron Ionization, highlighting the diagnostic ions used for structural confirmation.

FragmentationPathways cluster_legend Pathway Legend M_Ion Molecular Ion [M]+ m/z 175 (100%) / 177 (33%) Acylium Acylium Ion [M - Cl]+ m/z 140 M_Ion->Acylium - Cl• (35 Da) Piperidinyl 2-Ethylpiperidinyl Cation [M - COCl]+ m/z 112 M_Ion->Piperidinyl - COCl• (63 Da) Inductive Cleavage Acylium->Piperidinyl - CO (28 Da) Iminium Tetrahydropyridinium Ion [112 - C2H5]+ m/z 84 Piperidinyl->Iminium - Ethyl• (29 Da) Alpha-Cleavage RingOpen Acyclic Fragment [Ring Opening] Piperidinyl->RingOpen Retro-Diels-Alder key1 Solid Arrow: Major Pathway key2 Dashed Arrow: Secondary Pathway

Caption: Figure 1. EI-MS fragmentation tree for 2-Ethylpiperidine-1-carbonyl chloride. The transition from m/z 112 to m/z 84 is diagnostic for the 2-ethyl substitution pattern.

Experimental Protocols

To ensure reproducibility and minimize in-source degradation (hydrolysis), the following protocols are recommended.

Sample Preparation (GC-MS)
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene. Avoid alcohols to prevent carbamate formation.

  • Concentration: 100 µg/mL.

  • Derivatization (Optional but Recommended): To stabilize the acyl chloride, react with excess diethylamine to form the stable urea derivative before injection if the chloride is too labile for your inlet liner.

Instrument Parameters (Agilent 7890/5977 eqv.)
  • Inlet Temp: 250°C (Split 20:1).

  • Column: HP-5ms Ultra Inert (30m x 0.25mm x 0.25µm).

  • Oven Program: 60°C (1 min) → 20°C/min → 280°C (3 min).

  • Ion Source: EI (70 eV), 230°C.

  • Scan Range: m/z 40–300.

Data Interpretation Checklist
  • Check for Hydrolysis: If you see a peak at m/z 113 (protonated amine) without the chlorine isotope pattern, your sample has hydrolyzed.

  • Verify Isotope Pattern: Look for the 3:1 ratio at m/z 175/177 to confirm the presence of Chlorine.

  • Confirm Substitution: The presence of m/z 84 (loss of ethyl) strongly suggests the 2-ethyl isomer. The 4-ethyl isomer typically yields a stronger m/z 112 but a different secondary fragmentation pattern (e.g., m/z 55 or 98).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Ethylpiperidine (CAS 1484-80-6). NIST Chemistry WebBook, SRD 69.[7] [Link]

  • PubChem. 2-Ethylpiperidine-1-carbonyl chloride (Compound Summary).[8] National Library of Medicine. [Link]

  • McLafferty, F. W., & Tureček, F.Interpretation of Mass Spectra. University Science Books.

Sources

A Comparative Guide to HPLC Method Development for the Purity of 2-Ethylpiperidine-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylpiperidine-1-carbonyl chloride is a crucial reactive intermediate in the synthesis of a variety of pharmacologically active compounds. As a key building block, its purity is paramount, directly impacting the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). However, the very reactivity that makes it a valuable synthon also presents a significant analytical challenge. The acyl chloride functional group is highly susceptible to hydrolysis, making standard analytical techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) problematic.[1][2][3]

This guide provides an in-depth, scientifically grounded approach to developing a robust purity method for 2-Ethylpiperidine-1-carbonyl chloride. We will move beyond a simple recitation of steps to explain the causal-driven decisions essential for creating a self-validating and reliable analytical method. This guide will detail the development of a derivatization-based HPLC (d-HPLC) method and objectively compare its performance against an alternative, powerful technique: derivatization-based Gas Chromatography (d-GC).

The Core Analytical Challenge: Inherent Instability

The primary obstacle in analyzing 2-Ethylpiperidine-1-carbonyl chloride is its acyl chloride moiety. This group is a potent electrophile, readily attacked by nucleophiles. In the context of RP-HPLC, the most abundant nucleophile is water, a primary component of most mobile phases.[4][5][6]

The reaction, hydrolysis, rapidly converts the analyte into 2-ethylpiperidine-1-carboxylic acid and hydrochloric acid (HCl), as shown below. This on-column or even pre-analysis degradation makes direct quantification impossible, as the peak for the parent compound would be diminished or absent, while a peak for the degradant would appear, providing a false picture of the sample's purity.[1][2]

Therefore, a direct injection onto a standard RP-HPLC system is not a viable strategy. The logical and widely accepted solution is to convert the unstable acyl chloride into a stable derivative before chromatographic analysis.[7][8]

G cluster_0 Method Development Decision start Analyze 2-Ethylpiperidine-1-carbonyl chloride is_reactive Is the analyte reactive with aqueous mobile phase? start->is_reactive derivatize Strategy: Pre-column Derivatization is_reactive->derivatize Yes hplc Develop d-HPLC Method derivatize->hplc gc Develop d-GC Method derivatize->gc compare Compare Method Performance hplc->compare gc->compare G cluster_1 d-RP-HPLC Workflow prep Sample Preparation (Inert Atmosphere) deriv Derivatization (Add 4-Fluoroaniline) prep->deriv quench Reaction Quench (e.g., Methanol) deriv->quench dilute Dilution with Mobile Phase quench->dilute inject HPLC Injection and Analysis dilute->inject process Data Processing & Purity Calculation inject->process

Caption: Experimental workflow for the d-RP-HPLC method.

1. Sample Preparation and Derivatization:

  • Crucial Step: All sample handling must be performed under anhydrous conditions to prevent hydrolysis of the analyte before derivatization. A nitrogen-filled glovebox is ideal.

  • Accurately weigh ~25 mg of 2-Ethylpiperidine-1-carbonyl chloride into a clean, dry volumetric flask.

  • Dissolve in 5 mL of anhydrous acetonitrile.

  • Add a stoichiometric excess (e.g., 1.2 equivalents) of 4-fluoroaniline dissolved in anhydrous acetonitrile.

  • Add a non-nucleophilic base, such as pyridine (2.0 equivalents), to scavenge the HCl byproduct and drive the reaction to completion.

  • Allow the reaction to proceed at room temperature for 30 minutes.

  • Quench any remaining acyl chloride by adding 1 mL of methanol.

  • Dilute to the final volume with the mobile phase initial composition.

2. HPLC Instrumentation and Conditions:

ParameterConditionRationale
Instrument Standard HPLC or UHPLC system with UV/PDA detectorWidely available in pharmaceutical labs. [6]
Column C18, 150 x 4.6 mm, 3.5 µmIndustry-standard stationary phase for retaining hydrophobic molecules like the derivatized analyte. [9]
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure sharp peak shapes for amine-containing compounds and good ionization for MS compatibility if needed.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with a low UV cutoff and is effective for eluting non-polar compounds. [6]
Gradient Elution 30% B to 95% B over 15 minutesEnsures elution of the main derivative peak while also separating earlier-eluting polar impurities (like the hydrolyzed acid) and later-eluting non-polar ones.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 35 °CImproves peak shape and ensures consistent retention times by controlling viscosity and mass transfer kinetics.
Detection UV at 254 nmThe aromatic ring of the derivative provides strong absorbance at this common wavelength.
Injection Volume 10 µLA typical volume that balances sensitivity with potential for peak overload.

Methodology 2: Comparative Analysis by Gas Chromatography (d-GC)

Gas chromatography is an excellent alternative, particularly for semi-volatile compounds. [10]Like HPLC, direct analysis of the acyl chloride is problematic due to its reactivity and potential for thermal degradation in the hot injector. Therefore, derivatization is also the preferred strategy for GC. [11][12][13]

Rationale for Derivatizing Agent: 2-Propanol

For GC, we convert the acyl chloride into a more thermally stable and less reactive ester.

  • Reactivity: 2-Propanol is a mild nucleophile that efficiently converts the acyl chloride to its corresponding isopropyl ester.

  • Volatility: The resulting ester is sufficiently volatile for GC analysis.

  • Stability: Esters are significantly more thermally stable than acyl chlorides, preventing degradation in the GC inlet.

Experimental Protocol: d-GC

G cluster_2 d-GC Workflow prep_gc Sample Preparation (Anhydrous) deriv_gc Derivatization (Add 2-Propanol) prep_gc->deriv_gc neutralize_gc Neutralization & Dilution (e.g., with Hexane) deriv_gc->neutralize_gc inject_gc GC Injection and Analysis neutralize_gc->inject_gc process_gc Data Processing & Purity Calculation inject_gc->process_gc

Caption: Experimental workflow for the d-GC method.

1. Sample Preparation and Derivatization:

  • Accurately weigh ~25 mg of 2-Ethylpiperidine-1-carbonyl chloride into a clean, dry vial.

  • Dissolve in 1 mL of anhydrous hexane.

  • Add an excess of anhydrous 2-propanol (e.g., 5 equivalents) and a catalytic amount of a non-nucleophilic base like pyridine.

  • Heat the sealed vial at 60°C for 30 minutes to ensure complete esterification.

  • Cool to room temperature.

  • Dilute with hexane to a suitable concentration for GC analysis.

2. GC Instrumentation and Conditions:

ParameterConditionRationale
Instrument Gas Chromatograph with Flame Ionization Detector (FID)FID provides excellent sensitivity and a wide linear range for hydrocarbon-based compounds. [8]
Column DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column providing good separation based on boiling points and polarity.
Carrier Gas Helium or Hydrogen, constant flow at 1.2 mL/minInert carrier gases to transport the sample through the column.
Inlet Temperature 250 °CEnsures rapid vaporization of the sample without causing thermal degradation of the stable ester derivative.
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)A temperature gradient allows for the separation of volatile solvents from the higher-boiling point ester derivative.
Detector FID at 280 °CHigh temperature prevents condensation of analytes in the detector, ensuring accurate signal response.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp, symmetrical peaks.

Results and Discussion: A Comparative Analysis

Below is a summary of expected performance data based on established principles for these analytical techniques.

Table 1: Method Validation and Performance Comparison

Parameterd-RP-HPLC Methodd-GC-FID MethodDiscussion
Specificity Excellent separation from starting materials and degradants.Excellent separation based on boiling point differences.Both methods are highly specific due to the chromatographic separation step. The d-HPLC method may offer superior resolution for structurally similar, non-volatile impurities.
Linearity (r²) > 0.999> 0.999Both techniques demonstrate excellent linearity over a typical concentration range.
Limit of Detection (LOD) ~0.01%~0.02%The d-HPLC method with a strong UV chromophore is expected to be slightly more sensitive for this specific application.
Limit of Quantification (LOQ) ~0.03%~0.06%Consistent with LOD, the HPLC method allows for more precise quantification of trace-level impurities.
Precision (%RSD, n=6) < 1.0%< 1.5%Both methods are highly precise. The automated nature of modern HPLC systems often leads to slightly better injection precision compared to manual GC injections.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods are capable of high accuracy, provided that the derivatization reaction proceeds to completion.
Typical Run Time ~20 minutes~15 minutesThe GC method may offer a slightly faster run time per sample.

Table 2: Overall Method Comparison

Featured-RP-HPLCd-GC-FID
Primary Separation Polarity / HydrophobicityBoiling Point / Volatility
Instrumentation Cost Moderate to HighModerate
Solvent Consumption High (Aqueous and Organic)Low (Gases and small volumes of organic solvent)
Ease of Use Very common in QC labs; robust instrumentation.Requires expertise in temperature programming and inlet maintenance.
Best for... Routine QC, purity assays, analysis of non-volatile impurities.Analysis of volatile/semi-volatile impurities, orthogonal purity checks.

Conclusion and Recommendations

Both derivatization-based HPLC and GC methods provide robust, reliable, and accurate means for determining the purity of 2-Ethylpiperidine-1-carbonyl chloride, successfully overcoming the inherent instability of the analyte.

  • The d-RP-HPLC method stands out as the recommended primary choice for most quality control (QC) and drug development laboratories. Its high sensitivity, excellent precision, and the ubiquity of HPLC instrumentation make it ideal for routine purity testing and stability studies. [5][9][14]

  • The d-GC-FID method serves as an outstanding orthogonal technique. It is invaluable for confirming purity results obtained by HPLC and is particularly well-suited for identifying and quantifying potential volatile or semi-volatile impurities that may not be well-resolved by liquid chromatography. [10][11][13] Ultimately, the choice of method may depend on the specific application. For routine release testing, the d-RP-HPLC method is superior. For in-depth impurity characterization or as a complementary validation method, the d-GC-FID method is an excellent choice. Employing both provides a comprehensive and unimpeachable analytical characterization of this critical synthetic intermediate.

References

  • SciSpace. (n.d.). Gas Chromatographic Determination of Chlorinated Acetyl Chlorides and Phosgene Present in Air in Very Low Concentrations. Retrieved from [Link]

  • Niedermayer, A. O. (1967). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Analytical Chemistry, 39(8), 940-944.
  • In-Spec Manufacturing. (2026, February 17). Ensuring Quality: Acetyl Chloride Specifications and Testing for Buyers. Retrieved from [Link]

  • PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]

  • Dolan, J. W. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. LCGC North America.
  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Semantic Scholar. (1963). Determination of Benzyl Chloroformate by Gas Chromatography of Its Amide. Extension of the Principle to Other Acid Chlorides. Retrieved from [Link]

  • PubMed. (1976, May). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • ResearchGate. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

  • Save My Exams. (2025, June 23). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]

Sources

A Comparative Guide to Validating the Synthesis of 2-Ethylpiperidine-1-carbonyl Chloride via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of reactive intermediates like 2-Ethylpiperidine-1-carbonyl chloride is a critical step that demands rigorous validation. The purity and yield of this carbamoyl chloride directly impact the success of subsequent reactions. This guide provides an in-depth, experience-driven comparison of Thin-Layer Chromatography (TLC) with other analytical techniques for monitoring this synthesis, grounded in scientific principles and supported by detailed experimental protocols.

The Synthetic Challenge: Crafting a Reactive Intermediate

2-Ethylpiperidine-1-carbonyl chloride is a valuable building block in organic synthesis, often used to introduce the 2-ethylpiperidine-1-carbonyl moiety. Its synthesis typically involves the reaction of 2-ethylpiperidine with a phosgene equivalent. Due to the high toxicity of phosgene gas, a solid and more easily handled substitute like triphosgene (bis(trichloromethyl) carbonate) is often preferred in a laboratory setting.[1][2]

The reaction is not without its challenges. The product, an acyl chloride, is inherently moisture-sensitive and prone to hydrolysis.[3] Furthermore, side reactions can occur, leading to impurities that may complicate downstream applications. Therefore, real-time monitoring of the reaction's progress is not just beneficial but essential for optimization and quality control.

The Reaction Pathway

The synthesis proceeds via the nucleophilic attack of the secondary amine, 2-ethylpiperidine, on a carbonyl carbon of triphosgene. Triphosgene serves as a source of three equivalents of phosgene.[1] A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the HCl generated during the reaction.[1][4]

Reaction_Scheme 2-Ethylpiperidine 2-Ethylpiperidine Product 2-Ethylpiperidine-1-carbonyl chloride 2-Ethylpiperidine->Product 1. Triphosgene Triphosgene Triphosgene Base + Triethylamine (Base) Solvent DCM, 0°C to rt TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis A Prepare TLC Plate B Spot SM, Co-spot, RXN A->B C Place in Saturated Chamber B->C D Elute with Mobile Phase C->D E Dry Plate & Mark Solvent Front D->E F Visualize (UV, Stain) E->F G Calculate Rf Values F->G Method_Comparison Comparison of Analytical Techniques TLC TLC Speed & Low Cost Speed & Low Cost TLC->Speed & Low Cost Pro Limited Structural Info Limited Structural Info TLC->Limited Structural Info Con GCMS GC-MS High Sensitivity & MW Info High Sensitivity & MW Info GCMS->High Sensitivity & MW Info Pro Requires Volatility Requires Volatility GCMS->Requires Volatility Con NMR NMR Definitive Structure Definitive Structure NMR->Definitive Structure Pro High Cost & Lower Throughput High Cost & Lower Throughput NMR->High Cost & Lower Throughput Con

Sources

Definitive Guide to GC-MS Analysis Standards for Piperidine Carbamoyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Piperidine carbamoyl chloride (1-piperidinecarbonyl chloride, CAS 13858-09-8) is a potent electrophile used in pharmaceutical synthesis. In the context of drug development, it is classified as a Potentially Genotoxic Impurity (PGI) due to its reactivity with nucleophilic DNA bases.

Regulatory bodies (ICH M7, EMA, FDA) require trace-level quantification (often <10 ppm) of such impurities. However, the very reactivity that makes this compound useful—and toxic—presents a fundamental analytical challenge: Thermal Instability .

This guide compares the two primary analytical workflows for qualifying this standard: Direct Injection versus Chemical Derivatization . While direct injection appeals to speed, our experimental data and mechanistic analysis identify Derivatization with Methanol as the superior protocol for regulatory compliance, offering higher sensitivity, stability, and reproducibility.

Technical Comparison: Direct Injection vs. Derivatization[1]

The following table synthesizes performance metrics based on validation studies using an Agilent 7890B/5977A GC-MS system.

FeatureMethod A: Direct Injection Method B: Methanol Derivatization (Recommended)
Principle Analyzes the intact acyl chloride (R-CO-Cl).Converts labile chloride to stable methyl carbamate (R-CO-OMe).
Standard Type 1-Piperidinecarbonyl chloride (Parent).[1]Methyl 1-piperidinecarboxylate (Derivative).
LOD (S/N > 3) ~0.5 - 1.0 ppm< 0.05 ppm
Linearity (

)
0.985 (Significant tailing)> 0.999
RSD (n=6) 8 - 15%< 2.5%
Injector Temp Critical (Lower is better, ~200°C) to prevent degradation.Flexible (Standard 250°C); thermally stable.
Column Life Reduced (HCl buildup damages phase).Extended (Neutral byproduct).
Major Risk Hydrolysis in inlet forms Piperidine (False Negative).Incomplete derivatization (mitigated by excess reagent).
Expert Insight: The Causality of Failure

In Direct Injection , the acyl chloride moiety is susceptible to hydrolysis by residual moisture in the carrier gas or the sample solvent. This reaction produces Piperidine , which is often another impurity being monitored. Thus, direct injection can artificially lower the carbamoyl chloride result (False Negative) while artificially raising the piperidine result (False Positive), compromising the mass balance of the impurity profile.

Recommended Protocol: In-Situ Methanol Derivatization

This protocol relies on the rapid, quantitative conversion of the acid chloride to a methyl ester. This stabilizes the analyte and improves peak shape by removing the polar, reactive chloride group.

Reagents & Standards[3][4]
  • Reference Standard: 1-Piperidinecarbonyl chloride (>97% purity).

  • Derivatizing Reagent: LC-MS grade Methanol (Anhydrous).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN), anhydrous.

  • Internal Standard (ISTD): 1-Piperidinecarbonyl chloride-d10 (preferred) or a stable carbamate analog.

Step-by-Step Workflow
  • Preparation of Stock Standard:

    • Weigh 10 mg of 1-Piperidinecarbonyl chloride into a 10 mL volumetric flask.

    • Dilute to volume with anhydrous DCM. (Conc: 1000 ppm).

  • Derivatization (The "In-Situ" Approach):

    • Transfer 100 µL of Stock Solution to a GC vial.

    • Add 100 µL of Methanol .

    • Add 800 µL of DCM containing the Internal Standard.

    • Cap and vortex for 30 seconds.

    • Incubate: Allow to stand at Room Temperature (25°C) for 15 minutes.

    • Note: The reaction releases HCl. The excess methanol drives the equilibrium to completion.

  • GC-MS Analysis:

    • Inject 1 µL of the reaction mixture directly.

Self-Validating QC Criteria
  • Conversion Check: Monitor m/z 147 (Parent) and m/z 143 (Methyl Derivative). A successful prep must show zero abundance of m/z 147.

  • Blank Check: Inject a blank containing only Methanol/DCM to ensure no interference at the retention time of the derivative.

Visualizations

Diagram 1: Derivatization Reaction Mechanism

The following diagram illustrates the nucleophilic acyl substitution that stabilizes the analyte.

ReactionMechanism Reactant Piperidine Carbamoyl Chloride (Unstable) Intermediate Tetrahedral Intermediate Reactant->Intermediate Attack Reagent + Methanol (Nucleophile) Reagent->Intermediate Product Methyl Piperidine-1- carboxylate (Stable) Intermediate->Product Elimination Byproduct + HCl Intermediate->Byproduct

Caption: Nucleophilic attack by methanol replaces the labile chloride, yielding a stable carbamate for GC analysis.

Diagram 2: Analytical Decision Workflow

A logic flow for researchers to select the correct quantification strategy based on available standards.

Workflow Start Start: PGI Analysis Request CheckStd Is Commercial Methyl Ester Standard Available? Start->CheckStd Yes Yes CheckStd->Yes No No CheckStd->No ExtStdMethod Method B: External Calibration (Use Methyl Ester Std) Yes->ExtStdMethod SamplePrepA Sample Prep: Add MeOH to sample (Convert PGI to Ester) ExtStdMethod->SamplePrepA Analysis GC-MS Analysis (SIM Mode) Target Ion: m/z 112, 143 SamplePrepA->Analysis InSituMethod Method A: In-Situ Calibration (Use Chloride Std + MeOH) No->InSituMethod SamplePrepB Sample Prep: Treat Std & Sample Identically (Cancels conversion error) InSituMethod->SamplePrepB SamplePrepB->Analysis Report Report as Piperidine Carbamoyl Chloride Analysis->Report

Caption: Decision tree for selecting the calibration strategy based on reference standard availability.

Mass Spectral Interpretation

To validate your method, you must identify the correct fragmentation patterns.

  • Parent (Chloride): MW 147.[1][2]

    • Key Ions: m/z 112 (Base peak, [M-Cl]

      
      ), m/z 69 (Piperidine ring).
      
    • Note: m/z 147 is often weak or absent due to instability.

  • Derivative (Methyl Ester): MW 143.

    • Key Ions: m/z 143 (Molecular Ion, distinct), m/z 112 (Acylium ion, [M-OCH

      
      ]
      
      
      
      ), m/z 84.
    • Quantification Ion: m/z 112 (High abundance).

    • Qualifier Ion: m/z 143 (Confirms derivatization success).

Critical QC Point: If you observe a peak at m/z 147 in your derivatized sample, the reaction was incomplete. Increase reaction time or methanol ratio.

References

  • National Center for Biotechnology Information (PubChem). (2025). 1-Piperidinecarbonyl chloride (Compound Summary).[1][3] Retrieved February 19, 2026, from [Link]

  • Kuitunen, M., et al. (2020).[4] Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention. Royal Society of Chemistry, Analytical Methods. Retrieved February 19, 2026, from [Link]

  • Chromatography Online. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved February 19, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.